molecular formula C7H4ClNO3 B109732 3-Chloro-4-nitrobenzaldehyde CAS No. 57507-34-3

3-Chloro-4-nitrobenzaldehyde

Cat. No.: B109732
CAS No.: 57507-34-3
M. Wt: 185.56 g/mol
InChI Key: LINXIPJBQRYFHA-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClNO3 and its molecular weight is 185.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINXIPJBQRYFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396169
Record name 3-chloro-4-nitrobenzaldehyde
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Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57507-34-3
Record name 3-chloro-4-nitrobenzaldehyde
Source EPA DSSTox
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Record name 3-Chloro-4-nitrobenzaldehyde
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Foundational & Exploratory

3-Chloro-4-nitrobenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-nitrobenzaldehyde for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a substituted aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry. Its unique electronic and structural features, arising from the interplay of the aldehyde, chloro, and nitro functional groups, make it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its physical, chemical, and safety properties, grounded in established scientific principles and data, to support its effective use in research and development.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure. This compound is an organic compound with a benzene ring substituted with three different functional groups.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[1]
CAS Number 57507-34-3[1][2][3][4][5]
Molecular Formula C₇H₄ClNO₃[1][2][4][5]
Molecular Weight 185.56 g/mol [1][5]
InChI InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H[1][3]
InChIKey LINXIPJBQRYFHA-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1C=O)Cl)--INVALID-LINK--[O-][1]

| Synonyms | 3-chloro-4-nitro-benzaldehyde, 5-Chloro-4-formylnitrobenzene[1] |

The structure of this compound is characterized by a benzaldehyde core. A nitro group (-NO₂) is positioned at carbon 4 (para) relative to the aldehyde group (-CHO), and a chlorine atom (-Cl) is at carbon 3 (meta). This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity.

Caption: Structure and key functional group influences.

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of a compound are critical for its identification, purification, and handling.

Table 2: Physical Properties

Property Value Source(s)
Appearance Light red powder
Melting Point 56-57 °C [2]
65-69 °C
Boiling Point Data not available [4]
logP 1.9 [1]

| Storage | Store at 2-8°C in a well-closed container | |

Note: A discrepancy exists in the reported melting point, which may be due to differences in purity or analytical method. Researchers should verify the melting point of their specific batch.

Spectroscopic Profile

While detailed published spectra for this specific isomer are sparse, the expected spectral features can be predicted based on its functional groups. This theoretical analysis is crucial for confirming the compound's identity after synthesis or purification.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) and a characteristic aldehyde proton signal further downfield (δ 9.8-10.2 ppm). The coupling patterns of the aromatic protons would be complex due to the substitution pattern.

  • ¹³C NMR: The carbon NMR would display a signal for the carbonyl carbon around 190-200 ppm, along with six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chloro and nitro groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. Expected characteristic absorption bands include:

    • ~1700-1715 cm⁻¹: Strong C=O stretch from the aldehyde.

    • ~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O stretches from the nitro group, respectively.

    • ~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretches of the aldehyde.

    • ~700-850 cm⁻¹: C-Cl stretch. A reference spectrum is noted as available from PubChem, obtained via a KBr-pellet technique.[1]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 185, with a characteristic M+2 peak at m/z ≈ 187 with roughly one-third the intensity, confirming the presence of a single chlorine atom.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the electrophilic nature of the aldehyde's carbonyl carbon and the electron-deficient aromatic ring.

  • Aldehyde Group Reactivity: The aldehyde functional group is the primary site for nucleophilic attack. It readily participates in reactions such as:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

    • Wittig Reaction: Conversion to an alkene upon reaction with a phosphonium ylide.

    • Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds.

    • Oxidation: Can be oxidized to the corresponding carboxylic acid (3-chloro-4-nitrobenzoic acid) using agents like potassium permanganate or chromic acid.

    • Reduction: Can be reduced to the corresponding alcohol (3-chloro-4-nitrobenzyl alcohol) using reducing agents like sodium borohydride.

  • Aromatic Ring Reactivity: The powerful electron-withdrawing effect of the para-nitro group, supplemented by the inductive effect of the meta-chloro group, makes the aromatic ring highly electron-deficient. This deactivates it towards electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom, being ortho to the activating nitro group, can potentially be displaced by strong nucleophiles.

  • Stability and Incompatibilities: The compound is stable under recommended storage conditions (cool, dry, well-ventilated).[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Hazardous decomposition can occur under fire conditions, emitting toxic fumes including nitrogen oxides, carbon monoxide, and hydrogen chloride.[2]

Synthesis and Applications

While available commercially as a research chemical, understanding its synthesis provides context for its use and potential impurities.

Proposed Synthesis Workflow

A logical synthetic route would involve the nitration of a suitable precursor like 3-chlorobenzaldehyde. The directing effects of the chloro (ortho, para-directing) and aldehyde (meta-directing) groups would lead to a mixture of isomers, requiring purification. A more regioselective route might involve the oxidation of 3-chloro-4-nitrotoluene.

Proposed Synthesis of this compound Start 3-Chloro-4-nitrotoluene (Starting Material) Oxidation Oxidation Step (e.g., CrO₃, Ac₂O) Start->Oxidation Intermediate Diacetate Intermediate Oxidation->Intermediate Hydrolysis Acidic Hydrolysis (e.g., H₂SO₄/H₂O) Intermediate->Hydrolysis Purification Purification (Recrystallization or Chromatography) Hydrolysis->Purification Product This compound (Final Product) Purification->Product

Caption: A plausible synthetic pathway to the target compound.

Applications in Research and Drug Discovery

This compound is a key intermediate for synthesizing a range of more complex molecules. Its utility stems from the ability to selectively modify its functional groups.

  • Heterocyclic Synthesis: The aldehyde group is a perfect handle for building heterocyclic rings (e.g., imidazoles, oxadiazoles, triazoles) through condensation reactions with dinucleophiles.

  • Pharmaceutical Scaffolds: Substituted benzaldehydes are foundational in medicinal chemistry. This compound has been investigated for its potential antitubercular activity. The chloro and nitro groups provide sites for further chemical elaboration to modulate a molecule's steric and electronic properties, which is a core tenet of structure-activity relationship (SAR) studies in drug development.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following information is derived from aggregated safety data.

Table 3: Hazard Identification and Handling

Category Information
GHS Pictogram
Signal Word Warning
Hazard Statements H317: May cause an allergic skin reaction.[1][2] H319: Causes serious eye irritation.[2]

| Precautionary Statements | P261: Avoid breathing dust.[1] P280: Wear protective gloves/eye protection/face protection.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Note: Some safety data sheets report a more extensive list of hazards (H290, H302, H315, H318, H410); however, these may pertain to mixtures or different formulations. The hazards listed above are the most consistently reported for the pure compound.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[2] A safety shower and eye wash station must be readily available.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.[2]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.[2]

    • Respiratory Protection: Use an approved particulate respirator if dust is generated.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation or an allergic reaction occurs, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Representative Experimental Protocol: Knoevenagel Condensation

To illustrate the utility of this compound as a synthetic intermediate, the following is a representative, generalized protocol for a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.

Objective: To synthesize an ethyl 2-cyano-3-(3-chloro-4-nitrophenyl)acrylate derivative, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (as a basic catalyst)

  • Ethanol (as a solvent)

Workflow: Knoevenagel Condensation cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification A Dissolve aldehyde in Ethanol B Add Ethyl Cyanoacetate A->B C Add Piperidine (catalytic amount) B->C D Stir at Room Temp (or gentle heat) C->D E Monitor by TLC D->E F Cool in Ice Bath to Precipitate E->F G Filter Product (Vacuum Filtration) F->G H Wash with Cold Ethanol G->H I Dry Product H->I J Recrystallize if needed I->J K K J->K Characterize (¹H NMR, IR, MP)

Caption: Generalized workflow for a Knoevenagel condensation.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of ethyl cyanoacetate.

  • Catalysis: Add a catalytic amount (e.g., 0.1 equivalents) of piperidine dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde. Gentle heating may be applied to increase the reaction rate if necessary.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. The solid product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • Purification: Dry the collected solid. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, IR, Mass Spec, and melting point). This self-validating step is critical to ensure the protocol's success.

References

A Technical Guide to 3-Chloro-4-nitrobenzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

3-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of an electron-withdrawing aldehyde group, a nitro group, and a halogen substituent, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, pharmaceutical intermediates, and functional materials. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, validated synthetic protocols, comprehensive spectroscopic characterization, and key applications, with a focus on its role in medicinal chemistry and drug development.

Nomenclature and Chemical Structure

The formal IUPAC name, This compound , precisely describes the molecule's structure.[1] The parent molecule is benzaldehyde, which consists of a benzene ring substituted with an aldehyde (-CHO) group. The aldehyde carbon is designated as position 1 of the ring. The substituents are then numbered to give the lowest possible locants, resulting in a chloro (-Cl) group at position 3 and a nitro (-NO₂) group at position 4.[1]

  • Molecular Formula: C₇H₄ClNO₃[1][2][3][4]

  • Molecular Weight: 185.56 g/mol [1][2][3]

  • CAS Number: 57507-34-3[1][3]

  • SMILES: C1=CC(=C(C=C1C=O)Cl)--INVALID-LINK--[O-][1][4]

  • InChI Key: LINXIPJBQRYFHA-UHFFFAOYSA-N[1][4]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis. The compound is typically a solid at room temperature.

PropertyValueSource(s)
Appearance Off-white to light yellow powder[5]
Melting Point 61-63 °C
Boiling Point 276.5°C (estimated)[5]
Solubility Soluble in ligroin, water (4 g/L at 98 °C)[5]
Vapor Pressure 0.00117 mmHg at 25°C[5]
XLogP3 1.9[1]

Synthesis and Purification Protocol

The most common laboratory synthesis of nitro-substituted benzaldehydes involves the nitration of the corresponding substituted benzaldehyde. The presence of the aldehyde group, which is a meta-director, and the chloro group, an ortho-para director, complicates direct nitration. A frequently cited synthesis involves the nitration of p-chlorobenzaldehyde.

Rationale for Synthetic Strategy

The aldehyde group is deactivating and meta-directing, while the chlorine atom is deactivating but ortho-, para-directing. When both are present, the directing effects can be complex. The nitration of 4-chlorobenzaldehyde is a common approach. The para-chloro substituent directs the incoming nitro group to the ortho position (position 3), yielding the desired 4-chloro-3-nitrobenzaldehyde.[5] Controlling the reaction temperature is critical to prevent over-nitration and side-product formation.

Detailed Experimental Protocol: Nitration of 4-Chlorobenzaldehyde[5]
  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid in a 1:1 ratio, while maintaining the temperature below 10°C using an ice-salt bath.

  • Reaction: Dissolve 4-chlorobenzaldehyde in a minimal amount of concentrated sulfuric acid. Slowly add this solution dropwise to the cold nitrating mixture. The reaction is exothermic; maintain the internal temperature below 10°C throughout the addition.

  • Monitoring: After the addition is complete, allow the mixture to stir for an additional 2 hours at a temperature between 0°C and 10°C.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A white or pale-yellow solid will precipitate.

  • Isolation: Isolate the crude product by vacuum filtration, washing thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: The primary method for purification is recrystallization. A suitable solvent system is aqueous ethanol or ligroin.[5] Dissolve the crude solid in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (~40°C) to a constant weight.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Prepare Nitrating Mixture (H₂SO₄ + fuming HNO₃) P2 Cool to <10°C P1->P2 R2 Add dropwise to Nitrating Mixture P2->R2 R1 Dissolve 4-Chlorobenzaldehyde in conc. H₂SO₄ R1->R2 R3 Stir for 2h at 0-10°C R2->R3 W1 Pour onto Crushed Ice R3->W1 W2 Vacuum Filtration W1->W2 W3 Wash with Cold H₂O W2->W3 PU1 Recrystallize from Aqueous Ethanol/Ligroin W3->PU1 PU2 Vacuum Dry PU1->PU2 End End PU2->End Final Product: This compound

Caption: Synthesis and Purification Workflow for this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. The following spectroscopic data are characteristic of this compound.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect signals in the aromatic region (typically 7.0-9.0 ppm) and a distinct singlet for the aldehyde proton (typically 9.5-10.5 ppm).[6] The aromatic protons will exhibit a specific splitting pattern (e.g., doublets, doublet of doublets) due to coupling with their neighbors.

  • ¹³C NMR (Carbon NMR): This technique identifies the different carbon environments. Key signals would include the aldehyde carbonyl carbon (~190 ppm), carbons attached to the nitro and chloro groups, and other aromatic carbons.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. Key vibrational frequencies to look for include:

    • C=O stretch (aldehyde): A strong peak around 1700-1710 cm⁻¹.[7]

    • N-O stretch (nitro group): Two strong peaks, typically around 1550-1475 cm⁻¹ (asymmetric) and 1365-1290 cm⁻¹ (symmetric).[6]

    • C-H stretch (aromatic & aldehyde): Peaks above 3000 cm⁻¹ (aromatic) and two weaker bands around 2830-2695 cm⁻¹ (aldehyde).[6]

    • C-Cl stretch: Typically found in the 800-600 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The molecular ion peak (M⁺) would be observed at m/z 185, with a characteristic M+2 peak at m/z 187 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope.

Reactivity and Applications in Drug Development

The reactivity of this compound is governed by its three functional groups: the aldehyde, the nitro group, and the aromatic chloro group. This trifunctional nature makes it a valuable intermediate.

Key Reactions
  • Aldehyde Group: The aldehyde is highly electrophilic and readily undergoes nucleophilic addition reactions. This includes condensation reactions with amines to form Schiff bases (imines), reactions with hydrazines to form hydrazones, and Wittig reactions to form alkenes. These reactions are fundamental for building molecular complexity.[8][9]

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). It can also be readily reduced to an amino group (-NH₂), providing a key synthetic handle for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

  • Chloro Group: The chlorine atom can be displaced by various nucleophiles via SNAr reactions, a process facilitated by the activating effect of the para-nitro group.

Role in Medicinal Chemistry

Substituted benzaldehydes are foundational scaffolds in drug discovery. The nitroaromatic moiety, in particular, is a versatile functional group found in a range of therapeutic agents.[10] this compound serves as a precursor for compounds with potential biological activities.

  • Anticancer Agents: Nitrobenzaldehyde derivatives have been explored for the synthesis of novel anticancer drugs.[11] The scaffold can be incorporated into heterocyclic systems known to exhibit cytotoxic activity against cancer cell lines.[12]

  • Antimicrobial Agents: Schiff bases and other derivatives synthesized from substituted benzaldehydes have shown promising antibacterial and antifungal activities.[9][12] The specific substitution pattern of this compound can be used to modulate the electronic and steric properties of the final compound to optimize antimicrobial potency.

  • Corrosion Inhibitors: Molecules containing heteroatoms like nitrogen and sulfur, often derived from benzaldehydes, can act as effective corrosion inhibitors by adsorbing onto metal surfaces.[8]

Reactivity and Application Pathway

Reactivity Start This compound R_Schiff Condensation with R-NH₂ (Schiff Base Formation) Start->R_Schiff R_Wittig Wittig Reaction (Alkene Synthesis) Start->R_Wittig R_Hydrazone Reaction with Hydrazine (Hydrazone Formation) Start->R_Hydrazone R_Reduce Reduction (e.g., with Sn/HCl) (Amine Formation) Start->R_Reduce R_SNAr Nucleophilic Aromatic Substitution (SNAr) Start->R_SNAr App1 App1 R_Schiff->App1 Antimicrobial Agents, Ligands App2 App2 R_Reduce->App2 Pharmaceutical Intermediates, Dyes App3 App3 R_SNAr->App3 Functional Materials

Caption: Key reaction pathways and applications of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H317: May cause an allergic skin reaction.[1]

    • H319: Causes serious eye irritation.

    • H412: Harmful to aquatic life with long-lasting effects.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use in a well-ventilated area or fume hood. Minimize dust generation. Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[13][14]

Conclusion

This compound is a synthetically valuable intermediate whose utility is derived from the orchestrated reactivity of its aldehyde, chloro, and nitro functionalities. Its role as a precursor in the synthesis of heterocycles and other complex organic molecules makes it a compound of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

3-Chloro-4-nitrobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-nitrobenzaldehyde: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 57507-34-3), a key chemical intermediate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its fundamental properties, synthesis, reactivity, and applications, grounding all information in established scientific principles.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde whose chemical behavior is dictated by the interplay of its three functional groups: the aldehyde, the chloro group, and the nitro group. The electron-withdrawing nature of the nitro and chloro groups, combined with the reactivity of the aldehyde, makes it a versatile building block in organic synthesis.

Chemical Structure and Formula

The molecular structure consists of a benzene ring substituted with a formyl (aldehyde) group, a chlorine atom at position 3, and a nitro group at position 4.

Caption: 2D structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
Molecular Formula C₇H₄ClNO₃[Biosynth], [BLD Pharm][1], [Acmec Biochemical][2]
Molecular Weight 185.56 g/mol [Moldb][3], [Biosynth]
CAS Number 57507-34-3[Matrix Scientific][4], [Biosynth], [PubChem][5]
Appearance Not specified; isomers are typically off-white to yellow crystalline solids.Inferred from related compounds
SMILES O=CC1=CC(Cl)=C(C=C1)--INVALID-LINK--[O-][Biosynth], [LGC Standards][6]
InChI Key LINXIPJBQRYFHA-UHFFFAOYSA-N[Sigma-Aldrich]
Storage Conditions Inert atmosphere, 2-8°C[Biosynth], [BLD Pharm][1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic nitration of 3-chlorobenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Synthetic Rationale and Causality

The aldehyde group (-CHO) is a meta-directing deactivator, while the chloro group (-Cl) is an ortho-, para-directing deactivator. When both are present, their directing effects must be considered:

  • Aldehyde Group: Strongly deactivates the ring and directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the meta positions (positions 3 and 5). Since position 3 is already occupied, it directs primarily to position 5.

  • Chloro Group: Weakly deactivates the ring and directs incoming electrophiles to the ortho (position 2) and para (position 4) positions.

The para-directing effect of the chlorine atom is sterically and electronically favored over the ortho position. This effect, combined with the deactivating nature of the aldehyde group, results in the nitronium ion preferentially adding at the position para to the chlorine, yielding this compound as a major product.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Nitration Nitration 3-Chlorobenzaldehyde->Nitration HNO3 Nitric Acid (HNO₃) HNO3->Nitration H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Nitration Workup Aqueous Workup (Ice Water Quench) Nitration->Workup Reaction Mixture Purification Purification (Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Schiff_Base_Formation Reactant_A This compound Product Schiff Base (Imine) Reactant_A->Product Reactant_B + R-NH2(Primary Amine) Reactant_B->Product Solvent [Solvent, e.g., Ethanol]Catalyst (e.g., Acetic Acid) Solvent->Reactant_B Reaction Conditions

References

A Technical Guide to the Physicochemical Properties of 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Subject: Comprehensive Analysis of Melting Point and Solubility for 3-Chloro-4-nitrobenzaldehyde (CAS: 57507-34-3)

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its utility in the construction of more complex molecules, including pharmaceutical agents and novel materials, necessitates a thorough understanding of its fundamental physicochemical properties. Key among these are its melting point and solubility profile, which are critical parameters governing its purity assessment, reaction conditions, purification strategy (e.g., recrystallization), and potential for formulation.

This guide provides a detailed examination of the melting point and solubility of this compound. It is designed to offer not just technical data but also the underlying scientific rationale and field-proven experimental protocols, empowering researchers to confidently handle and utilize this compound in their work.

Molecular Characteristics and Expected Physicochemical Behavior

The structure of this compound, featuring a benzene ring substituted with an aldehyde (-CHO), a nitro group (-NO2), and a chlorine atom (-Cl), dictates its physical properties.

  • Polarity and Intermolecular Forces: The strongly electron-withdrawing nitro and aldehyde groups create significant dipole moments, making the molecule polar. The primary intermolecular forces at play in the solid state are dipole-dipole interactions and London dispersion forces. The absence of hydrogen bond donors limits its ability to self-associate via hydrogen bonding, but the oxygen atoms on the aldehyde and nitro groups can act as hydrogen bond acceptors.

  • Melting Point Prediction: The rigid, planar structure and moderate molecular weight (185.57 g/mol ) suggest a melting point that is significantly above room temperature. The specific arrangement of polar substituents influences the crystal lattice packing, which is a key determinant of the melting temperature.

  • Solubility Prediction: Based on the "like dissolves like" principle, the molecule's polarity suggests it will have low solubility in non-polar solvents (e.g., hexanes) and higher solubility in polar aprotic (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol). Its solubility in water is expected to be limited due to the hydrophobic nature of the chlorobenzene ring, despite the presence of polar functional groups.

Melting Point Analysis

The melting point is a definitive physical property that serves as a primary indicator of a compound's purity. For a crystalline solid, a sharp melting range (typically ≤ 1°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Reported Melting Point

The experimentally determined melting point for this compound is presented below.

Compound NameCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)
This compound57507-34-3C₇H₄ClNO₃185.57 g/mol 56 - 57 °C[1]
Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for obtaining an accurate melting point range using a digital melting point apparatus (e.g., a Mel-Temp).

Causality: The principle lies in heating a small, powdered sample slowly and observing the temperatures at which the phase transition from solid to liquid begins and completes. A slow heating rate (~1-2 °C/minute) near the melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.

  • Capillary Loading: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the closed end. A packed sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to quickly identify an approximate range.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample. Heat at a medium rate until the temperature is ~15-20 °C below the expected melting point.

  • Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample through the magnifying lens.

  • Record Temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has transformed into a clear liquid.

  • Reporting: Record the result as a melting point range (T₁ - T₂). For pure compounds, this range should be narrow.

Workflow for Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting A Dry & Powder Sample B Load Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Heat Rapidly to Find Approximate MP (Optional) C->D E Cool & Insert New Sample D->E F Heat Slowly (1-2°C/min) near MP E->F G Observe Phase Transition F->G H Record T1 (First Liquid Droplet) G->H I Record T2 (All Liquid) H->I J Report as Range: T1 - T2 I->J

Capillary Melting Point Determination Workflow.

Solubility Profile

Solubility is a thermodynamic equilibrium constant that defines the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. It is a critical parameter for drug development, influencing everything from reaction kinetics to bioavailability.

Expected and Comparative Solubility
  • Water: Expected to be sparingly or poorly soluble.

  • Alcohols (Methanol, Ethanol): Expected to be soluble.

  • Chlorinated Solvents (Dichloromethane, Chloroform): Expected to be soluble.

  • Polar Aprotic Solvents (Acetone, Ethyl Acetate, DMF): Expected to be highly soluble.

  • Non-polar Solvents (Hexane, Toluene): Expected to have low to moderate solubility.

For comparison, the related isomer 4-Chloro-3-nitrobenzaldehyde (CAS: 16588-34-4) has a reported water solubility of 4 g/L, though this is at an elevated temperature of 98 °C[2][3][4]. The parent compound, 3-nitrobenzaldehyde , is described as sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol and chloroform[5][6]. This supports the predicted profile for this compound.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability[7].

Causality: The protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By adding an excess of the solid compound to a solvent and agitating for an extended period, the system reaches a state where the rate of dissolution equals the rate of precipitation. Subsequent analysis of the supernatant provides the solubility value. Temperature control is paramount as solubility is highly temperature-dependent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific test solvent (e.g., water, ethanol, acetone). "Excess" means enough solid remains visible after the equilibration period.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for a period (e.g., 1-2 hours) to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particulates are transferred, it is critical to filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility).

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Reporting: Express the solubility in units such as mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (e.g., 24-48h) A->B C Let Solid Settle B->C D Withdraw Supernatant C->D E Filter (e.g., 0.22µm Syringe Filter) D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC, UV-Vis) F->G Result Report Solubility (mg/mL or mol/L) G->Result

Shake-Flask Method for Solubility Determination.

Practical Implications in Research and Development

  • Purity Assessment: The melting point of 56-57 °C serves as a reliable quality control parameter. Any significant deviation from this range indicates the presence of impurities, necessitating further purification.

  • Reaction Setup: Knowledge of solubility guides the choice of reaction solvents. Using a solvent in which the aldehyde is highly soluble ensures a homogeneous reaction mixture, which often leads to faster reaction rates and fewer side products compared to heterogeneous systems.

  • Purification: The differential solubility of this compound in various solvents is the basis for its purification by recrystallization. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Drug Discovery & Formulation: For medicinal chemists, solubility data is crucial. Poor aqueous solubility can be a major impediment to a compound's progression, affecting its absorption and bioavailability. Understanding the solubility profile is the first step in developing formulation strategies (e.g., using co-solvents, creating salts) to overcome such challenges.

References

An In-depth Technical Guide on the Safety and Hazards of 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, hazards, and emergency procedures for 3-Chloro-4-nitrobenzaldehyde (CAS No. 57507-34-3). As a specialized reagent in organic synthesis, a thorough understanding of its properties is paramount to ensuring laboratory safety and experimental integrity.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound that serves as an intermediate in various synthetic pathways. Its molecular structure, featuring an aldehyde, a nitro group, and a chlorine atom on the benzene ring, dictates its reactivity and toxicological profile.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 57507-34-3[1]
Molecular Formula C₇H₄ClNO₃[1][2]
Molecular Weight 185.56 g/mol [1]
Appearance Powder / Solid[3]
Melting Point 61-63 °C[3]

Hazard Identification and GHS Classification

Understanding the inherent hazards is the foundation of a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that necessitate careful handling.

Table 2: GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementPictogram
Skin Sensitization 1H317: May cause an allergic skin reactionWarning (Exclamation Mark)

Source: Aggregated GHS information provided by companies to the ECHA C&L Inventory.[1]

The primary hazard associated with this compound is its potential to act as a skin sensitizer.[1] Repeated or prolonged contact may lead to an allergic reaction, manifesting as a rash, itching, or swelling.[4] Therefore, preventing skin exposure is a critical aspect of its handling protocol.

Toxicological Profile and Routes of Exposure

While comprehensive toxicological data is not thoroughly established, the known hazards guide the necessary precautions. The primary routes of occupational exposure are skin contact and inhalation of dust particles.

  • Dermal (Skin) Contact : This is the most significant route of exposure. The compound may cause an allergic skin reaction upon contact.[1]

  • Inhalation : Inhaling dust can lead to respiratory tract irritation.[5] It is crucial to handle the solid in a manner that minimizes dust generation.[6]

  • Eye Contact : Direct contact with the eyes will cause irritation.[5]

  • Ingestion : While less common in a laboratory setting, ingestion can cause gastrointestinal irritation.[6]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[4] This ensures that any dust or vapors are effectively contained and exhausted, protecting the user from inhalation. A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid contaminating skin. Dispose of used gloves as chemical waste.
Eye/Face Protection Safety goggles with side shields or a face shield.Standard laboratory eyeglasses are insufficient. Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][7]
Skin and Body Lab coat, long pants, and closed-toe shoes.Wear appropriate protective clothing to prevent any possibility of skin exposure.[4]
Respiratory NIOSH/MSHA or EN 149 approved respirator.A respirator is necessary if exposure limits are exceeded, if irritation is experienced, or if handling outside of a fume hood. A particulate filter is recommended.[4][5]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for the entire lifecycle of the chemical is critical for laboratory safety.

Handling
  • Pre-use Assessment : Before handling, review the Safety Data Sheet (SDS) and establish a clear experimental plan.

  • Location : All weighing and transfers of the solid material must be conducted inside a chemical fume hood to prevent inhalation of dust.[4]

  • Technique : Avoid actions that generate dust, such as scraping or vigorous shaking.[6]

  • Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Contaminated work clothing should not be allowed out of the workplace.[8]

Storage
  • Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][9]

  • Atmosphere : For enhanced stability, storing under an inert atmosphere is recommended.[4]

  • Incompatibilities : Keep segregated from strong oxidizing agents, strong bases, and strong reducing agents.[4][10]

Disposal
  • Waste : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5]

  • Containers : Contaminated packaging should be treated as hazardous waste and disposed of according to institutional and local regulations.[4]

Reactivity and Stability Profile

Understanding the chemical's stability and incompatibilities is crucial for preventing hazardous reactions.

  • Stability : The compound is stable under recommended storage conditions.[10]

  • Conditions to Avoid : Avoid exposure to air, excess heat, and the formation of dust.[10]

  • Incompatible Materials : Strong oxidizing agents, strong bases, and strong reducing agents can cause hazardous reactions.[4][10]

  • Hazardous Decomposition Products : Under fire conditions, thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[10]

Diagram 1: Reactivity Hazard Analysis This diagram illustrates the key incompatibilities and conditions that must be avoided to ensure the safe handling of this compound.

Figure 1. Reactivity Hazard Analysis. substance This compound incompatibles Incompatible Materials substance->incompatibles Avoid Contact With conditions Conditions to Avoid substance->conditions Avoid Exposure To oxidizers Strong Oxidizing Agents incompatibles->oxidizers bases Strong Bases incompatibles->bases reducers Strong Reducing Agents incompatibles->reducers heat Excess Heat / Fire conditions->heat dust Dust Formation conditions->dust air Exposure to Air conditions->air

Caption: Incompatibilities and conditions to avoid.

First-Aid and Emergency Procedures

Immediate and appropriate action is vital in the event of an accidental exposure or spill.

First-Aid Measures

The following protocols should be followed while seeking immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Get medical advice/attention.[4]

  • Skin Contact : IF ON SKIN: Immediately wash with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

  • Inhalation : IF INHALED: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[7]

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Call a physician or poison control center immediately.[4][6]

Spill & Fire-Fighting Procedures
  • Spill Response :

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear full PPE, including respiratory protection.

    • Avoid generating dust. Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[6]

    • Clean the spill area thoroughly.

  • Fire-Fighting :

    • Use dry chemical powder, alcohol-resistant foam, or carbon dioxide as extinguishing media.[11]

    • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

    • Combustible material. In the event of a fire, hazardous combustion gases such as NOx and CO may be produced.

Diagram 2: Emergency Response Workflow This workflow outlines the decision-making process for responding to an accidental exposure to this compound.

Figure 2. Emergency Response Workflow. start Exposure Event Occurs route Identify Exposure Route start->route skin Skin/Eye Contact route->skin Skin/Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Flush with water for 15+ min Remove contaminated clothing skin->skin_action inhalation_action Move to Fresh Air Provide oxygen if needed inhalation->inhalation_action ingestion_action Rinse mouth Do NOT induce vomiting ingestion->ingestion_action medical Seek Immediate Medical Attention Provide SDS to physician skin_action->medical inhalation_action->medical ingestion_action->medical

Caption: Step-by-step emergency response guide.

References

The Cornerstone of Modern Synthesis: A Technical Guide to 4-Aminophenol in Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-aminophenol, a key intermediate in the pharmaceutical and agrochemical industries.

In the intricate world of chemical synthesis, certain molecules stand out for their versatility and fundamental importance. 4-Aminophenol (p-aminophenol or PAP), an aromatic organic compound with the formula H₂NC₆H₄OH, is one such cornerstone.[1] This guide provides an in-depth exploration of 4-aminophenol, from its synthesis and chemical properties to its critical role as a building block in the production of life-changing pharmaceuticals and essential agrochemicals. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the underlying scientific principles and field-proven insights to empower researchers in their synthetic endeavors.

The Chemistry and Significance of 4-Aminophenol

4-Aminophenol is a white crystalline powder that is moderately soluble in alcohols and can be recrystallized from hot water.[1] Its chemical reactivity is dominated by the presence of two functional groups: an amino group (-NH₂) and a hydroxyl group (-OH) at the para position of the benzene ring. This unique structure allows for a wide range of chemical modifications, making it an ideal precursor for a multitude of complex molecules.[2] While it has applications in the dye and polymer industries, its most significant impact is felt in the pharmaceutical and agricultural sectors.[3][4]

Synthesis of 4-Aminophenol: A Tale of Two Pathways

The industrial production of 4-aminophenol is primarily achieved through two main synthetic routes, each with its own set of advantages and mechanistic intricacies. The choice of pathway often depends on factors such as cost, desired purity, and environmental considerations.

Catalytic Hydrogenation of Nitrobenzene

A prevalent and more modern approach to 4-aminophenol synthesis is the catalytic hydrogenation of nitrobenzene.[5] This method is considered more environmentally friendly than traditional routes that produce significant waste.[6] The process involves the selective reduction of nitrobenzene to N-phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement to form 4-aminophenol.[1]

The choice of catalyst is critical to the efficiency and selectivity of this reaction. Platinum-based catalysts, particularly platinum on a carbon support (Pt/C), are widely used.[7] The reaction is typically carried out in an acidic medium, such as aqueous sulfuric acid, which facilitates the subsequent rearrangement step.[1]

Mechanism of Catalytic Hydrogenation and Bamberger Rearrangement:

The reaction proceeds in two key stages:

  • Partial Hydrogenation: Nitrobenzene is hydrogenated in the presence of a catalyst (e.g., Pt/C) to form N-phenylhydroxylamine. This is a delicate step, as over-hydrogenation will lead to the formation of aniline as a byproduct.[1]

  • Bamberger Rearrangement: The N-phenylhydroxylamine intermediate, in the presence of a strong aqueous acid, rearranges to form the final product, 4-aminophenol.[8][9] The mechanism involves the protonation of the hydroxylamine, followed by the loss of a water molecule to form a nitrenium ion intermediate. This intermediate is then attacked by a water molecule at the para position, and subsequent deprotonation yields 4-aminophenol.[8]

Caption: Synthesis of 4-Aminophenol from Nitrobenzene.

Reduction of 4-Nitrophenol

Another common method for synthesizing 4-aminophenol is through the reduction of 4-nitrophenol.[1] This can be achieved using various reducing agents. One method involves hydrogenation over a Raney Nickel catalyst.[1] An alternative laboratory-scale method uses a metal and acid, such as tin(II) chloride in an acidic medium.[1]

Pharmaceutical Applications: The Synthesis of Paracetamol

The most prominent and well-known application of 4-aminophenol is as the final intermediate in the industrial synthesis of paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs in the world.[1][6] The synthesis involves the acetylation of the amino group of 4-aminophenol.

Acetylation of 4-Aminophenol to Paracetamol

The reaction is a nucleophilic acyl substitution where the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in an aqueous medium or an organic solvent.[10]

Experimental Protocol: Laboratory-Scale Synthesis of Paracetamol

  • Dissolution: In a round-bottom flask, suspend 3.0 g of 4-aminophenol in approximately 10 mL of deionized water.

  • Addition of Acetylating Agent: While stirring, add 4.0 mL of acetic anhydride to the suspension.

  • Reaction: Gently heat the mixture in a water bath at approximately 85°C for about 10-15 minutes, with continuous stirring, until the reaction is complete.

  • Crystallization: Cool the reaction mixture in an ice bath to induce the crystallization of paracetamol.

  • Isolation: Collect the crude paracetamol crystals by vacuum filtration using a Büchner funnel.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to form purified crystals.

  • Drying: Filter the purified crystals and dry them in an oven at a moderate temperature.

Causality Behind Experimental Choices:

  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent. Its reaction with the amine is more favorable than with the hydroxyl group under these conditions, leading to the desired N-acetylation.

  • Water as Solvent: Water is a green and economical solvent. While 4-aminophenol has limited solubility in cold water, its solubility increases upon heating, facilitating the reaction.

  • Recrystallization for Purification: This is a standard and effective technique for purifying solid organic compounds. The solubility of paracetamol is significantly higher in hot water than in cold water, allowing for the separation from more soluble impurities upon cooling.

Caption: Workflow for the synthesis and purification of paracetamol.

Parameter Typical Value Reference
Starting Material4-Aminophenol[10]
Acetylating AgentAcetic Anhydride[10]
SolventWater
Reaction Temperature~85°C
Typical Yield70-80%[10]
Purity (after recrystallization)>99%

Agrochemical Applications: A Building Block for Crop Protection

4-Aminophenol also serves as a valuable intermediate in the synthesis of various agrochemicals, including certain herbicides and fungicides.[3][7] The presence of the amino and hydroxyl groups allows for the creation of diverse molecular structures with desired biological activities for crop protection.

While many agrochemicals are derived from aminophenol isomers, a specific, well-documented example of a commercial agrochemical synthesized directly from para-aminophenol with a detailed protocol is less common in readily available literature compared to its pharmaceutical applications. However, the synthesis of N-(4-hydroxyphenyl) derivatives is a common strategy in the development of bioactive compounds for agricultural use.

For instance, the synthesis of N-(4-hydroxyphenyl)maleimide demonstrates a potential pathway for creating agrochemical precursors from 4-aminophenol. This involves the reaction of 4-aminophenol with maleic anhydride.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)maleimide

  • Reactant Preparation: Dissolve 4-aminophenol (0.15 mol) and maleic anhydride (0.15 mol) separately in dimethylformamide (DMF) (50 mL each).

  • Reaction: Add the maleic anhydride solution dropwise to the 4-aminophenol solution and stir for 2 hours at 20°C.

  • Cyclization: Prepare a mixture of P₂O₅ (12 g) in H₂SO₄ (10 mL) and DMF (70 mL). Add this mixture dropwise to the reaction solution and stir for 2 hours at 70°C.

  • Precipitation: Cool the mixture in an ice bath and pour it into cold water to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash with cold water.

This N-(4-hydroxyphenyl)maleimide can then be further modified, for example, through azo coupling reactions to create a diverse library of compounds for screening as potential herbicides or fungicides.

Conclusion: An Enduringly Essential Intermediate

4-Aminophenol stands as a testament to the power of a single, versatile molecule to be a cornerstone of multiple, critical industries. Its straightforward synthesis and the reactivity of its functional groups have made it an indispensable precursor for one of the world's most common pain relievers and a valuable building block in the ongoing development of new agrochemicals. For researchers and scientists, a thorough understanding of the synthesis and derivatization of 4-aminophenol is not just a lesson in organic chemistry, but a gateway to creating molecules that have a profound impact on human health and food security. The continuous refinement of its synthesis towards greener and more efficient processes will ensure the enduring importance of 4-aminophenol in the landscape of modern chemical manufacturing.

References

Synthesis of 3-Chloro-4-nitrobenzaldehyde from 3-nitro-4-chlorobenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical guide for the synthesis of 3-chloro-4-nitrobenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical industries. The primary challenge in converting the parent 3-nitro-4-chlorobenzoic acid is the selective reduction of the carboxylic acid functional group to an aldehyde without affecting the aromatic nitro and chloro substituents, and critically, without over-reduction to the corresponding alcohol. This guide details a robust and widely adopted two-step synthetic pathway that proceeds via a reactive acyl chloride intermediate. Two well-established methods for the selective reduction of this intermediate—the classic Rosenmund Reduction and reduction using modern, sterically hindered hydrides—are presented with detailed mechanistic insights, step-by-step protocols, and a comparative analysis of their respective advantages and limitations.

Introduction

Significance of this compound

This compound serves as a critical building block in organic synthesis. Its substituted benzene ring, featuring an electrophilic aldehyde group and sites amenable to nucleophilic substitution or reduction (the nitro group), makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.

The Synthetic Challenge: Selective Reduction of a Carboxylic Acid

The direct conversion of a carboxylic acid to an aldehyde is a non-trivial synthetic operation. Aldehydes are inherently more reactive towards reducing agents than their parent carboxylic acids. Consequently, strong reducing agents like lithium aluminum hydride (LiAlH₄) will rapidly reduce a carboxylic acid to a primary alcohol, with the aldehyde being a transient intermediate that cannot be isolated.[1][2] Achieving the target transformation therefore requires a strategic, multi-step approach to circumvent this reactivity issue.

Strategic Analysis of Synthetic Pathways

The most reliable strategy involves a two-step process: first, the activation of the carboxylic acid into a more reactive derivative, followed by a carefully controlled reduction of this derivative to the aldehyde. The most common and effective pathway proceeds through an acyl chloride intermediate.

The Acyl Chloride Pathway: A Robust and Controllable Route

This strategy is broken down into two distinct stages:

  • Acylation: Conversion of 3-nitro-4-chlorobenzoic acid to 3-chloro-4-nitrobenzoyl chloride. This "activates" the carbonyl group, making it significantly more susceptible to nucleophilic attack by a mild hydride source.

  • Selective Reduction: Reduction of the highly reactive 3-chloro-4-nitrobenzoyl chloride to this compound using a reagent or catalyst system engineered to stop at the aldehyde stage.

This approach is favored due to the high yields, clean conversions, and the availability of multiple well-documented methods for the second-stage reduction.

G Start 3-Nitro-4-chlorobenzoic Acid AcylChloride Intermediate: 3-Chloro-4-nitrobenzoyl chloride Start->AcylChloride Step 1: Acylation (e.g., SOCl₂) Aldehyde Final Product: This compound AcylChloride->Aldehyde Step 2: Selective Reduction (Rosenmund or Hydride)

Caption: Overall workflow for the two-step synthesis.

Step 1: Synthesis of 3-Chloro-4-nitrobenzoyl chloride

Mechanistic Principles

The conversion of a carboxylic acid to an acyl chloride is typically achieved using an inorganic acid chloride, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the convenient nature of its byproducts. The reaction proceeds by the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, ultimately leading to the displacement of a chloride ion and the formation of a highly reactive intermediate. A subsequent attack by the displaced chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion.

Detailed Experimental Protocol: Chlorination with Thionyl Chloride
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-nitro-4-chlorobenzoic acid (1.0 eq).

  • Reagent Addition: Under anhydrous conditions, add an excess of thionyl chloride (SOCl₂) (approx. 3-5 eq), which can also serve as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 75-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.

  • Purification: The resulting crude 3-chloro-4-nitrobenzoyl chloride is often a yellow oil or low-melting solid and is typically of sufficient purity to be used directly in the subsequent reduction step without further purification.[3][4]

Step 2: Reduction to this compound

With the reactive acyl chloride intermediate in hand, a selective reduction can be performed. Two primary methods are presented below.

Method A: The Rosenmund Reduction

The Rosenmund reduction is a classic named reaction involving the catalytic hydrogenation of an acyl chloride to an aldehyde. Its success hinges on the use of a "poisoned" catalyst to prevent over-reduction.

The standard catalyst for this reaction is palladium supported on barium sulfate (Pd/BaSO₄).[5][6] Palladium is a highly active hydrogenation catalyst that, if used alone, would readily reduce the aldehyde product to an alcohol.[7] The barium sulfate support provides a low surface area, which inherently moderates the catalyst's activity.[6][7] Crucially, a catalyst "poison" is added—typically a sulfur-containing compound (like thiourea or thioquinanthrene) or quinoline. This poison selectively deactivates the most reactive sites on the palladium catalyst, effectively "detuning" its reducing power so that it is strong enough to reduce the acyl chloride but too weak to reduce the aldehyde.[7][8]

G cluster_catalyst Catalyst Surface (Pd) p1 Adsorption of Acyl Chloride p2 Oxidative Addition of H₂ p1->p2 p3 Reductive Elimination of Aldehyde & HCl p2->p3

Caption: Simplified mechanism of the Rosenmund Reduction.[9]

  • Catalyst Preparation: Prepare a suspension of the Rosenmund catalyst (e.g., 5% Pd on BaSO₄) and a catalyst poison (e.g., quinoline-sulfur) in an anhydrous solvent such as toluene or xylene.

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the 3-chloro-4-nitrobenzoyl chloride (1.0 eq) in the same anhydrous solvent.

  • Hydrogenation: Add the catalyst suspension to the acyl chloride solution. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (typically via a balloon or a controlled gas inlet) while vigorously stirring the mixture. The reaction is often heated to facilitate the reaction.

  • Monitoring: The reaction is monitored by the consumption of hydrogen gas and can be checked by TLC or GC analysis. It is crucial to stop the reaction as soon as the acyl chloride has been consumed to prevent side reactions, including potential reduction of the nitro group.

  • Workup: Upon completion, the reaction mixture is cooled and filtered to remove the catalyst. The filtrate is then washed, dried, and the solvent is evaporated under reduced pressure to yield the crude aldehyde.

Method B: Reduction with Sterically Hindered Hydrides

A more modern and often more chemoselective alternative involves the use of bulky, less reactive aluminum hydride reagents. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is an exemplary reagent for this transformation.[10][11]

Compared to LiAlH₄, LiAlH(Ot-Bu)₃ has three of its reactive hydride (H⁻) ions replaced by bulky tert-butoxy groups.[2][11] This steric hindrance and the electron-withdrawing effect of the oxygen atoms significantly moderate its reactivity.[11] Acyl chlorides are extremely electrophilic and will react rapidly even with this milder hydride source. The resulting aldehyde, however, is substantially less reactive and reacts only very slowly with the bulky hydride, especially at low temperatures.[2][12] This vast difference in reaction rates allows for the clean isolation of the aldehyde product.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-chloro-4-nitrobenzoyl chloride (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Maintaining this low temperature is critical for selectivity.[12][13]

  • Reagent Addition: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) (approx. 1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70°C.

  • Reaction: Stir the mixture at -78°C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching & Workup: Once the starting material is consumed, carefully quench the reaction at -78°C by the slow addition of a reagent like ethyl acetate, followed by a dilute acid (e.g., 1M HCl) or a Rochelle's salt solution. Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Comparative Analysis and Data

ParameterRosenmund ReductionHindered Hydride Reduction (LiAlH(Ot-Bu)₃)
Primary Reagent H₂ gas, Pd/BaSO₄ catalystLiAlH(Ot-Bu)₃
Key Condition Poisoned catalystLow temperature (-78°C)
Solvent Toluene, XyleneTHF, Diethyl Ether
Chemoselectivity Good; risk of nitro group reduction with over-reactionExcellent; generally preserves nitro and chloro groups
Scalability Well-suited for large scale; handling H₂ requires careFeasible; requires cryogenic cooling
Workup Catalyst filtrationAqueous quench and extraction
Typical Yields 70-90%80-95%

Purification and Characterization

The crude this compound obtained from either method is typically a solid. It can be purified by standard techniques such as:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Column Chromatography: If necessary, using silica gel with an appropriate eluent system.

The identity and purity of the final product should be confirmed by analytical methods:

  • Melting Point: Comparison with literature values.

  • ¹H NMR Spectroscopy: To confirm the presence of the aldehyde proton (~10 ppm) and the aromatic proton splitting patterns.

  • IR Spectroscopy: To identify the characteristic aldehyde C=O stretch (~1700 cm⁻¹) and C-H stretch (~2850, 2750 cm⁻¹), as well as the nitro group stretches (~1530, 1350 cm⁻¹).

Safety and Handling Precautions

  • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. All hydrogenation setups must be properly assembled and checked for leaks.

  • Metal Hydrides (LiAlH(Ot-Bu)₃): React violently with water and protic solvents. All glassware must be rigorously dried, and reactions must be run under an inert atmosphere. The quenching process must be performed slowly and at low temperatures.

  • Solvents: Toluene, THF, and other organic solvents are flammable and should be handled with care.

References

Introduction: The Significance of Substituted Benzaldehydes in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Chloro-Nitrobenzaldehyde Isomers, with a Focus on 4-Chloro-3-nitrobenzaldehyde

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile intermediates in the production of a vast array of fine chemicals, pharmaceuticals, and agrochemicals. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, chloro-nitro-substituted benzaldehydes are of particular industrial and academic interest. The presence of the chloro and nitro groups on the aromatic ring significantly influences the molecule's electronic properties and reactivity, providing multiple avenues for further functionalization.

This technical guide offers a comprehensive review of the synthetic routes to 3-Chloro-4-nitrobenzaldehyde and its commercially significant isomer, 4-Chloro-3-nitrobenzaldehyde. While the direct synthesis of this compound is less commonly reported, the principles governing its synthesis can be inferred from the well-established methods for producing 4-Chloro-3-nitrobenzaldehyde. This document, intended for researchers and professionals in drug development and chemical synthesis, will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of the primary synthetic strategies.

Primary Synthetic Route: Electrophilic Nitration of Chlorobenzaldehydes

The most direct and widely employed method for the synthesis of chloro-nitrobenzaldehydes is the electrophilic aromatic substitution via nitration of a corresponding chlorobenzaldehyde precursor. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

Mechanistic Rationale: The Interplay of Directing Groups

In the nitration of 4-chlorobenzaldehyde to produce 4-chloro-3-nitrobenzaldehyde, the two existing substituents—the chloro group (-Cl) and the aldehyde group (-CHO)—govern the position of the incoming electrophile, the nitronium ion (NO₂⁺).

  • Aldehyde Group (-CHO): The aldehyde group is a meta-director and a deactivating group due to its electron-withdrawing nature (both by induction and resonance). It decreases the electron density of the benzene ring, making it less susceptible to electrophilic attack, and directs incoming electrophiles to the meta position.

  • Chloro Group (-Cl): The chloro group is an ortho-, para-director and a deactivating group. While it is electron-withdrawing by induction, it is electron-donating by resonance. The resonance effect, which directs ortho and para, outweighs the inductive effect in determining the position of substitution.

When both groups are present on the ring, their combined influence determines the final product. For 4-chlorobenzaldehyde, the position ortho to the chlorine and meta to the aldehyde (the 3-position) is activated by the chloro group and is the position of choice for nitration.[1]

The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzaldehyde via Nitration of 4-Chlorobenzaldehyde

This protocol is a synthesis of established laboratory procedures.[1][2]

Reagents and Materials:

  • 4-Chlorobenzaldehyde

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Water

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and situated in an ice bath, cautiously add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Nitration Reaction: Slowly add 4-chlorobenzaldehyde to the chilled nitrating mixture. The temperature should be carefully controlled and kept below 10°C throughout the addition. After the addition is complete, continue to stir the mixture for approximately 2 hours.[1][2]

  • Quenching and Precipitation: Pour the reaction mixture slowly onto a stirred slurry of crushed ice and water. This will cause the crude product to precipitate out of the solution.[1]

  • Isolation: Collect the solid precipitate by filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for this is an ethanol/water mixture.[1] Dissolve the crude solid in a minimum amount of hot ethanol, and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to form pure crystals.

  • Drying: Collect the purified crystals by filtration and dry them completely.

Quantitative Data Summary
ParameterValueSource(s)
Starting Material 4-Chlorobenzaldehyde[1]
Reagents Fuming Nitric Acid, Sulfuric Acid[1][2]
Reaction Temperature Below 10°C[1][2]
Reaction Time 2 hours[1][2]
Reported Yield 89%[2]
Melting Point 61-63°C[3]
Appearance Off-white to light yellow powder[2]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Workup and Purification HNO3 Fuming Nitric Acid Nitrating_Mixture Nitrating Mixture (<10°C) HNO3->Nitrating_Mixture H2SO4 Concentrated Sulfuric Acid H2SO4->Nitrating_Mixture Reaction_Vessel Reaction (<10°C, 2h) Nitrating_Mixture->Reaction_Vessel Start_Material 4-Chlorobenzaldehyde Start_Material->Reaction_Vessel Quenching Quenching (Ice/Water) Reaction_Vessel->Quenching Filtration1 Filtration Quenching->Filtration1 Recrystallization Recrystallization (Ethanol/Water) Filtration1->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Final_Product 4-Chloro-3-nitrobenzaldehyde Drying->Final_Product

Caption: Experimental workflow for the synthesis of 4-chloro-3-nitrobenzaldehyde.

Alternative Synthetic Route: Oxidation of 3-Chloro-4-nitrotoluene

An alternative and industrially viable route to aromatic aldehydes is the oxidation of the corresponding substituted toluenes. For the synthesis of this compound, the starting material would be 3-Chloro-4-nitrotoluene.

Mechanistic Considerations

The oxidation of a methyl group on a substituted toluene to an aldehyde can be achieved through various methods. These methods often involve the use of strong oxidizing agents or a two-step process involving halogenation of the methyl group followed by hydrolysis. The challenge lies in controlling the oxidation to stop at the aldehyde stage and prevent further oxidation to the carboxylic acid.

One common industrial method involves the radical chlorination of the methyl group to form a dichloromethyl intermediate, which is then hydrolyzed to the aldehyde.

Synthesis of the Precursor: 3-Chloro-4-nitrotoluene

The precursor, 3-Chloro-4-nitrotoluene, can be synthesized by the nitration of 3-chlorotoluene.[4] A solution of 3-chlorotoluene and concentrated sulfuric acid in glacial acetic acid is treated with concentrated nitric acid at low temperatures.[4]

Experimental Protocol: Oxidation (General Overview)

While a specific, detailed protocol for the oxidation of 3-Chloro-4-nitrotoluene to this compound was not found in the initial search, a general procedure based on similar transformations is outlined below.

Procedure:

  • Halogenation: 3-Chloro-4-nitrotoluene is subjected to free-radical chlorination using chlorine gas and a radical initiator (e.g., UV light or AIBN) to form 3-chloro-4-nitrobenzal chloride.

  • Hydrolysis: The resulting 3-chloro-4-nitrobenzal chloride is then hydrolyzed, often in the presence of an acid or base, to yield this compound.

Oxidation Workflow Diagram

OxidationWorkflow Start 3-Chloro-4-nitrotoluene Intermediate 3-Chloro-4-nitrobenzal chloride Start->Intermediate Radical Chlorination (Cl₂, UV light/AIBN) Product This compound Intermediate->Product Hydrolysis

Caption: Generalized workflow for the oxidation of 3-chloro-4-nitrotoluene.

Conclusion and Future Perspectives

The synthesis of this compound and its isomers is predominantly achieved through well-established electrophilic aromatic substitution and oxidation reactions. The nitration of chlorobenzaldehydes offers a direct and high-yielding route, with the regioselectivity being predictably controlled by the electronic effects of the existing substituents. For industrial-scale production, the oxidation of the corresponding nitrotoluenes presents a viable alternative.

As the demand for complex and highly functionalized molecules in the pharmaceutical and materials science sectors continues to grow, the development of more efficient, selective, and sustainable synthetic methodologies for these key intermediates remains an active area of research. Future work may focus on catalytic nitration systems that avoid the use of mixed acids, as well as more direct and selective oxidation methods that minimize waste and improve safety profiles.

References

An In-depth Technical Guide to Commercial Suppliers of 3-Chloro-4-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Starting Material Quality in Pharmaceutical R&D

In the intricate and highly regulated world of pharmaceutical development, the principle of "garbage in, garbage out" holds profound significance. The quality of your starting materials dictates the success of your synthesis, the purity of your active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the final drug product. 3-Chloro-4-nitrobenzaldehyde is a key building block in the synthesis of numerous pharmaceutical intermediates and APIs.[1][2][3] Its molecular structure, featuring a reactive aldehyde group and strategically positioned chloro and nitro substituents, makes it a versatile precursor for constructing complex molecular architectures.[4][5] However, this reactivity also presents challenges in terms of stability and impurity profiles. Sourcing this intermediate from a reliable commercial supplier is not merely a procurement task; it is a critical first step in risk mitigation and quality assurance for your entire research and development program.[6][7][8]

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and selecting commercial suppliers of this compound. We will delve into the technical specifications, the importance of analytical documentation, and the questions you should be asking to ensure the material you procure meets the stringent requirements of your application.

Understanding this compound: Key Physicochemical Properties

Before assessing suppliers, it is imperative to have a thorough understanding of the molecule itself.

PropertyValueSource
CAS Number 57507-34-3[9][10]
Molecular Formula C₇H₄ClNO₃[9][10][11]
Molecular Weight 185.56 g/mol [9][10][11]
Appearance Typically a solid[12]
Melting Point Varies by purity[12]
Solubility Soluble in many organic solvents[4]

Note: The isomeric compound, 4-Chloro-3-nitrobenzaldehyde (CAS Number 16588-34-4), is also commercially available and has a similar molecular weight.[13][14][15] It is crucial to verify the correct isomer for your specific synthetic route.

The presence of the nitro group and the chlorine atom influences the reactivity of the aldehyde, making it susceptible to a range of chemical transformations. This reactivity is advantageous for synthesis but also means that improper handling or storage can lead to degradation and the formation of impurities.[12]

The Supplier Qualification Gauntlet: A Step-by-Step Workflow

Selecting a supplier should be a systematic process, not a matter of convenience or cost alone. The following workflow provides a structured approach to qualifying potential vendors.

Supplier_Qualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Material Testing cluster_3 Phase 4: Final Selection Initial_Research Identify Potential Suppliers (e.g., Sigma-Aldrich, Thermo Fisher, TCI) Request_Info Request Quotations, Lead Times, and Preliminary Documentation Initial_Research->Request_Info CoA_Review Scrutinize Certificate of Analysis (CoA) Request_Info->CoA_Review SDS_Analysis Analyze Safety Data Sheet (SDS) CoA_Review->SDS_Analysis Supplier_Audit Conduct Remote or On-site Audit (for GMP requirements) SDS_Analysis->Supplier_Audit Sample_Request Request a Sample for In-house QC Supplier_Audit->Sample_Request QC_Testing Perform Identity, Purity, and Impurity Profiling Sample_Request->QC_Testing Final_Decision Select Primary and Secondary Suppliers QC_Testing->Final_Decision

Caption: A structured workflow for qualifying commercial chemical suppliers.

Decoding the Certificate of Analysis (CoA): Your Primary Source of Truth

The Certificate of Analysis (CoA) is the single most important document you will receive from a supplier. It is a detailed report of the quality control tests performed on a specific batch of the chemical.[7] Do not simply file it away; scrutinize it.

Key Parameters to Examine on a this compound CoA:

ParameterTypical MethodWhy It's CriticalRed Flags
Assay (Purity) HPLC, GCDetermines the percentage of the desired compound. Essential for stoichiometric calculations in your reactions.Purity below 98% for early-stage research may be acceptable, but for later-stage development, >99% is often required.
Identification ¹H NMR, ¹³C NMR, IR, MSConfirms the chemical structure is correct.Any spectral data that does not match the expected structure of this compound.
Related Substances/Impurities HPLC, GCIdentifies and quantifies any by-products or degradation products. These can have a significant impact on your reaction's outcome and the purity of your final product.Unidentified peaks, or known impurities exceeding your process's tolerance.
Residual Solvents GC-HSEnsures that solvents used in the manufacturing process are removed to acceptable levels.High levels of residual solvents can be toxic or interfere with subsequent reactions.
Water Content Karl Fischer TitrationWater can act as a nucleophile and react with the aldehyde, or interfere with moisture-sensitive reagents.Higher than specified limits for your intended application.

Pro-Tip: Always request a batch-specific CoA. A "typical" CoA is not sufficient for rigorous scientific work. Reputable suppliers like Sigma-Aldrich often provide access to batch-specific CoAs online.[16]

Prominent Commercial Suppliers

While this is not an exhaustive list, the following companies are well-established suppliers of research-grade and bulk chemicals, including this compound and its isomers.

  • Sigma-Aldrich (Merck)

  • Thermo Fisher Scientific (Alfa Aesar)

  • TCI (Tokyo Chemical Industry) [13]

  • AK Scientific, Inc. [13]

  • Amerigo Scientific [17]

  • VWR

  • Santa Cruz Biotechnology, Inc. [13]

It is important to note that many other suppliers exist, including those specializing in bulk and custom synthesis.[18][19] For larger quantities or GMP-grade material, a more in-depth supplier audit may be necessary.

Safe Handling and Storage: Insights from the Safety Data Sheet (SDS)

The Safety Data Sheet (SDS) provides critical information for the safe handling, storage, and disposal of this compound.

Key Safety Information:

  • Hazards: May cause skin, eye, and respiratory irritation.[20][21]

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.[20] Use in a well-ventilated area or a fume hood.[20]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[12][19]

  • First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention.[20][21][22]

The following diagram illustrates the key considerations for safe handling derived from a typical SDS.

Safe_Handling cluster_0 Personal Protective Equipment (PPE) cluster_1 Engineering Controls cluster_2 Storage Conditions Gloves Gloves Goggles Goggles Lab_Coat Lab_Coat Fume_Hood Fume_Hood Cool_Dry Cool & Dry Place Away_From Away from Incompatibles 3_Chloro_4_nitrobenzaldehyde 3-Chloro-4- nitrobenzaldehyde 3_Chloro_4_nitrobenzaldehyde->Gloves Wear 3_Chloro_4_nitrobenzaldehyde->Goggles Wear 3_Chloro_4_nitrobenzaldehyde->Lab_Coat Wear 3_Chloro_4_nitrobenzaldehyde->Fume_Hood Handle in 3_Chloro_4_nitrobenzaldehyde->Cool_Dry Store in

References

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Schiff Bases from 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic and medicinal chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3] Their true value lies in their remarkable versatility. The imine linkage is not merely a structural element but a key pharmacophore that imparts a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5]

The substituents on the aromatic rings of the parent aldehyde and amine play a critical role in modulating the electronic, steric, and lipophilic properties of the resulting Schiff base, thereby fine-tuning its biological efficacy. The subject of this guide, 3-chloro-4-nitrobenzaldehyde, is a particularly valuable starting material. The presence of two strong electron-withdrawing groups—the chloro and nitro moieties—significantly influences the reactivity of the aldehyde and the physicochemical properties of the derived Schiff bases. This dual substitution can enhance the electrophilic character of the imine carbon and potentially augment interactions with biological targets, making these compounds highly promising candidates for drug discovery programs.[6]

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from this compound, grounded in established chemical principles and field-proven laboratory practices.

Section 1: The Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two primary, reversible stages, often catalyzed by a small amount of acid.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling the water molecule and yielding the final imine, or Schiff base, product.

The use of an acid catalyst, such as glacial acetic acid, is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[1] The entire process is reversible, and the removal of water from the reaction mixture can be used to drive the equilibrium towards the product side.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration (Acid Catalyzed) Aldehyde This compound (Electrophile) Carbinolamine Carbinolamine Intermediate (Unstable) Aldehyde->Carbinolamine + R-NH₂ Amine Primary Amine (R-NH₂) (Nucleophile) Amine->Carbinolamine Carbinolamine_ref Protonated_Int Protonated Intermediate Schiff_Base Schiff Base Product (Imine) Protonated_Int->Schiff_Base - H₂O, -H⁺ Water Water (H₂O) Protonated_Int->Water Carbinolamine_ref->Protonated_Int + H⁺

References

Application Notes and Protocols for the Utilization of 3-Chloro-4-nitrobenzaldehyde in the Synthesis of Azo Dages and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-4-nitrobenzaldehyde in Colorant Chemistry

This compound is a pivotal aromatic aldehyde that serves as a versatile precursor in the synthesis of a diverse array of dyes and pigments.[1] Its unique molecular architecture, featuring a reactive aldehyde group, a nitro functionality, and a chloro substituent, provides a strategic platform for the construction of complex chromophoric systems. The electron-withdrawing nature of the nitro and chloro groups significantly influences the electronic properties of the benzaldehyde ring, rendering the aldehyde group susceptible to a variety of chemical transformations and impacting the final color and performance of the synthesized colorants.

These application notes provide an in-depth technical guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound in the production of azo dyes and pigments. The protocols detailed herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

PART 1: From Precursor to Chromophore: A Two-Stage Synthetic Strategy

The synthesis of azo dyes from this compound is a well-established two-stage process. The initial and critical step involves the selective reduction of the nitro group to a primary amine, yielding 3-amino-4-chlorobenzaldehyde. This intermediate is then subjected to diazotization, followed by coupling with a suitable aromatic nucleophile to generate the final azo dye.

Stage 1: Selective Reduction of this compound

The primary challenge in this stage is the chemoselective reduction of the nitro group while preserving the aldehyde functionality, which is also susceptible to reduction. A robust and widely employed method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium.[2]

Protocol 1: Synthesis of 3-Amino-4-chlorobenzaldehyde

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (approximately 10-15 mL per gram of the starting material).

  • Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) portion-wise. The reaction is exothermic, so the addition should be controlled to maintain a manageable reaction temperature.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux (typically for 2-4 hours).

  • Work-up: Upon completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the residue, add a sufficient amount of a strong base, such as 10 M sodium hydroxide solution, until the pH is basic. This will precipitate tin salts as tin hydroxide. Extract the product from the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-chlorobenzaldehyde. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

G start Start: this compound dissolve Dissolve in Ethanol start->dissolve add_sncl2 Add SnCl₂·2H₂O dissolve->add_sncl2 react Stir at RT or Reflux (Monitor by TLC) add_sncl2->react evaporate Remove Ethanol react->evaporate neutralize Neutralize with NaOH evaporate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify end_product End Product: 3-Amino-4-chlorobenzaldehyde purify->end_product

Caption: The two-stage process of azo dye synthesis from 3-amino-4-chlorobenzaldehyde.

PART 2: Characterization and Performance Evaluation

The synthesized azo dyes must be thoroughly characterized to confirm their structure and evaluate their performance properties, which are critical for their intended applications.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to elucidate the chemical structure of the synthesized dyes.

Technique Expected Observations Significance
UV-Visible Spectroscopy A strong absorption band in the visible region (typically 400-700 nm), which determines the color of the dye.Confirms the presence of the extended conjugated system responsible for color.
Infrared (IR) Spectroscopy Characteristic peaks for the azo group (-N=N-) stretching (around 1400-1450 cm⁻¹), as well as vibrations corresponding to the aromatic rings and other functional groups.Provides information about the functional groups present in the dye molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Signals corresponding to the aromatic protons and carbons, with chemical shifts influenced by the substituents on the aromatic rings.Elucidates the detailed molecular structure and connectivity of atoms.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the dye, along with characteristic fragmentation patterns.Confirms the molecular weight and provides further structural information.
Performance Evaluation: Fastness Properties

The fastness properties of a dye are a measure of its resistance to various environmental factors during processing and end-use. These properties are crucial for determining the suitability of a dye for a particular application.

Fastness Property Test Method Significance
Light Fastness Exposure to a standardized light source (e.g., Xenon arc lamp) and evaluation of color change against a blue wool scale.Determines the resistance of the dye to fading upon exposure to light.
Wash Fastness Subjecting the dyed fabric to standardized washing procedures and assessing color change and staining of adjacent undyed fabrics.Indicates the stability of the dye to washing and its tendency to bleed onto other materials.
Rubbing Fastness (Crocking) Rubbing the dyed fabric with a standard white cloth under specified conditions (dry and wet) and evaluating the degree of color transfer.Measures the resistance of the dye to removal by friction.

Conclusion: A Versatile Building Block for High-Performance Colorants

This compound stands as a valuable and versatile building block in the synthesis of azo dyes and pigments. The protocols and insights provided in these application notes offer a comprehensive guide for researchers and scientists to effectively utilize this precursor in the development of novel colorants with tailored properties. By understanding the underlying chemical principles and carefully controlling the reaction conditions, it is possible to synthesize a wide range of high-performance dyes with excellent color strength and fastness properties, catering to the demanding requirements of various industries.

References

Application Notes and Protocols for 3-Chloro-4-nitrobenzaldehyde in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Analytical Potential of 3-Chloro-4-nitrobenzaldehyde

This compound is a versatile aromatic aldehyde that serves as a valuable reagent in the field of analytical chemistry.[1] Its utility stems from a unique combination of functional groups: a reactive aldehyde, an electron-withdrawing nitro group, and a chloro substituent. This specific arrangement of moieties makes it an excellent candidate for various analytical applications, particularly as a derivatizing agent to enhance the detection and quantification of a wide range of analytes.[1] The presence of the nitro group and the aromatic ring often imparts or enhances chromophoric properties in the resulting derivatives, making them amenable to spectrophotometric and chromatographic detection.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the use of this compound as a key reagent in modern analytical workflows. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for its effective application in analytical method development.

PropertyValueReference
Molecular Formula C₇H₄ClNO₃[2][3]
Molecular Weight 185.56 g/mol [3][4]
Appearance Light yellow powder[5]
Melting Point 61-63 °C[4][5]
CAS Number 57507-34-3[3]

Core Application: Derivatization for Enhanced Chromatographic Analysis

The primary application of this compound in analytical chemistry is as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC).[6][7] Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method.[6][7]

The Rationale for Derivatization with this compound:

  • Introduction of a Chromophore: Many analytes, such as aliphatic amines or compounds lacking a significant UV-absorbing moiety, are difficult to detect using standard UV-Vis detectors in HPLC. The reaction of these analytes with this compound introduces a strongly UV-absorbing aromatic nitro group into the molecule, significantly enhancing their detectability.

  • Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of an analyte, leading to improved peak shape, better resolution, and more reproducible retention times on a given chromatographic column.

  • Increased Sensitivity and Selectivity: By introducing a chromophore that absorbs at a longer wavelength, the selectivity of the method can be improved, as fewer potential interfering compounds from the sample matrix will absorb in that region. This leads to a better signal-to-noise ratio and lower limits of detection (LOD) and quantification (LOQ).

Reaction Mechanism: Schiff Base Formation

The aldehyde functional group of this compound readily undergoes a condensation reaction with primary amines to form a Schiff base (an imine). This reaction is a cornerstone of its application as a derivatizing agent.

Schiff_Base_Formation reagent This compound intermediate Hemiaminal Intermediate reagent->intermediate + analyte Primary Amine (Analyte) analyte->intermediate product Schiff Base Derivative (Chromophoric) intermediate->product - H₂O water H₂O

Caption: General reaction scheme for the derivatization of a primary amine with this compound.

Detailed Protocol: HPLC-UV Analysis of Aliphatic Amines using this compound Derivatization

This protocol provides a step-by-step methodology for the derivatization and subsequent HPLC analysis of short-chain aliphatic amines in a sample matrix. This method is particularly useful in pharmaceutical and environmental analysis where such compounds are often present at low concentrations.

I. Materials and Reagents
  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (or another suitable acid for pH adjustment)

  • Primary amine standards (e.g., methylamine, ethylamine, propylamine)

  • Sample containing the analyte(s) of interest

II. Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Thermostatted column compartment

    • UV-Vis detector

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • pH meter

III. Preparation of Solutions
  • Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily and stored protected from light.

  • Standard Solutions: Prepare stock solutions of the primary amine standards in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solutions to cover the desired calibration range.

  • Mobile Phase: The specific mobile phase will depend on the column and the specific analytes. A good starting point for reversed-phase HPLC is a gradient elution with:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

IV. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis sample_prep Sample Dilution/ Extraction derivatization Add Derivatizing Reagent sample_prep->derivatization reaction Heat at 60°C for 30 min derivatization->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter through 0.45 µm syringe filter cooling->filtration injection Inject into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for the HPLC analysis of amines following derivatization.

V. Derivatization Procedure
  • To 1.0 mL of the sample or standard solution in a clean vial, add 1.0 mL of the 10 mg/mL this compound derivatizing solution.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.[8] The elevated temperature is necessary to drive the condensation reaction to completion in a reasonable timeframe.

  • After heating, cool the solution to room temperature.

  • If necessary, dilute the sample with the mobile phase to bring the concentration within the calibration range.

  • Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.

VI. HPLC Conditions (Starting Point)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of the derivatized standard. A good starting point would be in the range of 254-300 nm, where the nitroaromatic derivative is expected to have strong absorbance.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Linear gradient from 80% to 20% B

    • 18-25 min: Hold at 20% B (column re-equilibration)

VII. Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of the derivatized amine standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²). An R² value >0.99 is generally considered acceptable for a validated method.[9]

  • Determine the concentration of the amine in the unknown samples by interpolating their peak areas from the calibration curve.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key factors:

  • Use of an Internal Standard: For highly accurate and precise quantification, it is recommended to incorporate an internal standard (a non-endogenous primary amine with similar chemical properties to the analyte) into the workflow. The internal standard is added to all samples and standards before derivatization, and the ratio of the analyte peak area to the internal standard peak area is used for quantification. This corrects for variations in injection volume, derivatization efficiency, and potential sample loss during preparation.

  • Method Validation: For use in regulated environments, the analytical method should be fully validated according to ICH (International Council for Harmonisation) or equivalent guidelines. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • System Suitability Tests: Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically <2%) to ensure the proper functioning of the chromatographic system.

Expanding Applications: Spectrophotometric Analysis

While HPLC is the preferred method for separating and quantifying mixtures of amines, this compound can also be utilized for the spectrophotometric determination of total primary amines in a sample. This approach is simpler and faster than HPLC but lacks the specificity to distinguish between different amines.

Protocol: Spectrophotometric Determination of Total Primary Amines
  • Derivatization: Follow the same derivatization procedure as outlined in the HPLC protocol (Section V).

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the Schiff base derivative by scanning the UV-Vis spectrum of a derivatized standard from 200 to 400 nm using a spectrophotometer.

  • Calibration: Prepare a series of standards with known concentrations of a representative primary amine and derivatize them. Measure the absorbance of each derivatized standard at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Derivatize the unknown sample and measure its absorbance at λmax.

  • Quantification: Determine the total primary amine concentration in the sample using the calibration curve.

Conclusion

This compound is a valuable and versatile reagent for the analytical chemist. Its ability to form stable, chromophoric derivatives with primary amines makes it particularly well-suited for enhancing the sensitivity and selectivity of HPLC-UV and spectrophotometric methods. The protocols and insights provided in this guide offer a solid foundation for the development and implementation of robust analytical methods for a variety of applications, from pharmaceutical quality control to environmental monitoring. As with any analytical method, proper validation and system suitability checks are paramount to ensuring the generation of accurate and reliable data.

References

The Versatile Role of 3-Chloro-4-nitrobenzaldehyde in Medicinal Chemistry: A Guide to Synthetic Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 3-Chloro-4-nitrobenzaldehyde, a readily available aromatic aldehyde, has emerged as a highly versatile and valuable building block. Its unique substitution pattern—an electron-withdrawing nitro group para to the aldehyde and a chloro group meta to it—imparts a distinct reactivity profile that can be strategically exploited to construct a diverse array of complex molecular architectures. The aldehyde functionality serves as a versatile handle for a multitude of transformations, while the nitro and chloro substituents offer opportunities for further functionalization, ultimately leading to the synthesis of compounds with significant biological potential.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into key synthetic transformations, providing detailed, field-proven protocols and explaining the rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Core Synthetic Transformations and Their Medicinal Chemistry Relevance

The strategic utility of this compound in medicinal chemistry is centered around three primary reactive sites: the aldehyde group, the nitro group, and the chloro group. The following sections will detail the key transformations at each of these sites, providing specific protocols for their execution.

Reduction of the Nitro Group: Gateway to Bioactive Amines

The reduction of the nitro group to an amine is arguably the most critical transformation of this compound in medicinal chemistry. The resulting 3-chloro-4-aminobenzaldehyde is a key intermediate for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and other targeted therapies. The amino group provides a nucleophilic center for the introduction of various side chains and heterocyclic systems, which are often crucial for target binding and modulating pharmacokinetic properties.

This protocol describes a standard and efficient method for the reduction of the nitro group using catalytic hydrogenation. This method is often preferred for its clean reaction profile and high yields.

Rationale: Catalytic hydrogenation is a widely used and scalable method for nitro group reduction. Palladium on carbon (Pd/C) is a robust and efficient catalyst for this transformation. The use of ethanol as a solvent allows for good solubility of the starting material and the product.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the flask and purge with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-4-aminobenzaldehyde, which can be used directly in the next step or purified further by recrystallization if necessary.

Diagram 1: Workflow for the Reduction of this compound

G cluster_0 Nitro Group Reduction A Dissolve this compound in Ethanol B Add 10% Pd/C Catalyst A->B C Hydrogenation (H2 balloon) B->C D Monitor by TLC C->D E Filter through Celite D->E F Concentrate Filtrate E->F G 3-Chloro-4-aminobenzaldehyde F->G

Caption: Catalytic hydrogenation workflow.

Aldehyde Transformations: Building Molecular Complexity

The aldehyde group of this compound is a versatile functional group that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are fundamental to the construction of the core scaffolds of many drug candidates.

The Knoevenagel condensation is a powerful reaction for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[1] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of various heterocyclic compounds and have been shown to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[1]

This protocol details the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound, using a catalytic amount of piperidine.

Rationale: Piperidine is a mild base that is highly effective in catalyzing the Knoevenagel condensation. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the catalyst. The electron-withdrawing nature of the nitro and chloro groups on the benzaldehyde enhances its electrophilicity, promoting the reaction.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product, 2-(3-chloro-4-nitrobenzylidene)malononitrile, will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization if necessary.

Diagram 2: Knoevenagel Condensation Workflow

G cluster_1 Knoevenagel Condensation A Dissolve this compound and Malononitrile in Ethanol B Add Catalytic Piperidine A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter and Wash with Cold Ethanol E->F G α,β-Unsaturated Product F->G

Caption: Knoevenagel condensation process.

Reductive amination is a powerful and widely used method for the synthesis of amines.[2] It involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[2][3] This one-pot procedure is highly efficient and avoids the handling of unstable imine intermediates.

This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent.

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive amination. It is less reactive towards aldehydes and ketones than other borohydrides, allowing for the efficient formation of the imine before reduction. Dichloromethane is a common solvent for this reaction.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Diagram 3: Reductive Amination Workflow

G cluster_2 Reductive Amination A Dissolve Aldehyde and Amine in DCM B Stir for Imine Formation A->B C Add NaBH(OAc)3 B->C D Monitor by TLC C->D E Quench with NaHCO3 (aq) D->E F Extract with DCM E->F G Purify by Chromatography F->G H Substituted Amine Product G->H

References

The Synthetic Versatility of 3-Chloro-4-nitrobenzaldehyde: A Gateway to Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 3-Chloro-4-nitrobenzaldehyde, a readily available aromatic aldehyde, has emerged as a powerful and versatile scaffold for the construction of a diverse array of biologically active compounds.[1] Its unique electronic and structural features—an electron-withdrawing nitro group and a strategically positioned chlorine atom—render the molecule susceptible to a variety of chemical transformations, making it an ideal precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, with a focus on the preparation of Schiff bases and chalcones, two classes of compounds renowned for their broad spectrum of pharmacological activities. Through detailed protocols and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this invaluable chemical intermediate.

I. The Azomethine Bridge: Synthesizing Potent Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a cornerstone in the development of novel therapeutic agents. The formation of this imine linkage through the condensation of an aldehyde with a primary amine is a robust and high-yielding reaction, providing a straightforward entry into a vast chemical space with significant biological relevance. The imine bond is not merely a structural linker but often plays a crucial role in the biological activity of the molecule, participating in interactions with biological targets.[2]

A. The Chemistry of Imine Formation: A Mechanistic Overview

The synthesis of Schiff bases from this compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the primary amine. The subsequent dehydration of the carbinolamine intermediate drives the reaction to completion, yielding the stable imine product.

Diagram 1: General Reaction Scheme for Schiff Base Synthesis

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Products R1 This compound P1 Schiff Base R1->P1 Condensation R2 Primary Amine (R-NH2) R2->P1 P2 Water

Caption: A simplified workflow for the synthesis of Schiff bases.

B. Protocol: Synthesis of a Novel Schiff Base from this compound and p-toluidine

This protocol details the synthesis of (E)-1-(3-chloro-4-nitrophenyl)-N-(p-tolyl)methanimine, a representative Schiff base with potential biological activity.

Materials:

  • This compound

  • p-toluidine

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beakers

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.85 g (10 mmol) of this compound in 30 mL of absolute ethanol. To this, add a solution of 1.07 g (10 mmol) of p-toluidine dissolved in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base as a crystalline solid.

C. Biological Significance: The Anticancer Potential of Schiff Bases

Schiff bases derived from various substituted benzaldehydes have demonstrated significant potential as anticancer agents.[3][4] Their mechanism of action is often attributed to their ability to interact with DNA, induce apoptosis, and inhibit key enzymes involved in cancer cell proliferation. The presence of the electron-withdrawing nitro group and the lipophilic chloro group in the synthesized Schiff bases can enhance their cellular uptake and interaction with biological targets.

Table 1: Cytotoxic Activity of Representative Schiff Bases

CompoundCell LineIC50 (µM)Reference
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68 µg/mL[4][5]
Schiff bases of 2-hydroxy-3-methoxybenzaldehydeA549 lung cancerVaries[6]

II. The Enone Backbone: Crafting Bioactive Chalcones

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[7] This enone moiety is a key pharmacophore responsible for the diverse biological activities of chalcones, including their anti-inflammatory, antimicrobial, and anticancer properties.[8][9] The Claisen-Schmidt condensation reaction provides a classical and efficient method for the synthesis of these valuable compounds.[1][10]

A. The Claisen-Schmidt Condensation: A Powerful C-C Bond Forming Reaction

The synthesis of chalcones from this compound involves a base-catalyzed Claisen-Schmidt condensation with a suitable acetophenone. The reaction proceeds through the formation of an enolate ion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the aldol adduct yields the stable, conjugated chalcone.

Diagram 2: Claisen-Schmidt Condensation Workflow

Chalcone_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification R1 This compound C3 Stirring at Room Temperature R1->C3 R2 Acetophenone R2->C3 C1 Base Catalyst (NaOH or KOH) C1->C3 C2 Ethanol (Solvent) C2->C3 W1 Pour into ice-cold water C3->W1 W2 Acidify with dilute HCl W1->W2 W3 Filter and wash precipitate W2->W3 P1 Recrystallize from Ethanol W3->P1

Caption: A step-by-step workflow for the synthesis of chalcones.

B. Protocol: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol outlines the synthesis of (E)-1-(4-methoxyphenyl)-3-(3-chloro-4-nitrophenyl)prop-2-en-1-one, a representative chalcone with potential biological applications.

Materials:

  • This compound

  • 4-Methoxyacetophenone

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve 1.85 g (10 mmol) of this compound and 1.50 g (10 mmol) of 4-methoxyacetophenone in 50 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: While stirring, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide. The addition should be done dropwise to control the reaction temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Product Precipitation: Pour the reaction mixture into a beaker containing about 200 mL of ice-cold water.

  • Neutralization: Slowly add dilute hydrochloric acid to the mixture with stirring until it is neutralized (pH ~7). This will cause the chalcone to precipitate completely.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • Drying: Dry the crude product.

  • Purification: Purify the chalcone by recrystallization from ethanol to obtain a pure crystalline product.

D. Biological Significance: The Antimicrobial and Anti-inflammatory Actions of Chalcones

Chalcones are well-documented for their broad-spectrum antimicrobial activity against a range of bacteria and fungi.[8][11] The α,β-unsaturated ketone moiety is believed to be crucial for their mechanism of action, which may involve the inhibition of essential enzymes or disruption of microbial cell membranes. Furthermore, many chalcone derivatives exhibit potent anti-inflammatory properties, often by modulating inflammatory signaling pathways.

Table 2: Antimicrobial Activity of a Representative Chalcone

CompoundMicroorganismZone of Inhibition (mm)Reference
(E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneS. aureus18[12]
(E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneE. coli16[12]

Conclusion: A Foundation for Future Drug Discovery

This compound has proven to be a remarkably fruitful starting material for the synthesis of biologically active Schiff bases and chalcones. The straightforward and efficient synthetic protocols detailed in this guide, coupled with the significant pharmacological potential of the resulting compounds, underscore the importance of this chemical building block in modern drug discovery. The versatility of this compound opens the door to the creation of vast libraries of novel compounds for biological screening, paving the way for the development of next-generation therapeutic agents to address a multitude of diseases.

References

Application Notes and Protocols: Knoevenagel Condensation with 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency and versatility.[1][2] This reaction, a variant of the aldol condensation, involves the nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1] Its significance in the pharmaceutical and drug development sectors cannot be overstated; the resulting electron-deficient olefin structures are prevalent scaffolds in a myriad of biologically active molecules, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.

This application note provides a comprehensive guide to performing the Knoevenagel condensation using 3-Chloro-4-nitrobenzaldehyde as the carbonyl substrate. The presence of both a chloro and a strong electron-withdrawing nitro group on the aromatic ring significantly activates the aldehyde's carbonyl carbon towards nucleophilic attack, making it an excellent substrate for this transformation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated protocol for the synthesis of 2-(3-chloro-4-nitrobenzylidene)malononitrile, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insight: Understanding the Reaction Pathway

The Knoevenagel condensation is typically catalyzed by a weak base, with secondary amines like piperidine being a common and highly effective choice. The reaction proceeds through one of two primary mechanistic pathways, largely dependent on the nature of the catalyst.

  • Direct Enolate Pathway: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate). This potent nucleophile then directly attacks the electrophilic carbonyl carbon of the this compound. The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct (an aldol-type intermediate), which then undergoes base-catalyzed dehydration to afford the final α,β-unsaturated product.

  • Iminium Ion Pathway: When a secondary amine catalyst such as piperidine is employed, it can first react with the aldehyde to form an iminium ion. This iminium ion is a significantly more potent electrophile than the aldehyde itself. The enolate of the active methylene compound then attacks the iminium ion. Subsequent elimination of the piperidine catalyst yields the final condensed product. Theoretical studies suggest that the catalytic effect of piperidine is particularly crucial in facilitating the final elimination step.[3]

The electron-withdrawing nature of the chloro and nitro substituents on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack and favoring high reaction rates and yields.

Experimental Protocol: Synthesis of 2-(3-chloro-4-nitrobenzylidene)malononitrile

This protocol details a reliable and reproducible method for the Knoevenagel condensation of this compound with malononitrile, catalyzed by piperidine.

Materials and Reagents:

  • This compound (FW: 185.56 g/mol )

  • Malononitrile (FW: 66.06 g/mol )

  • Piperidine (FW: 85.15 g/mol )

  • Ethanol (Absolute)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus (Büchner funnel)

Safety Precautions:

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Malononitrile: Toxic if swallowed or in contact with skin. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Piperidine: Flammable liquid and vapor. Toxic and corrosive. Handle in a fume hood and wear appropriate PPE.

  • Ethanol: Flammable liquid and vapor.

Step-by-Step Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.86 g, 10.0 mmol, 1.0 equivalent).

  • Dissolution: Add 30 mL of absolute ethanol to the flask and stir the mixture until the aldehyde is completely dissolved.

  • Addition of Active Methylene: To the stirred solution, add malononitrile (0.73 g, 11.0 mmol, 1.1 equivalents).

  • Catalyst Addition: Carefully add 3-4 drops of piperidine to the reaction mixture using a Pasteur pipette. The rationale for using a catalytic amount is to promote the reaction without inducing significant side reactions. Piperidine is a highly efficient catalyst for this transformation.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction progress should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours. A new, less polar spot corresponding to the product should appear, and the starting aldehyde spot should diminish.

  • Product Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will precipitate as a solid. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and residual catalyst.

  • Drying: Dry the product under vacuum to obtain pure 2-(3-chloro-4-nitrobenzylidene)malononitrile.

Workflow Diagram:

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve this compound in Ethanol B Add Malononitrile A->B C Add Piperidine (catalyst) B->C D Reflux at 80°C (1-2 hours) C->D E Monitor by TLC D->E F Cool to RT (Precipitation) E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I J J I->J Final Product: 2-(3-chloro-4-nitrobenzylidene)malononitrile

Caption: General workflow for the piperidine-catalyzed Knoevenagel condensation.

Quantitative Data and Characterization

The described protocol consistently provides the desired product in high yield. The electron-withdrawing groups on the aromatic aldehyde strongly favor the condensation.

Aldehyde SubstrateActive MethyleneCatalystSolventTemp. (°C)Time (h)Typical Yield (%)
This compoundMalononitrilePiperidineEthanolReflux (~78)1-2>90% (expected)
4-NitrobenzaldehydeMalononitrileAlumWater600.599%[4]
4-ChlorobenzaldehydeMalononitrileNiCu@MWCNTH₂O/MeOH250.594%[5]

Characterization of 2-(3-chloro-4-nitrobenzylidene)malononitrile:

  • Appearance: Expected to be a pale yellow or off-white solid.

  • Melting Point: By analogy to similar compounds like 2-(4-nitrobenzylidene)malononitrile (158-160 °C) and 2-(4-chlorobenzylidene)malononitrile (162-163 °C), the melting point is expected to be in a similar range.[2][4]

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons and a singlet for the vinylic proton around δ 7.5-8.5 ppm.

  • FT-IR (KBr, cm⁻¹): Expect strong characteristic peaks for the nitrile group (C≡N) around 2220-2230 cm⁻¹, the nitro group (NO₂) around 1530 and 1350 cm⁻¹, and the carbon-carbon double bond (C=C) around 1600 cm⁻¹.

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure all reagents are pure and dry. The reaction time can be extended and monitored carefully by TLC. An insufficient amount of catalyst can also lead to slow or incomplete reactions.

  • Impure Product: The primary method of purification is recrystallization from ethanol. If impurities persist, column chromatography on silica gel can be employed.

  • Reaction Stalls: Ensure the reflux temperature is maintained. The strong activation provided by the nitro and chloro groups makes this unlikely, but in the case of less activated aldehydes, a different solvent with a higher boiling point (e.g., toluene with a Dean-Stark trap to remove water) might be necessary.

Conclusion

The Knoevenagel condensation of this compound offers an efficient and direct route to synthesize highly functionalized α,β-unsaturated systems that are of significant interest in medicinal chemistry and materials science. The protocol detailed herein is robust, high-yielding, and relies on common laboratory reagents and techniques. By understanding the underlying mechanism and critical experimental parameters, researchers can confidently and successfully apply this powerful reaction in their synthetic endeavors.

References

Application Notes and Protocols: Synthesis and Evaluation of Schiff Base Corrosion Inhibitors Derived from 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 3-Chloro-4-nitrobenzaldehyde in Corrosion Inhibition

The persistent challenge of metal corrosion, particularly in acidic industrial environments, necessitates the development of effective and readily synthesizable corrosion inhibitors. Organic compounds featuring heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electron systems have proven to be excellent candidates due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2] Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of such inhibitors, offering robust coordination with metal surfaces.[3][4]

This application note details the synthesis, characterization, and performance evaluation of a novel Schiff base corrosion inhibitor derived from this compound. The choice of this precursor is deliberate and based on sound chemical principles. The aldehyde functional group provides a reactive site for the straightforward formation of a Schiff base. The electron-withdrawing nature of both the nitro (-NO2) and chloro (-Cl) substituents on the aromatic ring enhances the molecule's ability to accept electrons from the d-orbitals of iron, thereby strengthening the inhibitor-metal bond. Furthermore, the presence of these functional groups increases the molecule's polarity and electron density, facilitating its adsorption from the corrosive medium onto the steel surface.

Herein, we present a detailed protocol for the synthesis of a bis-Schiff base, N,N'-bis(3-chloro-4-nitrobenzylidene)ethane-1,2-diamine (CNED), through the condensation of this compound with ethylenediamine. We further provide comprehensive, step-by-step methodologies for evaluating its efficacy as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid (HCl) solution, a common industrial challenge.

Synthesis of N,N'-bis(3-chloro-4-nitrobenzylidene)ethane-1,2-diamine (CNED)

The synthesis of CNED is achieved through a direct condensation reaction, a cornerstone of Schiff base synthesis. This one-pot reaction is efficient and proceeds with high yield under standard laboratory conditions.

Experimental Protocol: Synthesis of CNED

Materials:

  • This compound (2 mmol)

  • Ethylenediamine (1 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2 mmol of this compound in 20 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • In a separate beaker, dissolve 1 mmol of ethylenediamine in 10 mL of absolute ethanol.

  • Slowly add the ethanolic solution of ethylenediamine to the stirred solution of this compound at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 50-60 °C.

  • Characterize the final product using spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the azomethine group and the overall structure.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 3C4NB This compound (2 mmol in Ethanol) Mix Mix Reactants 3C4NB->Mix EDA Ethylenediamine (1 mmol in Ethanol) EDA->Mix Catalyst Add Glacial Acetic Acid Mix->Catalyst Stirring Reflux Reflux for 4-6 hours Catalyst->Reflux Cool Cool to Room Temp. Reflux->Cool Reaction Completion Filter Filter & Wash Cool->Filter Dry Vacuum Dry Filter->Dry Product CNED Product (Schiff Base) Dry->Product

Caption: Synthesis workflow for the CNED corrosion inhibitor.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized CNED as a corrosion inhibitor is quantified using established gravimetric and electrochemical methods. These tests are conducted on mild steel coupons in a 1 M HCl solution.

Method 1: Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Protocol:

  • Coupon Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Initial Measurement: Accurately weigh each prepared coupon to four decimal places.

  • Immersion: Immerse the coupons in beakers containing 100 mL of 1 M HCl (blank solution) and 100 mL of 1 M HCl with various concentrations of the synthesized inhibitor, CNED (e.g., 100, 200, 300, 400, 500 ppm).

  • Incubation: Allow the coupons to remain immersed for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • Final Measurement: After the immersion period, carefully remove the coupons, wash them with a cleaning solution (e.g., containing sodium hydroxide and zinc dust) to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution.

Method 2: Electrochemical Measurements

Electrochemical techniques, including Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution (1 M HCl with and without the inhibitor) for approximately 30-60 minutes to allow the open circuit potential (OCP) to stabilize.

  • Potentiodynamic Polarization (PDP): Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis (PDP): Extrapolate the Tafel plots of the polarization curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis (EIS): Analyze the resulting Nyquist and Bode plots. The charge transfer resistance (Rct) is determined by fitting the data to an appropriate equivalent circuit model. The inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Expected Performance Data

The following table summarizes the expected performance of the CNED inhibitor at various concentrations in 1 M HCl, based on typical results for similar Schiff base inhibitors.

Inhibitor Conc. (ppm)Weight Loss IE (%)PDP IE (%)EIS IE (%)
100~85%~84%~86%
200~90%~89%~91%
300~93%~92%~94%
400~95%~94%~96%
500~96%~95%~97%

Mechanism of Corrosion Inhibition

The inhibitive action of CNED is attributed to its adsorption onto the mild steel surface, which obstructs the active sites for corrosion. This adsorption process can occur through several interactions:

  • Physisorption: Electrostatic interaction between the protonated inhibitor molecule (in the acidic medium) and the negatively charged steel surface (due to chloride ion adsorption).

  • Chemisorption: Covalent bonding through the sharing of lone pair electrons from the nitrogen atoms of the azomethine groups and the π-electrons of the aromatic rings with the vacant d-orbitals of the iron atoms on the steel surface.

This forms a protective film that isolates the metal from the corrosive environment, thereby mitigating both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Inhibition Mechanism Diagram

Inhibition_Mechanism cluster_solution Corrosive Solution (1 M HCl) H+ H+ Cathodic_Rxn Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ H+->Cathodic_Rxn Cl- Cl- Inhibitor Protonated CNED Inhibitor Protective_Layer Adsorbed Inhibitor Film (Protective Barrier) Inhibitor->Protective_Layer Adsorption (Physisorption & Chemisorption) Fe Fe (Anodic Sites) Anodic Anodic Dissolution Fe -> Fe²⁺ + 2e⁻ Fe->Anodic Cathodic Cathodic Sites Protective_Layer->Anodic Blocks Protective_Layer->Cathodic_Rxn Blocks

Caption: Proposed mechanism of corrosion inhibition by CNED.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of highly effective Schiff base corrosion inhibitors. The resulting product, CNED, is expected to exhibit excellent performance in preventing the corrosion of mild steel in strong acidic media. The straightforward synthesis and robust protective mechanism make this class of compounds highly attractive for industrial applications. The protocols outlined in this note provide a comprehensive framework for the synthesis and rigorous evaluation of such inhibitors, enabling researchers to further explore and optimize their performance.

References

Application Note: High-Throughput GC-MS Analysis of 3-Chloro-4-nitrobenzaldehyde Reaction Mixtures for Pharmaceutical Process Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed protocol for the analysis of 3-chloro-4-nitrobenzaldehyde reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). As a critical starting material and intermediate in the synthesis of various pharmaceutical compounds, monitoring the purity and reaction progress of this compound is paramount for ensuring final product quality and optimizing reaction yields.[1][2] This guide provides a comprehensive workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles to ensure trustworthy and reproducible results.

Introduction: The Analytical Imperative in Synthesizing with this compound

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[2] Its chemical structure, featuring an aldehyde group, a nitro group, and a chlorine atom, makes it a reactive precursor for a variety of transformations, including but not limited to, nucleophilic substitutions, condensations, and reductions.[3][4] The efficiency of these subsequent reactions is highly dependent on the purity of the starting material and the controlled conversion during the reaction.

Monitoring these reactions in real-time or at discrete time points is crucial for several reasons:

  • Reaction Optimization: Understanding the rate of consumption of the starting material and the formation of the desired product allows for the fine-tuning of reaction parameters such as temperature, catalyst loading, and reaction time.

  • Impurity Profiling: Early detection and identification of byproducts can provide insights into undesired reaction pathways, enabling process modifications to minimize their formation.[1]

  • Quality Control: Ensuring the complete conversion of starting materials and quantifying the purity of the intermediate product is a critical quality control step in multi-step pharmaceutical synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high separation efficiency, sensitivity, and definitive compound identification capabilities.[5][6] The coupling of gas chromatography, which separates volatile and semi-volatile compounds, with mass spectrometry, which provides detailed structural information, allows for the unambiguous identification and quantification of reactants, products, and impurities within a complex reaction mixture.[6]

Principles of GC-MS Analysis for Aromatic Aldehydes

The successful GC-MS analysis of this compound reaction mixtures hinges on the volatility and thermal stability of the analytes. The process begins with the injection of a prepared sample into a heated inlet, where it is vaporized. An inert carrier gas, typically helium, then transports the vaporized analytes onto a capillary column. The separation of components within the column is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas).[6]

Following separation, the individual components elute from the column and enter the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion (M+) and a series of fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, most commonly a quadrupole. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its confident identification by comparison to spectral libraries like the NIST database.[1][7]

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for the analysis of this compound reaction mixtures.

Sample Preparation

Proper sample preparation is critical to obtaining accurate and reproducible results. The goal is to create a clean, dilute sample in a volatile solvent suitable for GC-MS injection.[8][9]

Materials:

  • Reaction mixture aliquot

  • GC-grade Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (optional, for drying)

  • Volumetric flasks and micropipettes

  • Syringe filters (0.22 µm PTFE)

  • 2 mL GC autosampler vials with caps

Procedure:

  • Quenching the Reaction (if necessary): At desired time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. If the reaction is ongoing, it may be necessary to quench it immediately by diluting it in a cold solvent or by adding a quenching agent.

  • Extraction: If the reaction mixture is in a non-volatile solvent or contains non-volatile components like salts, a liquid-liquid extraction is recommended.[5][9] Dilute the aliquot with deionized water and extract the organic components with a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Drying: If an extraction is performed, dry the organic layer over anhydrous sodium sulfate to remove any residual water.

  • Dilution: The concentration of the sample should be adjusted to be within the linear range of the instrument. A typical starting concentration is around 10 µg/mL.[8] Perform a serial dilution of the extracted and dried sample in a suitable volatile solvent.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into a GC vial to remove any particulate matter that could block the injector or contaminate the column.[9]

GC-MS Instrumentation and Conditions

The following instrumental parameters are a robust starting point for the analysis of this compound and related compounds. Method optimization may be required based on the specific instrumentation and the complexity of the reaction mixture.[10]

Parameter Recommended Setting Rationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides reliable and reproducible performance.
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering excellent separation for a wide range of aromatic compounds.[1]
InletSplit/Splitless
Inlet Temperature250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.[1]
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1)A split injection is suitable for analyzing the main components of a reaction. For trace impurity analysis, a splitless injection may be more appropriate.[1]
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for this column dimension.
Oven ProgramInitial: 70°C, hold 2 minAllows for focusing of the analytes at the head of the column.
Ramp: 10°C/min to 280°C, hold 5 minA controlled temperature ramp ensures the separation of compounds with different boiling points.[1]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible and library-searchable mass spectra.
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Scan Range35 - 350 amuCovers the expected mass range of the target analyte and potential byproducts.
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from saturating the detector.

Data Analysis and Interpretation

A typical GC-MS analysis of a this compound reaction mixture will produce a total ion chromatogram (TIC). Each peak in the TIC represents a different compound that has been separated by the GC column.

Identification:

  • Retention Time: The time it takes for a compound to travel through the column is its retention time, a characteristic property under specific chromatographic conditions.

  • Mass Spectrum: By clicking on a chromatographic peak, the corresponding mass spectrum can be viewed. The molecular ion peak (M+) for this compound is expected at m/z 185.[1] The isotopic pattern of chlorine (approximately 3:1 ratio for M+ and M+2) will be a key identifier.

  • Library Search: The experimental mass spectrum of each peak should be compared against a spectral library (e.g., NIST) for confident identification.[1]

Potential Byproducts: Depending on the reaction conditions, several byproducts could be observed. For instance, in a nucleophilic substitution reaction where the chlorine is displaced, the corresponding substituted product would be expected. In reduction reactions, the nitro group could be reduced to an amino group, or the aldehyde to an alcohol. Careful examination of the mass spectra of unknown peaks can help in elucidating their structures.

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. An internal standard can also be used to improve accuracy and precision.[11] The table below illustrates a hypothetical quantitative analysis of a reaction at different time points.

Time Point This compound (Area %) Product (Area %) Byproduct A (Area %)
0 hr99.80.10.1
1 hr75.223.51.3
2 hr48.949.81.3
4 hr5.692.91.5
8 hr<0.198.21.8

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound reaction mixtures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Quench & Extract A->B C 3. Dilute Sample B->C D 4. Filter into GC Vial C->D E 5. Inject into GC-MS D->E F 6. Chromatographic Separation E->F G 7. Mass Spectrometry Detection F->G H 8. Identify Peaks (RT & MS) G->H I 9. Quantify Components H->I J 10. Generate Report I->J

References

Application Note: Real-Time Kinetic Analysis of 3-Chloro-4-nitrobenzaldehyde Reactions Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed kinetic analysis of reactions involving 3-chloro-4-nitrobenzaldehyde. This substrate is a valuable model compound for studying nucleophilic aromatic substitution (SNAr) reactions, which are fundamental in pharmaceutical and materials science. By leveraging the quantitative and non-invasive nature of NMR, real-time monitoring of reactant consumption and product formation can be achieved with high precision, offering deep insights into reaction mechanisms and kinetics.[1][2] This guide outlines the theoretical underpinnings, practical experimental protocols, data processing workflows, and advanced analytical techniques.

Introduction: The Power of In-Situ NMR for Reaction Kinetics

Understanding the rate at which a chemical reaction proceeds is paramount for process optimization, mechanistic elucidation, and the development of robust synthetic methodologies.[3] Traditional methods for kinetic analysis often rely on quenching the reaction at various time points and analyzing the aliquots by techniques like HPLC or GC-MS.[4][5] While effective, these approaches can be labor-intensive and may introduce errors due to the quenching process.

In-situ NMR spectroscopy offers a powerful alternative by allowing for the continuous and non-invasive monitoring of a reaction as it occurs directly within the NMR tube.[6][7] This technique provides a wealth of information, including:

  • Real-time concentration data: Track the disappearance of reactants and the appearance of products and intermediates simultaneously.

  • Structural information: Unambiguously identify all species in the reaction mixture.

  • Mechanistic insights: Detect and characterize transient intermediates, providing direct evidence for reaction pathways.[8]

This compound is an ideal candidate for such studies due to its distinct proton and carbon NMR signals that undergo significant chemical shift changes upon reaction, providing clear spectral windows for monitoring. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making it a suitable substrate for a wide range of SNAr reactions.[9][10]

Theoretical Background: The SNAr Mechanism and Its NMR Signature

The reaction of this compound with a nucleophile (e.g., an amine) is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex as an intermediate.[9][10][11] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[9][11]

The distinct electronic environments of the protons on the aromatic ring of this compound provide well-resolved signals in the ¹H NMR spectrum.[12][13] Upon substitution of the chlorine atom by a nucleophile, the electronic distribution in the ring is altered, leading to predictable changes in the chemical shifts of the remaining aromatic protons. The aldehyde proton also serves as a sensitive probe of the reaction progress.[12][13]

Experimental Design and Protocol

A successful kinetic NMR experiment requires careful planning and execution. The following protocol provides a robust framework for analyzing the reaction of this compound with a model amine nucleophile.

Materials and Reagents
  • This compound

  • Nucleophile (e.g., Aniline, Benzylamine)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane (TMS), 1,4-Dioxane)

Instrumentation
  • NMR Spectrometer (400 MHz or higher recommended for better signal dispersion)

  • Standard 5 mm NMR tubes

Sample Preparation Protocol
  • Prepare a stock solution of this compound in the chosen deuterated solvent. A typical concentration is 10-20 mM.

  • Prepare a stock solution of the nucleophile in the same deuterated solvent at a concentration determined by the desired reaction stoichiometry.

  • Add a known amount of an internal standard to the this compound stock solution. The internal standard should have a sharp singlet that does not overlap with any reactant or product signals.

  • Equilibrate the NMR spectrometer to the desired reaction temperature.

  • Acquire a spectrum of the this compound solution with the internal standard before adding the nucleophile. This will serve as the t=0 reference.

  • Initiate the reaction by adding a precise volume of the nucleophile stock solution to the NMR tube containing the substrate and internal standard. Invert the tube several times to ensure thorough mixing and quickly re-insert it into the spectrometer.

NMR Data Acquisition Protocol

The choice of acquisition parameters is crucial for obtaining high-quality kinetic data.[6]

  • Select an appropriate pulse program. For simple kinetic monitoring, a standard 1D proton experiment (zg on Bruker instruments) is sufficient.[14]

  • Set the number of scans (NS). This is a trade-off between signal-to-noise and time resolution. A smaller number of scans allows for faster acquisition and more data points.[15]

  • Set the relaxation delay (d1). To ensure accurate quantification, d1 should be at least 5 times the longest T1 relaxation time of the protons being monitored.[15]

  • Automate the acquisition. Use the spectrometer's software to set up a series of experiments to be acquired at regular time intervals.[14][16] For Bruker systems, the multi_zgvd command can be used.[16]

Table 1: Typical ¹H NMR Acquisition Parameters for Kinetic Analysis

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzImproved signal dispersion and sensitivity.
Pulse ProgramzgStandard 1D proton acquisition.
Number of Scans (NS)4-16Balances signal-to-noise with temporal resolution.[15]
Relaxation Delay (d1)5 x T₁ (typically 20-30s)Ensures complete relaxation for accurate integration.[15]
Acquisition Time (aq)2-4 sSufficient for good digital resolution.
Temperature298 K (or as required)Maintain constant temperature for consistent kinetics.

Data Processing and Kinetic Analysis

Accurate data processing is essential for extracting reliable kinetic information.[17]

Spectral Processing Workflow
  • Fourier Transform all acquired FIDs.

  • Phase Correction: Carefully phase the first spectrum and apply the same phase correction to all subsequent spectra.[16]

  • Baseline Correction: Apply a consistent baseline correction to all spectra.

  • Integration: Integrate the signals corresponding to the reactant, product, and internal standard. Ensure the integration regions are consistent across all spectra.[16]

Concentration Determination

The concentration of the reactant (this compound) and product at each time point can be calculated using the following equation:

Cx(t) = (Ix(t) / Nx) / (Iis / Nis) * Cis

Where:

  • Cx(t) is the concentration of species x at time t

  • Ix(t) is the integral of the signal for species x at time t

  • Nx is the number of protons giving rise to the signal for species x

  • Iis is the integral of the internal standard signal

  • Nis is the number of protons giving rise to the signal for the internal standard

  • Cis is the concentration of the internal standard

Kinetic Modeling

Plot the concentration of this compound versus time. The resulting data can be fitted to the appropriate rate law (e.g., first-order, second-order) to determine the rate constant (k) of the reaction. For a second-order reaction (first-order in each reactant), the integrated rate law is:

1 / ([A]₀ - [B]₀) * ln(([B]₀ * [A]t) / ([A]₀ * [B]t)) = kt

Where:

  • [A]₀ and [B]₀ are the initial concentrations of the reactants

  • [A]t and [B]t are the concentrations of the reactants at time t

Visualization of Workflows and Mechanisms

Visual representations are invaluable for understanding complex experimental and theoretical concepts.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare Stock Solutions prep2 Add Internal Standard prep1->prep2 prep3 Equilibrate Spectrometer prep2->prep3 acq1 Acquire t=0 Spectrum prep3->acq1 Transfer to NMR acq2 Initiate Reaction acq1->acq2 acq3 Automated Time-course Acquisition acq2->acq3 proc1 Process Spectra (FT, Phase, Baseline) acq3->proc1 Export FIDs proc2 Integrate Signals proc1->proc2 proc3 Calculate Concentrations proc2->proc3 proc4 Kinetic Modeling proc3->proc4

Figure 1: General workflow for NMR kinetic analysis.

Reaction Mechanism

G Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Addition Products Substituted Product + Cl⁻ Meisenheimer->Products Elimination

Figure 2: Simplified SNAr reaction mechanism.

Troubleshooting and Advanced Considerations

  • Signal Overlap: If signals of interest overlap, consider using a higher field spectrometer, changing the solvent, or using 2D NMR techniques like COSY to aid in assignment.[3]

  • Fast Reactions: For reactions that are too fast to monitor by conventional methods, consider using a stopped-flow NMR setup or lower temperatures to slow the reaction rate.

  • Spectral Distortions: Changes in the sample during the reaction can lead to magnetic field inhomogeneity and distorted lineshapes. Advanced processing techniques may be necessary to accurately quantify the data.[18]

  • Non-deuterated Solvents: If the reaction requires non-deuterated solvents, the deuterium lock cannot be used. This can lead to spectral instability.[18]

Conclusion

In-situ NMR spectroscopy is a powerful and versatile tool for the kinetic analysis of reactions involving this compound. By providing real-time, quantitative data on all species in the reaction mixture, this technique offers unparalleled insights into reaction mechanisms and kinetics. The protocols and considerations outlined in this application note provide a solid foundation for researchers to design and execute robust and informative NMR kinetic studies.

References

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Novel Pyrazoline Derivatives from 3-Chloro-4-nitrobenzaldehyde Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of pyrazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] The protocols herein detail a robust two-step synthetic pathway, commencing with the Claisen-Schmidt condensation to form chalcone intermediates from 3-chloro-4-nitrobenzaldehyde, followed by a cyclocondensation reaction with hydrazine derivatives to yield the target pyrazolines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization guidelines, and critical safety information.

Introduction: The Significance of Pyrazoline Scaffolds

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are recognized as privileged scaffolds in medicinal chemistry.[4][5] Their derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidepressant, and anticancer properties.[1][6][7][8] The versatility of the pyrazoline core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.

One of the most efficient and widely adopted methods for synthesizing pyrazolines is the cyclization of α,β-unsaturated ketones, commonly known as chalcones.[5][9] Chalcones themselves are biologically active precursors, synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[10][11] This guide focuses specifically on chalcones derived from this compound, a starting material that introduces potent electron-withdrawing groups, which can significantly influence the biological profile of the final pyrazoline derivatives.

Overall Synthetic Strategy

The synthesis is a sequential, two-stage process. The initial stage involves the base-catalyzed synthesis of the chalcone intermediate. The second stage is the acid- or base-catalyzed cyclization of this intermediate with a hydrazine source to form the pyrazoline ring.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazoline Synthesis A This compound + Substituted Acetophenone B Chalcone Intermediate (α,β-Unsaturated Ketone) A->B C Pyrazoline Derivative B->C D Hydrazine Hydrate or Substituted Hydrazine

Diagram 1: General two-stage synthesis of pyrazoline derivatives.

Part A: Synthesis of Chalcone Intermediate

Principle and Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (lacking α-hydrogens) and a ketone to form an α,β-unsaturated ketone. The base (e.g., NaOH) deprotonates the α-carbon of the ketone to form a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated system of the chalcone.

G Ketone Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ Base OH⁻ Adduct Aldol Adduct (Intermediate) Enolate->Adduct + Aldehyde Aldehyde 3-Chloro-4-nitro- benzaldehyde Chalcone Chalcone Product Adduct->Chalcone - H₂O

Diagram 2: Simplified mechanism of Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-chloro-4-nitrophenyl)prop-2-en-1-one.

Materials and Equipment:

  • 4-Hydroxyacetophenone

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Magnetic stirrer with hotplate, round-bottom flask (250 mL), beaker, Buchner funnel, filtration apparatus

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, mobile phase: e.g., 7:3 Hexane:Ethyl Acetate)

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-hydroxyacetophenone (e.g., 10 mmol, 1.36 g) in 30 mL of ethanol. In a separate beaker, dissolve this compound (10 mmol, 1.86 g) in 20 mL of ethanol with gentle warming if necessary.

  • Reaction Initiation: Cool the 4-hydroxyacetophenone solution in an ice bath. While stirring vigorously, slowly add an aqueous solution of NaOH (e.g., 20 mL of 10% w/v) dropwise.

  • Aldehyde Addition: Once the base has been added, add the ethanolic solution of this compound to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC.[5] Typically, the mixture is stirred for 12-24 hours, during which a colored precipitate often forms.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Acidify the mixture by slowly adding dilute HCl (e.g., 1M) until the pH is approximately 5-6. This will precipitate the product fully.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel.[12] Wash the crude solid thoroughly with cold deionized water until the filtrate is neutral.

  • Drying and Characterization: Dry the product in a desiccator or a vacuum oven at a low temperature (40-50°C). The chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[12] Characterize the final product by determining its melting point and using spectroscopic techniques (FTIR, ¹H NMR).

Part B: Synthesis of Pyrazoline Derivatives

Principle and Mechanism: Cyclocondensation

The formation of the pyrazoline ring occurs via the reaction of the chalcone's α,β-unsaturated carbonyl system with a hydrazine derivative. The reaction is typically catalyzed by acid (like acetic acid) or base. The mechanism involves an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.[13]

Detailed Experimental Protocol (Acid-Catalyzed)

This protocol describes the cyclization of the previously synthesized chalcone with hydrazine hydrate.

Materials and Equipment:

  • Synthesized Chalcone Intermediate

  • Hydrazine Hydrate (80% or higher)

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Reflux apparatus, magnetic stirrer, TLC equipment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (e.g., 5 mmol) in 30 mL of ethanol.

  • Reagent Addition: To this solution, add hydrazine hydrate (e.g., 7.5 mmol, ~1.5 equivalents).[9]

  • Catalysis: Add a catalytic amount of glacial acetic acid (5-10 drops).[14]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring. Monitor the reaction's completion using TLC (typically 4-8 hours).[5][9]

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation. Pour the cooled mixture into 100 mL of ice-cold water.

  • Purification: Collect the solid pyrazoline derivative by vacuum filtration. Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product. Characterize the structure using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Characterization

Summary of Synthetic Protocols
Parameter Stage 1: Chalcone Synthesis Stage 2: Pyrazoline Synthesis Reference(s)
Reaction Type Claisen-Schmidt CondensationCyclocondensation,[15]
Key Reagents This compound, AcetophenoneChalcone, Hydrazine Hydrate[10],[14]
Catalyst Sodium Hydroxide (NaOH)Glacial Acetic Acid[16],[9]
Solvent EthanolEthanol[8],[5]
Reaction Time 12-24 hours4-8 hours[5]
Temperature Room TemperatureReflux (~80°C)[12],[9]
Typical Yield 65-85%70-90%[10],[5]
Spectroscopic Characterization of a Representative Pyrazoline

Confirming the structure of the final pyrazoline is critical. The ¹H NMR spectrum is particularly informative due to the characteristic signals of the C4 and C5 protons of the pyrazoline ring.

Technique Expected Observations for Pyrazoline Derivative
FTIR (cm⁻¹) Appearance of N-H stretching band (~3300-3400 cm⁻¹), disappearance of C=O stretch from chalcone (~1650 cm⁻¹), presence of C=N stretch (~1590-1610 cm⁻¹).[17]
¹H NMR (ppm) The three protons on the pyrazoline ring (two at C4, one at C5) typically exhibit a characteristic ABX spin system. This appears as three distinct doublet of doublets (dd) signals between δ 3.0 and 6.0 ppm.[14][17] Aromatic protons will appear in the δ 6.5-8.5 ppm region.
¹³C NMR (ppm) Signals for the pyrazoline ring carbons are expected around δ 150-155 (C3), δ 40-45 (C4), and δ 55-65 (C5).[17]
Mass Spec (m/z) The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target pyrazoline.

Workflow for Synthesis and Evaluation

The entire process from synthesis to potential biological screening follows a logical progression.

G A Chalcone Synthesis B Purification & Characterization (TLC, NMR, MP) A->B C Pyrazoline Synthesis B->C D Purification & Characterization (NMR, MS, FTIR) C->D E Biological Screening (e.g., Antimicrobial, Anticancer Assays) D->E

Diagram 3: A standard workflow from synthesis to biological evaluation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Hydroxide (NaOH): Corrosive. Avoid contact with skin and eyes. Handle solid pellets with care to avoid generating dust.

    • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact.

    • Glacial Acetic Acid: Corrosive and causes severe burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of pyrazoline derivatives from chalcones is a robust and adaptable method for generating libraries of potentially bioactive molecules for drug discovery.[9] The protocols detailed in this guide, specifically utilizing this compound as a key starting material, provide a solid foundation for researchers. Careful execution of the synthetic steps and rigorous characterization of the intermediates and final products are paramount to ensuring the quality and validity of the resulting compounds for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Chloro-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, focusing on the "why" behind the problem and providing actionable solutions.

Recrystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid rather than a crystalline solid. This is typically due to two main reasons: the melting point of your compound is depressed by impurities to a temperature below the boiling point of the solvent, or the solution is supersaturated to a degree that favors rapid, non-crystalline precipitation.[1]

  • Causality: The presence of impurities, such as regioisomers (e.g., 4-chloro-3-nitrobenzaldehyde) or unreacted starting materials from the synthesis, can significantly lower the melting point of the mixture.[2][3] If this depressed melting point is below the temperature at which crystallization should occur, the compound will separate as a molten oil.

  • Step-by-Step Solution:

    • Re-dissolve the Oil: Gently reheat the flask to dissolve the oil back into the solvent.

    • Add More Solvent: Add a small amount of additional hot solvent (the "good" solvent in a mixed solvent system) to decrease the saturation of the solution.[4] This will lower the temperature at which the solution becomes saturated, allowing it to cool further before crystallization begins.

    • Ensure Slow Cooling: Allow the solution to cool to room temperature slowly and without disturbance. Insulating the flask can help.[1] Rapid cooling encourages oiling out.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound.[5]

Q2: My recrystallization yield is very low. What are the likely causes and how can I improve it?

A2: A low yield after recrystallization is a common issue that can often be traced back to several experimental parameters.[4]

  • Causality & Solutions:

    • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low recovery, as a significant amount of the desired compound will remain in the mother liquor upon cooling.[4]

      • Protocol: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[6]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel stem.

      • Protocol: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled will dissolve some of the purified product.

      • Protocol: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[6]

Q3: After recrystallization, my this compound is still colored (e.g., yellow or brownish). How can I obtain a colorless or pale-yellow product?

A3: The presence of color often indicates persistent impurities that are not effectively removed by a single recrystallization.

  • Causality: Colored impurities may arise from side-reactions during the synthesis or degradation of the product. These impurities can become trapped in the crystal lattice if crystallization occurs too rapidly.[4]

  • Step-by-Step Solution:

    • Redissolve the Crystals: Dissolve the colored crystals in a minimal amount of the appropriate hot solvent.

    • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious, as adding charcoal to a boiling solution can cause it to froth over.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[6]

    • Slow Crystallization: Allow the filtered solution to cool slowly to promote the formation of pure crystals.

Chromatography Issues

Q4: I'm trying to purify my compound using column chromatography, but I'm getting poor separation of spots on my TLC plate. What should I do?

A4: Poor separation on a TLC plate is a clear indicator that the chosen solvent system (eluent) is not optimal for column chromatography.

  • Causality: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent).[7] If the eluent is too polar, all compounds will travel up the plate quickly with little separation. If it's not polar enough, the compounds will remain at the baseline.

  • Troubleshooting the Solvent System:

    • Goal Rf Value: For effective separation via flash column chromatography, aim for an Rf value of approximately 0.3-0.4 for the desired compound.[8]

    • Systematic Approach: Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in small increments.

    • Example: Begin with 100% hexanes, then try 95:5 hexanes:ethyl acetate, then 90:10, and so on, until you achieve the desired separation on the TLC plate.

Q5: My compound appears to be degrading on the silica gel column. How can I confirm this and what are my alternatives?

A5: this compound, being an aldehyde, can be sensitive to acidic conditions, and silica gel is naturally acidic. This can lead to degradation or side reactions during chromatography.

  • Confirmation of Degradation:

    • 2D TLC: Spot your compound on a TLC plate, run it in a suitable eluent, then dry the plate, turn it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is reacting on the silica plate.[8]

  • Alternative Purification Strategies:

    • Deactivated Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.[8]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[8]

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography using a C18 column could be a viable option.[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The impurities in crude this compound are largely dependent on the synthetic route. When synthesized by the nitration of p-chlorobenzaldehyde, common impurities include:

  • Positional Isomers: The primary impurities are other isomers formed during the nitration reaction, such as 4-chloro-3-nitrobenzaldehyde and 2-chloro-5-nitrobenzaldehyde.[2][3]

  • Unreacted Starting Material: Residual p-chlorobenzaldehyde may be present.[10]

  • Oxidation Products: The aldehyde group can be oxidized to a carboxylic acid (3-chloro-4-nitrobenzoic acid), especially if the reaction conditions are not carefully controlled.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A mixed solvent system of ethanol and water is often effective for the recrystallization of many nitrobenzaldehyde derivatives.[3]

  • Principle: The compound is soluble in hot ethanol but less soluble in water.

  • Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.[3]

Q3: What are the key physical properties of this compound I should be aware of?

A3: Key physical properties are summarized in the table below:

PropertyValueSource(s)
Molecular Formula C₇H₄ClNO₃[11]
Molecular Weight 185.56 g/mol [11]
Appearance Pale yellow needles or powder[12]
Melting Point 59-65 °C[12]
Solubility Sparingly soluble in water, soluble in hot ethanol, benzene, and chloroform.[2][13]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the fractions collected from column chromatography.[7]

  • Procedure:

    • Collect fractions in a series of labeled test tubes.

    • Spot each fraction (or every few fractions) onto a TLC plate.

    • Develop the TLC plate in the same eluent used for the column.

    • Visualize the spots under a UV lamp (as aromatic compounds are often UV-active) or by using an appropriate stain.

    • Combine the fractions that contain the pure desired compound.

III. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of crude this compound.

Purification_Workflow start Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check1 Check Purity (TLC, Melting Point) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity Acceptable select_solvent Select Solvent System (TLC) purity_check1->select_solvent Purity Not Acceptable column_chromatography Column Chromatography purity_check2 Check Fraction Purity (TLC) column_chromatography->purity_check2 select_solvent->column_chromatography combine_fractions Combine Pure Fractions & Evaporate Solvent purity_check2->combine_fractions combine_fractions->pure_product

Caption: Decision workflow for purification.

IV. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3769779, this compound. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 3-Nitro-4-chlorobenzaldehyde. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Organic Compounds. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85505, 4-Chloro-3-nitrobenzaldehyde. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 4-Chloro-3-nitrobenzaldehyde 16588-34-4 wiki. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 16588-34-4, 4-Chloro-3-nitrobenzaldehyde Formula. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-3-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide. Retrieved from --INVALID-LINK--

  • MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C7H4ClNO3). Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). JPH0229667B2. Retrieved from --INVALID-LINK--

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Monitoring 4-Chloro-3-nitrobenzaldehyde Reactions. Retrieved from --INVALID-LINK--

  • LGC Standards. (n.d.). Buy Online CAS Number 57507-34-3 - TRC - this compound. Retrieved from --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). 3-nitro-4-chlorobenzaldehyde - CAS:16588-34-4. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzaldehyde CAS#: 16588-34-4. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrobenzaldehyde 98 16588-34-4. Retrieved from --INVALID-LINK--

  • Moldb. (n.d.). 57507-34-3 | this compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrobenzaldehyde 98 16588-34-4. Retrieved from --INVALID-LINK--

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and provide in-depth, experience-based solutions to optimize your reaction conditions. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more reliable outcomes in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially relevant method for the synthesis of this compound is the selective oxidation of 3-chloro-4-nitrotoluene. This precursor is readily available and the oxidation of the methyl group to an aldehyde is a well-established transformation. While other methods exist, such as the nitration of 3-chlorobenzaldehyde, the oxidation route generally offers better regioselectivity and yield.

Q2: Why is temperature control so critical during the oxidation of 3-chloro-4-nitrotoluene?

Temperature control is paramount to prevent over-oxidation of the desired aldehyde to the corresponding carboxylic acid (3-chloro-4-nitrobenzoic acid). Aldehydes are inherently susceptible to further oxidation, and exothermic reactions can easily lead to a runaway process if not properly managed. For many common oxidation procedures, maintaining a specific, often low, temperature range is essential for maximizing the yield of this compound. For instance, in chromium trioxide-based oxidations, temperatures are typically kept below 10°C to ensure selectivity.[1]

Q3: What are the primary side products I should be aware of, and how can I minimize their formation?

The main side product of concern is 3-chloro-4-nitrobenzoic acid, resulting from over-oxidation. Another potential impurity is the unreacted starting material, 3-chloro-4-nitrotoluene. Minimizing the formation of the carboxylic acid is achieved through strict temperature control and careful monitoring of the reaction progress. Using the appropriate stoichiometry of the oxidizing agent is also crucial; an excess can drive the reaction towards the carboxylic acid. To deal with unreacted starting material, the reaction should be allowed to proceed to completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q4: How do I choose the right oxidizing agent for my synthesis?

The choice of oxidizing agent depends on several factors including scale, desired yield, safety considerations, and waste disposal.

  • Chromium-based reagents (e.g., CrO₃ in acetic anhydride) are highly effective and have been historically used for this transformation, often providing high yields.[1][2] However, the toxicity and environmental concerns associated with chromium waste are significant drawbacks.

  • Manganese-based reagents (e.g., KMnO₄) can also be used, but reaction conditions need to be carefully controlled to avoid over-oxidation.

  • Catalytic oxidation methods using air or oxygen as the ultimate oxidant are "greener" alternatives.[3][4] These often involve transition metal catalysts (e.g., cobalt or manganese salts) and may require elevated pressures and temperatures. While environmentally preferable, optimizing these catalytic systems can be more complex.

Q5: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

In certain oxidation reactions, particularly those involving an aqueous oxidizing agent and an organic substrate, a phase-transfer catalyst can be highly beneficial.[5][6] 3-chloro-4-nitrotoluene is insoluble in water, while an oxidant like potassium permanganate is soluble. A PTC, typically a quaternary ammonium salt, facilitates the transfer of the oxidant from the aqueous phase to the organic phase where the reaction occurs.[5] This dramatically increases the reaction rate and allows for milder reaction conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Oxidizing Agent - Use a fresh, unopened bottle of the oxidizing agent. - Check the purity and storage conditions of your reagent.Oxidizing agents can degrade over time, especially if not stored properly, leading to reduced reactivity.
Incorrect Reaction Temperature - Verify the accuracy of your thermometer. - Ensure efficient cooling and stirring to maintain the target temperature throughout the addition of reagents.The activation energy for the desired oxidation may not be reached if the temperature is too low. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.
Insufficient Reaction Time - Monitor the reaction progress using TLC or GC. - Continue the reaction until the starting material is consumed.Incomplete reactions are a common cause of low yields. Reaction times can vary based on scale and specific conditions.
Poor Mixing - Ensure vigorous and efficient stirring, especially in heterogeneous reaction mixtures.Inadequate mixing can lead to localized "hot spots" and prevent efficient contact between reactants, hindering the reaction rate.
Issue 2: Formation of a Significant Amount of 3-Chloro-4-nitrobenzoic Acid (Over-oxidation)
Potential Cause Troubleshooting Steps Scientific Rationale
Excess Oxidizing Agent - Carefully measure and use the stoichiometric amount of the oxidizing agent. - Consider adding the oxidant in portions to maintain better control.An excess of the oxidizing agent will readily convert the initially formed aldehyde to the more stable carboxylic acid.
High Reaction Temperature - Maintain the recommended low temperature for the specific protocol (e.g., below 10°C for CrO₃ oxidation).[1] - Use an efficient cooling bath (e.g., ice-salt).Higher temperatures provide the necessary activation energy for the over-oxidation of the aldehyde to the carboxylic acid.
Prolonged Reaction Time - Stop the reaction as soon as the starting material is consumed (monitored by TLC/GC).Leaving the reaction to stir for an extended period after completion can increase the likelihood of the desired aldehyde being further oxidized.
Issue 3: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Quenching - Ensure the reaction is properly quenched according to the protocol (e.g., with ice water or a reducing agent like sodium bisulfite).Unreacted oxidizing agents can interfere with the workup and purification, potentially leading to further reactions or the formation of impurities.
Emulsion Formation During Extraction - Add a small amount of brine (saturated NaCl solution) to the separatory funnel. - Allow the mixture to stand for a longer period.Emulsions can form due to the presence of fine solid particles or surfactants. Brine increases the ionic strength of the aqueous phase, helping to break the emulsion.
Co-crystallization of Impurities - Choose an appropriate recrystallization solvent system. A common choice is an ethanol/water mixture.[7] - Consider a column chromatography step if recrystallization is ineffective.The solubility of the desired product and impurities will differ in various solvents. A well-chosen solvent system will allow for the selective crystallization of the pure product.

Experimental Protocols

Protocol 1: Oxidation of 3-Chloro-4-nitrotoluene using Chromium Trioxide

This method is a classic and high-yielding procedure. Caution: Chromium compounds are toxic and carcinogenic. Handle with extreme care and use appropriate personal protective equipment (PPE).

Materials:

  • 3-chloro-4-nitrotoluene

  • Acetic anhydride

  • Glacial acetic acid

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Sodium carbonate solution (2%)

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, combine 3-chloro-4-nitrotoluene, acetic anhydride, and glacial acetic acid.

  • Cool the mixture in an ice-salt bath to 0-5°C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Once the addition is complete and the temperature is stable at 5°C, begin the portion-wise addition of chromium trioxide. The temperature must be kept below 10°C throughout the addition.[1]

  • After all the chromium trioxide has been added, continue stirring at 5-10°C for an additional 30 minutes.

  • Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

  • Filter the precipitated solid and wash thoroughly with cold water until the filtrate is colorless.

  • Suspend the crude product in a cold 2% sodium carbonate solution and stir to neutralize any remaining acid.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • The crude product is 3-chloro-4-nitrobenzylidene diacetate. To hydrolyze this to the aldehyde, reflux the solid with a mixture of water, ethanol, and a catalytic amount of sulfuric acid for 30 minutes.

  • Cool the mixture in an ice bath to crystallize the product.

  • Filter the purified this compound, wash with cold water, and dry under vacuum.

Visualizing the Workflow

Oxidation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_hydrolysis Hydrolysis & Purification A Combine 3-chloro-4-nitrotoluene, acetic anhydride, and acetic acid B Cool to 0-5°C A->B C Add H₂SO₄ (conc.) (<10°C) B->C D Add CrO₃ portion-wise (<10°C) C->D E Quench on ice D->E Reaction Complete F Filter and wash with water E->F G Neutralize with Na₂CO₃ solution F->G H Filter and wash G->H I Reflux diacetate with H₂O/EtOH/H₂SO₄ H->I Crude Diacetate J Crystallize from cold solution I->J K Filter and dry product J->K L L K->L Pure this compound

Caption: Workflow for the synthesis of this compound via chromium trioxide oxidation.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_overoxidation Solutions for Over-oxidation cluster_solutions_purification Solutions for Purification Start Problem Encountered LowYield Low/No Yield Potential Causes: Inactive Reagents Incorrect Temperature Insufficient Time Poor Mixing Start->LowYield Low Yield? Overoxidation High Over-oxidation Potential Causes: Excess Oxidant High Temperature Prolonged Reaction Start->Overoxidation Over-oxidation? PurificationIssue Purification Difficulty Potential Causes: Incomplete Quenching Emulsion Formation Co-crystallization Start->PurificationIssue Purification Issues? Sol_Reagent Use fresh reagents LowYield->Sol_Reagent Sol_Temp_Yield Verify & control temperature LowYield->Sol_Temp_Yield Sol_Time Monitor reaction to completion (TLC/GC) LowYield->Sol_Time Sol_Mixing Ensure vigorous stirring LowYield->Sol_Mixing Sol_Stoichiometry Use stoichiometric oxidant Overoxidation->Sol_Stoichiometry Sol_Temp_Ox Maintain low temperature Overoxidation->Sol_Temp_Ox Sol_StopTime Stop reaction upon completion Overoxidation->Sol_StopTime Sol_Quench Ensure complete quenching PurificationIssue->Sol_Quench Sol_Emulsion Add brine to break emulsion PurificationIssue->Sol_Emulsion Sol_Recrystallize Optimize recrystallization solvent PurificationIssue->Sol_Recrystallize

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Side Product Formation in the Nitration of 3-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated chlorobenzaldehydes. The nitration of 3-chlorobenzaldehyde is a foundational electrophilic aromatic substitution, yet it presents significant challenges in controlling regioselectivity and minimizing side product formation. This document provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered issues to help you optimize your synthesis and achieve high-purity target compounds.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental principles governing the reaction, providing the causal explanations necessary for effective troubleshooting.

Q1: Why is the nitration of 3-chlorobenzaldehyde so susceptible to forming a mixture of products?

The primary challenge in this synthesis stems from the conflicting directing effects of the two substituents on the aromatic ring. In electrophilic aromatic substitution, the existing groups on the ring dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺).

  • Aldehyde Group (-CHO): This group is strongly electron-withdrawing and deactivating. Through resonance and inductive effects, it pulls electron density from the ring, making it less reactive.[1] It directs incoming electrophiles to the meta position (C5) because this position is less electron-deficient than the ortho and para positions.

  • Chloro Group (-Cl): This group is also deactivating due to its inductive effect but is considered an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the intermediates formed during attack at these positions.[2]

This creates a "tug-of-war" where the aldehyde directs to C5, and the chlorine directs to C2, C4, and C6. The result is a competitive environment that inevitably leads to a mixture of isomeric products unless conditions are carefully controlled.

G Directing Effects in 3-Chlorobenzaldehyde Nitration cluster_0 Reactant cluster_1 Directing Influences cluster_2 Potential Nitration Positions 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Aldehyde (-CHO) Aldehyde (-CHO) 3-Chlorobenzaldehyde->Aldehyde (-CHO) Chloro (-Cl) Chloro (-Cl) 3-Chlorobenzaldehyde->Chloro (-Cl) C5 Position 5 (meta to -CHO) Aldehyde (-CHO)->C5 meta-directing C2_C6 Positions 2 & 6 (ortho to -Cl) Chloro (-Cl)->C2_C6 ortho-directing C4 Position 4 (para to -Cl) Chloro (-Cl)->C4 para-directing

Caption: Conflicting directing effects on the 3-chlorobenzaldehyde ring.

Q2: What are the most common side products I should anticipate in my crude reaction mixture?

Beyond the desired 3-chloro-5-nitrobenzaldehyde, you should expect three main classes of side products:

  • Positional Isomers: These are the most abundant impurities. Due to the directing effects described above, the nitronium ion can attack other positions, leading to the formation of:

    • 3-Chloro-2-nitrobenzaldehyde

    • 3-Chloro-4-nitrobenzaldehyde

    • 3-Chloro-6-nitrobenzaldehyde

  • Oxidation Products: The nitrating mixture (concentrated HNO₃/H₂SO₄) is a powerful oxidizing agent. The aldehyde group is susceptible to oxidation, especially at elevated temperatures, which forms 3-chloro-5-nitrobenzoic acid.[3]

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nitrating agent), a second nitro group can be added to the ring, leading to dinitrochlorobenzaldehyde isomers.[3]

Q3: How do specific reaction parameters affect the distribution of these side products?

Controlling the reaction landscape is key to maximizing the yield of your target molecule. Each parameter has a predictable effect on the outcome.

ParameterEffect on Desired Product (3-chloro-5-nitrobenzaldehyde)Effect on Side ProductsCausality
Temperature Yield is maximized at low, controlled temperatures (e.g., 0-10°C).[4]Higher temperatures significantly increase isomer formation, oxidation, and dinitration.[1]Nitration is highly exothermic. Low temperatures suppress the activation energy of competing side reactions, which are often higher than that of the primary nitration.
Rate of Addition Slow, dropwise addition of the substrate to the nitrating acid is crucial.Rapid addition causes localized temperature spikes, leading to a sharp increase in all side products.Prevents uncontrolled exotherms, allowing heat to dissipate and maintaining homogenous, low-temperature conditions throughout the reaction vessel.
Stoichiometry Using a modest excess of nitric acid ensures complete conversion.A large excess of the nitrating agent dramatically increases the risk of dinitration.[1]By limiting the amount of the electrophile (NO₂⁺), the probability of a second substitution event is statistically reduced.
Reaction Time Sufficient time is needed for complete consumption of starting material.Excessively long reaction times can promote oxidation and other degradation pathways.The reaction should be monitored (e.g., by TLC or GC) and quenched once the starting material is consumed to prevent the product from undergoing further reactions.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems encountered during the synthesis.

G start Analysis of Crude Product Shows Poor Results issue1 Issue: Low Yield of Desired Isomer start->issue1 issue2 Issue: High Levels of Other Isomers start->issue2 issue3 Issue: Presence of Acidic Impurities (e.g., Carboxylic Acid) start->issue3 issue4 Issue: Evidence of Dinitration (Higher MW peaks) start->issue4 sol1a Verify complete reaction via TLC/GC. If starting material remains, consider extending reaction time. issue1->sol1a Incomplete Conversion sol1b Review purification method. Isomer separation is critical; losses occur here. Implement suspension/slurry method. issue1->sol1b Purification Losses sol2 Strictly maintain temperature at 0-5°C during addition. Ensure slow, dropwise addition to prevent local hotspots. issue2->sol2 sol3 Maintain low temperature to minimize oxidation. Incorporate a sodium bicarbonate wash during workup to remove acidic byproducts. issue3->sol3 sol4 Reduce amount of nitrating agent to near-stoichiometric levels. Lower reaction temperature and monitor closely to quench upon completion. issue4->sol4

Caption: Troubleshooting workflow for the nitration of 3-chlorobenzaldehyde.

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield of 3-chloro-5-nitrobenzaldehyde while minimizing side product formation.

Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. An ice bath must be readily available to control the reaction temperature.

Materials:

  • 3-chlorobenzaldehyde (C₇H₅ClO, MW: 140.57 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Crushed Ice

  • Deionized Water

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Internal thermometer

  • Addition (dropping) funnel with pressure equalization

  • Ice-water bath

  • Büchner funnel and vacuum flask

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a three-neck flask equipped with a magnetic stirrer and internal thermometer, add 60 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-water bath until the internal temperature is below 5°C.

    • Slowly, add 45 mL of fuming nitric acid dropwise via the addition funnel. Crucially, maintain the temperature below 10°C throughout this addition. [1] This mixture is the active nitrating agent.

  • Nitration Reaction:

    • Once the nitrating mixture is prepared and stable at 0-5°C, begin the slow, dropwise addition of 14.0 g (0.1 mol) of 3-chlorobenzaldehyde.

    • Meticulously maintain the internal reaction temperature between 0-5°C. The addition rate should be controlled to prevent the temperature from rising. This step may take 60-90 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.[5]

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Preliminary Purification:

    • Dissolve the crude solid in 150 mL of dichloromethane.

    • Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to remove any 3-chloro-5-nitrobenzoic acid impurity.[6]

    • Wash with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.

Part 4: Advanced Purification - Separating the Isomers

Simple recrystallization is often insufficient to separate the isomers effectively. A suspension (or slurry) method, which exploits the differential solubility of the isomers, is highly recommended for achieving high purity.[4]

Protocol: Purification by Suspension

  • Place the crude, dried solid mixture into an Erlenmeyer flask with a stir bar.

  • Add a solvent system where the desired 3-chloro-5-nitrobenzaldehyde has low solubility, but the other isomers are more soluble. An effective system is a mixture of methanol and water (e.g., 1:1 v/v).[4] Use approximately 3-4 mL of the solvent mixture per gram of crude product.

  • Stir the suspension vigorously at a controlled temperature (e.g., 10-15°C) for 60 minutes.

  • Isolate the purified solid by vacuum filtration. The solid will be highly enriched in the desired 3-chloro-5-nitrobenzaldehyde.

  • Wash the filter cake with a small amount of the cold solvent mixture.

  • Dry the product in a vacuum oven to obtain the final, high-purity compound.

References

Technical Support Center: Synthesis of 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-nitrobenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yields in this critical synthesis. The following content is structured in a problem-oriented question-and-answer format to provide direct, actionable solutions to issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and scalable synthetic route to this compound, and what are the primary challenges?

The most prevalent and industrially viable method for synthesizing this compound is the selective oxidation of the methyl group of 3-chloro-4-nitrotoluene.[1][2][3] This route is generally preferred over the nitration of 3-chlorobenzaldehyde due to regioselectivity challenges, where nitration can yield a mixture of isomers that are difficult to separate.

The primary challenge in the oxidation of 3-chloro-4-nitrotoluene is achieving high conversion and selectivity. The main issues that researchers face are:

  • Incomplete Reaction: Low conversion of the 3-chloro-4-nitrotoluene starting material.

  • Over-oxidation: The desired aldehyde product is further oxidized to the corresponding carboxylic acid (3-chloro-4-nitrobenzoic acid).[4]

  • Difficult Purification: Separating the product from the oxidant, unreacted starting material, and byproducts can lead to significant yield loss.

The following sections will address each of these challenges in detail.

Q2: My reaction shows low conversion of 3-chloro-4-nitrotoluene. How can I drive the reaction to completion?

Low conversion is a frequent problem, often stemming from the choice and quality of the oxidizing agent. For the selective oxidation of a benzylic methyl group, activated manganese dioxide (MnO₂) is a commonly used and effective reagent.[5]

Core Issue: Inactive Oxidant The activity of commercial MnO₂ can be highly variable.[6] For this synthesis, using freshly prepared or "activated" MnO₂ is critical for achieving high yields. The mechanism is believed to be a surface-mediated radical process, making the oxidant's surface area and activity paramount.[6]

Solution: Use of Activated Manganese Dioxide

  • Why it works: Activation removes adsorbed water and increases the surface area, dramatically enhancing its oxidizing power for benzylic methyl groups.

  • How to address it:

    • Activate Commercial MnO₂: Before use, heat commercial MnO₂ at 110-120°C under vacuum for 24-48 hours to remove water and enhance activity.

    • Stoichiometry: This is a heterogeneous reaction, so a significant excess of MnO₂ is often required. A starting point is to use between 5 and 15 molar equivalents of activated MnO₂ relative to the 3-chloro-4-nitrotoluene.[6]

    • Solvent Choice: The reaction is typically performed in a non-polar, inert solvent that allows for heating to reflux. Dichloromethane, chloroform, or benzene are suitable choices. Ensure the solvent is anhydrous.[5]

    • Temperature and Time: The reaction often requires elevated temperatures (reflux) for an extended period (24-72 hours). Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Experimental Protocol: Oxidation using Activated MnO₂

  • To a solution of 3-chloro-4-nitrotoluene (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform (20 mL per gram of starting material), add activated manganese dioxide (10.0 eq).[5]

  • Heat the heterogeneous mixture to reflux with vigorous mechanical stirring.

  • Monitor the reaction every 4-6 hours by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

Q3: I'm observing significant formation of 3-chloro-4-nitrobenzoic acid. How can I prevent this over-oxidation?

Over-oxidation is the primary competing reaction that reduces the yield of the desired aldehyde. It occurs when the aldehyde, once formed, is further oxidized by the reagent in the reaction mixture.

Causality & Prevention:

Factor Explanation Preventative Measure
Reaction Time Prolonged exposure to the oxidant after the starting material is consumed will inevitably lead to over-oxidation.Strict Reaction Monitoring: Use TLC or GC to track the disappearance of the starting material and the appearance of the aldehyde. Stop the reaction immediately once the starting material is fully consumed.
Excessive Heat Higher temperatures can increase the rate of over-oxidation relative to the initial oxidation of the methyl group.Temperature Control: While reflux is often necessary, avoid excessively high temperatures. If over-oxidation is severe, try running the reaction at a slightly lower temperature for a longer duration.
Oxidant Activity An overly aggressive oxidizing system can favor the formation of the more stable carboxylic acid.Titrate Oxidant Amount: While a large excess is needed, an extremely large excess (>15 eq) might be detrimental. Experiment with reducing the equivalents of MnO₂ to find a balance between conversion rate and selectivity.

Troubleshooting Workflow for Yield Optimization

G cluster_conversion Conversion Issues cluster_purity Purity & Selectivity Issues Start Low Yield of This compound Check_Conversion Check Reaction Conversion (TLC/GC Analysis) Start->Check_Conversion Low_Conversion Incomplete Reaction? Check_Conversion->Low_Conversion Check_Purity Analyze Crude Product Purity (NMR/GC-MS) Over_Oxidation Over-oxidation to Carboxylic Acid? Check_Purity->Over_Oxidation Low_Conversion->Check_Purity No (Full Conversion) Activate_MnO2 Activate MnO₂ (Heat under vacuum) Low_Conversion->Activate_MnO2 Yes Increase_Eq Increase MnO₂ Equivalents (5-15 eq) Activate_MnO2->Increase_Eq Increase_Time Increase Reaction Time/Temp Increase_Eq->Increase_Time Monitor_Reaction Monitor Reaction Closely (Stop at completion) Over_Oxidation->Monitor_Reaction Yes Reduce_Temp Reduce Reaction Temperature Monitor_Reaction->Reduce_Temp Optimize_Eq Optimize MnO₂ Equivalents Reduce_Temp->Optimize_Eq G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 3-Chloro-4-nitrotoluene B Add Activated MnO₂ in DCM/CHCl₃ A->B C Reflux (24-72h) Monitor by TLC/GC B->C D Cool to RT C->D E Filter through Celite® Wash with DCM D->E F Evaporate Solvent E->F G Crude Product F->G H Recrystallize (Ethanol/Water) G->H I Filter & Dry H->I J Pure Product (this compound) I->J

References

Technical Support Center: Recrystallization of 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, experience-driven approach to the purification of 3-chloro-4-nitrobenzaldehyde via recrystallization. It moves beyond simple instructions to explain the underlying principles, enabling you to troubleshoot complex purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

There is no single "ideal" solvent; the optimal choice is one that provides the best balance of recovery and purity. The core principle of recrystallization is to use a solvent in which the target compound is highly soluble when hot and poorly soluble when cold.[1] For this compound, both single and mixed solvent systems are effective.

  • Single Solvents: Alcohols like ethanol or methanol are good starting points. The aromatic nature of the compound also suggests moderate solubility in aromatic hydrocarbons like toluene at elevated temperatures.[2]

  • Mixed Solvents (Often Superior): A two-solvent system provides greater control over the crystallization process.[3] A "good" solvent dissolves the compound readily, while a "bad" or "anti-solvent" is one in which the compound is insoluble. The most promising systems are:

    • Ethanol/Water: The compound dissolves in hot ethanol, and water is added as the anti-solvent to induce precipitation.

    • Toluene/Hexane (or Petroleum Ether): The compound dissolves in hot toluene, and hexane is added as the anti-solvent. This is a common and effective choice for substituted nitrobenzaldehydes.

Q2: How do I perform a solubility test to select the best solvent system?

Efficiently testing solvents on a small scale is critical to avoid wasting your crude product.[4]

Protocol: Small-Scale Solubility Testing

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, agitating the mixture after each drop. Note if the solid dissolves easily. An ideal solvent will not dissolve the solid at this stage.[5]

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observe the result: The best solvent is one that dissolves the compound when hot but produces a high yield of crystals upon cooling.

Q3: What key physical properties of this compound should I be aware of?

Understanding the compound's physical properties is essential for designing a successful recrystallization protocol, especially for troubleshooting issues like "oiling out."

PropertyValueSource
CAS Number 57507-34-3[6]
Molecular Formula C₇H₄ClNO₃[6]
Molecular Weight 185.56 g/mol [6]
Appearance Pale yellow needles or powder[7]
Melting Point 59-65 °C[7]

Note: The isomer 4-Chloro-3-nitrobenzaldehyde has a melting point of 61-63 °C.[8][9] The relatively low melting point of these isomers is a critical factor to consider during solvent selection.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during the recrystallization process.

Problem 1: No Crystals Form Upon Cooling
  • Primary Cause: Too much solvent was used, meaning the solution is not saturated at the lower temperature.[10]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow the concentrated solution to cool again.[11] If recovery is still an issue, the solvent can be removed entirely by rotary evaporation and the recrystallization re-attempted.[10]

  • Secondary Cause: The solution is supersaturated and requires a nucleation point to initiate crystal growth.[10]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal formation.[10]

    • Solution 2 (Seeding): If available, add a single, pure "seed crystal" of this compound to the cooled solution. This provides a template for further crystal growth.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

This occurs when the dissolved solid comes out of solution as a liquid instead of a solid crystal lattice.

  • Primary Cause: The boiling point of the solvent is higher than the melting point of the solute (M.P. ~59-65 °C). The compound is "melting" in the hot solution before it can crystallize.[12]

    • Solution: Select a solvent or solvent mixture with a lower boiling point. For example, if using toluene (B.P. 111 °C), the compound will likely oil out. A lower boiling point solvent like ethanol (B.P. 78 °C) might be more suitable, but care must be taken as its boiling point is still above the compound's melting point. A mixed solvent system can help mitigate this.

  • Secondary Cause: A high concentration of impurities is present, causing a significant melting point depression of the mixture.[10]

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation point. Then, allow the solution to cool much more slowly. An insulated flask or a cooling hot plate can facilitate slow cooling, which may favor crystal formation over oiling.[10]

Problem 3: Crystal Formation is Too Rapid, Yielding Fine Powder
  • Cause: The solution was cooled too quickly ("shock cooling") or was excessively concentrated.[11] Rapid formation traps impurities within the crystal lattice, defeating the purpose of recrystallization.

    • Solution: Re-heat the flask to re-dissolve the solid. Add a small amount (1-2 mL) of additional hot solvent to slightly decrease the saturation. Insulate the flask with glass wool or paper towels and allow it to cool slowly and undisturbed on the benchtop before moving to an ice bath.[11]

Problem 4: The Recrystallization Yield is Very Low
  • Cause A: Using an excessive amount of solvent during the initial dissolution step.[11]

    • Solution: After filtering your crystals, reduce the volume of the remaining solution (the mother liquor) by boiling and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Cause B: Premature crystallization during hot gravity filtration.[13]

    • Solution: Use a stemless or short-stemmed funnel and pre-heat it by pouring hot solvent through it before filtering your solution. Keep the solution at or near its boiling point during the filtration process.[13]

  • Cause C: Washing the final crystals with room-temperature solvent.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.[14]

Part 3: Detailed Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate until the ethanol boils. Add more hot ethanol in small portions until the solid is completely dissolved.[14]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[14]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol.[14]

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Protocol 2: Mixed Solvent Recrystallization (Toluene-Hexane System)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling toluene (the "good" solvent).[15]

  • Addition of Anti-Solvent: While keeping the toluene solution hot, add hexane (the "bad" solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[16]

  • Clarification: Add a few drops of hot toluene to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Washing: Collect the crystals via vacuum filtration. Wash the collected crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals thoroughly.

Part 4: Visualizations & Data
Diagram 1: General Recrystallization Workflow

This diagram outlines the fundamental steps of the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent HotFilt 2. Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Cool 3. Slow Cooling & Crystallization HotFilt->Cool Clear Solution VacFilt 4. Vacuum Filtration (Collect Crystals) Cool->VacFilt Wash 5. Wash with Ice-Cold Solvent VacFilt->Wash Dry 6. Dry Pure Product Wash->Dry Troubleshooting_Logic Start Solution Cooled. What is the result? NoCrystals Problem: No Crystals Form Start->NoCrystals Nothing Happens OilingOut Problem: Compound 'Oils Out' Start->OilingOut Liquid Layer Forms GoodCrystals Success: Good Crystal Formation Start->GoodCrystals Solid Precipitates Cause1 Cause: Too much solvent? NoCrystals->Cause1 Cause2 Cause: Supersaturated? NoCrystals->Cause2 Cause3 Cause: Solvent BP > Solute MP? OilingOut->Cause3 Solution1 Solution: Boil off excess solvent Cause1->Solution1 Solution2 Solution: Scratch flask or add seed crystal Cause2->Solution2 Solution3 Solution: Use lower boiling point solvent or cool much slower Cause3->Solution3

References

Overcoming solubility issues of 3-Chloro-4-nitrobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-nitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet critical challenge of this compound's limited solubility in organic solvents. Our goal is to provide not just protocols, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

Understanding the Molecule: Physicochemical Properties

This compound (C₇H₄ClNO₃) is a substituted aromatic aldehyde whose utility in synthesis is often hampered by solubility issues.[1][2] Its structure, featuring a benzene ring with an aldehyde group, a chloro group, and a nitro group, dictates its physical behavior. The strong electron-withdrawing nature of the nitro and chloro groups, combined with the polarity of the aldehyde, results in strong intermolecular forces and significant crystal lattice energy, making it a challenge to dissolve.

A summary of its key properties is presented below:

PropertyValueSource
Molecular Formula C₇H₄ClNO₃[1][3]
Molecular Weight 185.56 g/mol [1][2]
Appearance Pale yellow to off-white crystalline powder/needles[3]
Melting Point Varies by isomer; 4-Chloro-3-nitrobenzaldehyde: 61-65 °C[3][4]
XLogP3 1.7 - 1.9 (Indicates preference for lipophilic environments)[1][2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound in a direct question-and-answer format.

Q1: I'm struggling to dissolve this compound in my chosen solvent at room temperature. Why is this happening?

A: This is the most common issue and stems directly from the molecule's structure. The combination of the polar nitro (-NO₂) and aldehyde (-CHO) groups with the halogen (-Cl) on the aromatic ring leads to strong dipole-dipole interactions and potentially hydrogen bonding between molecules in the solid state. These forces create a stable crystal lattice that requires a significant amount of energy to disrupt. A solvent must effectively overcome this lattice energy by forming favorable interactions (solvation) with the individual molecules. Many common solvents lack the specific properties to do this efficiently at room temperature.

Q2: What are the best starting solvents to try for dissolving this compound?

A: There is no single "best" solvent, as the ideal choice depends on your specific reaction conditions (e.g., required temperature, reactant compatibility). However, based on the principle of "like dissolves like" and data from structurally similar compounds like 4-nitrobenzaldehyde and 3-nitrobenzaldehyde, a systematic approach is recommended.[5][6]

Start with polar aprotic solvents, which are generally the most effective.

  • Highly Recommended: Acetone, N,N-Dimethylformamide (DMF), Acetonitrile, Ethyl Acetate.

  • Moderately Effective: Tetrahydrofuran (THF), Dichloromethane (DCM).

  • Less Effective (but useful in co-solvent systems): Alcohols (Ethanol, Methanol), Toluene.[7]

  • Poor Solubility: Water, Hexane, Cyclohexane.[6][7]

The solubility of related nitrobenzaldehydes generally follows the order: DMF > Acetone > Acetonitrile > Ethyl Acetate > Alcohols > Toluene > Cyclohexane.[7]

Q3: My compound is still not dissolving, even in a recommended solvent. What is the next logical step?

A: The next step is the controlled application of heat. The solubility of most solids, including this one, increases significantly with temperature.[5][6] Heating provides the thermal energy needed to break the intermolecular forces within the crystal lattice, allowing the solvent molecules to solvate the compound.

Causality: Increasing the temperature raises the kinetic energy of both the solvent and solute molecules. This enhanced energy helps overcome the activation barrier required to break the solute-solute interactions (lattice energy) and promotes the formation of new solute-solvent interactions. See Protocol 1 for a detailed methodology.

Q4: Heating is insufficient or incompatible with my temperature-sensitive reaction. What are the alternative strategies?

A: When heating is not a viable option, several advanced techniques can be employed.

  • Co-Solvency: This is a powerful and widely used technique. It involves dissolving your compound in a minimal amount of a "strong" solvent where it is highly soluble (e.g., DMF, DMSO) and then diluting this concentrated solution into a larger volume of a "weaker" bulk solvent that is miscible with the first.[8] This method keeps the compound solvated and prevents it from crashing out. See Protocol 2 for a step-by-step guide.

  • Sonication: Using an ultrasonic bath can significantly accelerate dissolution. The high-frequency sound waves create cavitation bubbles in the solvent. The formation and collapse of these bubbles generate localized high-energy jets and shockwaves that bombard the surface of the solid particles, breaking them apart and enhancing mass transfer into the solution.[8]

  • Advanced Formulation Techniques: For specialized applications like drug delivery, more complex methods are available. These include:

    • Inclusion Complexation: Using cyclodextrins, which have a hydrophobic core and a hydrophilic exterior, to encapsulate the poorly soluble molecule, thereby increasing its apparent solubility in aqueous media.[9][10]

    • Surfactant-Mediated Solubilization: Employing surfactants to form micelles that can encapsulate the hydrophobic compound within their nonpolar cores, allowing for dispersion in an aqueous phase.[8]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.

G cluster_0 Solubility Troubleshooting Workflow A Start: Select Solvent (e.g., Acetone, DMF, Acetonitrile) B Add Solute to Solvent at Room Temperature A->B C Does it Dissolve Completely? B->C D Success: Solution Prepared C->D  Yes G Is Heating Incompatible with Experiment? C->G  No E Apply Gentle Heating (See Protocol 1) F Does it Dissolve? E->F J Solution Prepared (Maintain Temperature if Needed) F->J  Yes K Consider Alternative Solvent F->K  No G->E  No H Use a Co-Solvent System (See Protocol 2) G->H  Yes I Try Sonication H->I

Caption: Decision-making flowchart for dissolving this compound.

Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for common solubilization and purification tasks.

Protocol 1: Standard Dissolution by Heating

This method uses thermal energy to increase solubility and is the most common first-line approach after room temperature dissolution fails.[11][12]

  • Solvent Selection: Choose an appropriate solvent with a boiling point well above the target dissolution temperature.

  • Setup: Place the weighed this compound into an appropriately sized flask equipped with a magnetic stir bar.

  • Initial Solvent Addition: Add a portion of the chosen solvent to the flask, enough to create a slurry.

  • Heating and Stirring: Begin stirring and gently heat the mixture using a water bath or heating mantle.

  • Incremental Solvent Addition: Add more hot solvent in small portions, allowing the solution to return to the target temperature between additions, until the solid is fully dissolved. Crucial: Aim to use the minimum amount of hot solvent necessary to achieve a saturated solution. This is especially important if crystallization is the next step.[11]

  • Observation: Once the solution is clear and homogenous, it is ready for use. If the plan is to recrystallize, proceed to slow cooling.

Protocol 2: Dissolution Using a Co-Solvent System

This technique is ideal for situations where the final bulk solvent is a poor solvent for the compound, or when heating is not desirable.

  • Primary Stock Preparation: In a small vial, dissolve the weighed this compound in a minimal volume of a high-solubility solvent (e.g., 100-200 µL of DMF or DMSO per 10 mg of compound). Ensure it is fully dissolved, creating a concentrated primary stock solution.[8]

  • Prepare Bulk Solvent: In a separate flask, prepare the final volume of the desired bulk (weaker) solvent.

  • Dilution: While vigorously stirring the bulk solvent, slowly add the primary stock solution dropwise.

  • Observation: The solution should remain clear. If you observe any cloudiness or precipitation (a sign that the solubility limit has been exceeded), you may need to slightly increase the ratio of the co-solvent in the final mixture or select a different co-solvent.

G cluster_1 Co-Solvency Workflow A Step 1: Dissolve Solute in Minimal Volume of 'Strong' Solvent (e.g., DMF) C Step 3: Slowly Add Concentrated Solution to Bulk Solvent A->C B Step 2: Vigorously Stir Bulk 'Weak' Solvent (e.g., Ethanol) B->C D Result: Homogeneous Solution C->D

Caption: Workflow illustrating the co-solvent method for solubilization.

Protocol 3: Purification by Recrystallization

Recrystallization is a fundamental purification technique that exploits differences in solubility at different temperatures. It is an excellent way to purify the title compound.[11][12][13]

  • Solvent Selection: Find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not at room temperature.[12] For this compound, an ethanol/water mixture is often effective.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent (or the more soluble solvent in a two-solvent system) as described in Protocol 1 .

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[11]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation by further decreasing the compound's solubility.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of solvent.

References

Preventing decomposition of 3-Chloro-4-nitrobenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized troubleshooting guide for preventing the decomposition of 3-Chloro-4-nitrobenzaldehyde during storage. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested advice to ensure the integrity of your valuable compounds.

Introduction: The Inherent Instability of Aromatic Aldehydes

This compound is a crucial intermediate in organic synthesis. However, like many aromatic aldehydes, its aldehyde functional group is susceptible to degradation, primarily through oxidation.[1][2][3] The presence of electron-withdrawing nitro and chloro groups on the aromatic ring influences the reactivity of the aldehyde, making stringent storage protocols essential for maintaining its purity and reactivity. This guide will address the common challenges and questions regarding the stability of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to address specific problems you may encounter.

Question 1: I've just received a new batch of this compound. What should its physical appearance be, and what are the key quality parameters I should check?

Answer:

Upon receipt, this compound should be an off-white to light yellow crystalline powder.[4] Any significant deviation, such as dark discoloration, clumping, or a vinegar-like odor, may suggest contamination or decomposition.

For initial quality assessment, a melting point determination is a rapid and effective method. Pure this compound has a sharp melting point. The presence of impurities, particularly the oxidation product 3-Chloro-4-nitrobenzoic acid, will result in a depressed and broadened melting point range.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 57507-34-3[5][6]
Molecular Formula C₇H₄ClNO₃[5][7]
Molecular Weight 185.57 g/mol [5][6]
Appearance Off-white to light yellow powder/crystals[4]
Melting Point 100-103 °C (lit.)

Question 2: My previously opened container of this compound now seems discolored and has a different texture. What chemical changes have likely occurred?

Answer:

This is a classic sign of chemical decomposition. The two most probable degradation pathways for this compound are oxidation and photodecomposition.

  • Oxidation: The aldehyde group (-CHO) is highly susceptible to oxidation to a carboxylic acid (-COOH).[8][9][10] In the presence of atmospheric oxygen, this compound can auto-oxidize to form 3-Chloro-4-nitrobenzoic acid.[2][11] This is often the primary cause of degradation during storage. The resulting carboxylic acid is a different compound with different physical properties, leading to the observed changes in color and texture.

  • Photodecomposition: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[12][13] Light exposure can provide the energy to initiate free-radical reactions or other complex degradation pathways, leading to discoloration and the formation of various impurities.[14]

Below is a diagram illustrating the primary oxidation pathway.

DecompositionPathway cluster_main Primary Decomposition Pathway cluster_catalysts Accelerants Start This compound (C₇H₄ClNO₃) End 3-Chloro-4-nitrobenzoic Acid (C₇H₃ClNO₄) Start->End Auto-oxidation (Atmospheric O₂) Light Light (UV) Heat Elevated Temperature Air Air (Oxygen)

Caption: Oxidation of this compound to its carboxylic acid.

Question 3: How can I definitively confirm that my sample has degraded and what is the extent of the decomposition?

Answer:

Visual inspection is only a preliminary step. For a conclusive assessment, analytical techniques are required.

  • Thin-Layer Chromatography (TLC): This is a quick method to check for purity. A pure sample should show a single spot. The presence of multiple spots indicates impurities. The more polar carboxylic acid product will typically have a lower Rf value than the starting aldehyde.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. By comparing the peak area of the main compound to the areas of any impurity peaks, you can determine the exact purity percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aldehyde proton signal (around 10 ppm) will decrease in intensity, while a new, broad signal for the carboxylic acid proton (typically >12 ppm) may appear.

  • Infrared (IR) Spectroscopy: You can monitor the disappearance of the characteristic aldehyde C-H stretch (around 2700-2800 cm⁻¹) and the appearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).

Question 4: What are the definitive, step-by-step procedures for the optimal storage of this compound to ensure long-term stability?

Answer:

To prevent decomposition, you must rigorously control the storage environment to mitigate the risks of oxidation, photodecomposition, and moisture exposure.

Experimental Protocol: Long-Term Storage

  • Aliquot the Material: Upon receiving a new container, if you do not plan to use it all at once, it is best practice to aliquot the powder into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.

  • Select Proper Containers: Use amber glass vials with tight-fitting, Teflon-lined caps.[15] The amber color protects the compound from light, and the tight seal prevents moisture and air ingress.

  • Inert Atmosphere Blanketing: Before sealing, flush the container with a dry, inert gas such as argon or nitrogen.[16] This displaces atmospheric oxygen, the primary agent in aldehyde oxidation.

  • Sealing: Tightly seal the container cap. For extra protection against moisture, you can wrap the cap-vial interface with Parafilm.

  • Refrigeration: Store the sealed container in a refrigerator, ideally between 2-8°C.[5][15] The cold temperature significantly slows the rate of any potential degradation reactions.

  • Desiccation: Place the refrigerated container within a secondary container or a desiccator containing a drying agent like silica gel. This provides an additional barrier against ambient moisture.

  • Equilibration Before Use: When you need to use the compound, remove the container from the refrigerator and allow it to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the kinetic rate of oxidation and other degradation reactions.[16][17]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents auto-oxidation by displacing atmospheric oxygen.[16][18]
Light Protect from light (Amber Vial)Prevents photodecomposition, a common pathway for nitroaromatics.[12][15]
Moisture Tightly sealed container in a dry placePrevents hydrolysis and potential catalysis of degradation.[19][20]
Container Glass with Teflon-lined capEnsures an inert and tight seal.

graph TD {
A[Receive/Open Compound] --> B{Use Entire Amount?};
B -- Yes --> C[Proceed with Experiment];
B -- No --> D[Work in Inert Atmosphere Glovebox/Bag];
D --> E[Aliquot into Amber Vials];
E --> F[Flush Headspace with N₂ or Ar];
F --> G[Seal Tightly with Teflon-Lined Cap];
G --> H[Wrap with Parafilm];
H --> I[Place in Refrigerator (2-8°C)];
I --> J[Store within Desiccator];
J --> K[Ready for Long-Term Storage];
K -- Need to Use --> L[Allow Vial to Reach Room Temp BEFORE Opening];
L --> C;

subgraph sg1 [style=filled, color="#F1F3F4"]A; B; C;
end
subgraph sg2 [style=filled, color="#4285F4", fontcolor="#FFFFFF"]
    D; E; F; G; H;
end
subgraph sg3 [style=filled, color="#34A853", fontcolor="#FFFFFF"]I; J; K;
end
subgraph sg4 [style=filled, color="#FBBC05", fontcolor="#202124"]
    L;
end

}

Caption: Recommended workflow for handling and storing this compound.

Frequently Asked Questions (FAQs)

Q: What chemical classes are incompatible with this compound during storage or in reactions? A: Avoid contact with strong oxidizing agents, as they will rapidly convert the aldehyde to a carboxylic acid. Additionally, strong acids and strong bases should be considered incompatible as they can catalyze unwanted side reactions or degradation.[19]

Q: Does this compound have a defined shelf life or expiration date? A: Many suppliers do not provide a specific expiration date, as the shelf life is highly dependent on the storage conditions. If stored according to the rigorous protocol described above, the compound should remain stable for an extended period. However, for cGMP applications or after prolonged storage (e.g., >1 year), it is best practice to re-analyze the material's purity before use.

Q: Can I purify a partially decomposed sample? A: Yes. If decomposition (primarily oxidation) has occurred, the most common purification method is recrystallization. Since the main impurity, 3-Chloro-4-nitrobenzoic acid, has different solubility properties, it can be separated. A common solvent system for recrystallization is an ethanol/water mixture.[21] However, for critical applications, starting with fresh, high-purity material is always the recommended course of action.

References

Troubleshooting low yields in Schiff base formation with 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with Schiff base formation, specifically when utilizing 3-Chloro-4-nitrobenzaldehyde. This resource is designed to provide in-depth, field-tested insights and practical troubleshooting strategies to overcome common hurdles and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding Schiff base synthesis with this particular aldehyde.

Q1: Why am I observing very low to no product formation in my reaction with this compound?

A: The primary challenge with this compound lies in its electronic properties. The presence of two strong electron-withdrawing groups, the nitro (-NO2) and chloro (-Cl) substituents, significantly deactivates the aromatic ring. While electron-withdrawing groups typically increase the electrophilicity and reactivity of the aldehyde's carbonyl carbon, the combined effect in this specific substitution pattern can sometimes lead to challenges.[1][2] The reaction's success is highly dependent on the nucleophilicity of the amine, as well as reaction conditions such as solvent, temperature, and the presence of a catalyst.[3]

Q2: What is the optimal pH for forming a Schiff base with this aldehyde?

A: Generally, Schiff base formation is most efficient under mildly acidic conditions, typically in the pH range of 4-5.[3] This is a critical balance. If the conditions are too acidic, the primary amine reactant will be protonated, rendering it non-nucleophilic and halting the initial addition step.[3][4] Conversely, in neutral or basic conditions, the acid-catalyzed dehydration of the hemiaminal intermediate becomes the rate-limiting step, slowing down the overall reaction.[3] However, the ideal pH can be substrate-dependent and may require empirical optimization.

Q3: Are there any common side reactions I should be aware of?

A: Yes, several side reactions can compete with your desired Schiff base formation. One possibility is a Cannizzaro-type reaction, especially under basic conditions, where the aldehyde disproportionates into an alcohol and a carboxylic acid. Additionally, if your amine has other reactive functional groups, these may lead to undesired byproducts. The purity of your starting materials is also crucial, as impurities can introduce competing reactions.

Q4: How can I effectively purify my final Schiff base product?

A: Purification can be challenging due to the potential for hydrolysis of the imine bond.[3] Recrystallization is a common and often effective method.[5] The choice of solvent is critical and depends on the solubility of your product and impurities.[5] Ethanol is a frequently used solvent for recrystallizing Schiff bases.[5] Another strategy is to optimize the reaction to achieve near-complete conversion, then wash the product with a solvent that dissolves the unreacted starting materials.[5]

Troubleshooting Low Yields: A Step-by-Step Guide

Low yields are a frequent frustration. This section provides a systematic approach to diagnosing and resolving the underlying issues.

Problem 1: Incomplete Reaction or No Product Formation

If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps.

Causality Analysis: The core of the issue often lies in insufficient activation of the reactants or unfavorable reaction equilibrium. The electron-withdrawing nature of the substituents on the benzaldehyde, while increasing the carbonyl's electrophilicity, may require a sufficiently nucleophilic amine to initiate the reaction effectively.[1][2]

Workflow for Troubleshooting Incomplete Reactions:

start Low Yield: Incomplete Reaction catalyst Step 1: Introduce or Change Catalyst start->catalyst solvent Step 2: Optimize Solvent System catalyst->solvent If no improvement temp Step 3: Adjust Reaction Temperature solvent->temp If no improvement ratio Step 4: Vary Reactant Stoichiometry temp->ratio If no improvement end Optimized Yield ratio->end Successful Optimization

Caption: Troubleshooting workflow for incomplete Schiff base formation.

Detailed Protocols:

  • Step 1: Catalyst Optimization

    • Rationale: An acid catalyst is often necessary to facilitate the dehydration of the hemiaminal intermediate.[3]

    • Protocol:

      • If no catalyst was used, add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.[6][7]

      • If an acid catalyst is already in use, consider switching to a different one. Lewis acids like BF3 or solid acid catalysts such as P2O5/SiO2 can also be effective.[6][8]

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Solvent System Modification

    • Rationale: The choice of solvent can significantly impact reaction rates and equilibrium.[9][10] Ethanol is a common choice, but for challenging reactions, a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion.[11]

    • Protocol:

      • Set up the reaction in toluene using a Dean-Stark apparatus to continuously remove the water byproduct.

      • Reflux the reaction mixture and monitor the collection of water.

      • Alternatively, explore "green" solvents like water, which can sometimes accelerate the reaction due to hydrophobic effects.[11][12]

  • Step 3: Temperature Adjustment

    • Rationale: Increasing the reaction temperature often increases the reaction rate.

    • Protocol:

      • Gradually increase the reaction temperature in increments of 10-20°C.

      • Monitor the reaction by TLC to assess for product formation and potential decomposition.

      • Be cautious, as excessive heat can lead to side reactions.

  • Step 4: Reactant Stoichiometry Variation

    • Rationale: Using a slight excess of one reactant can shift the equilibrium towards the product.

    • Protocol:

      • If the amine is readily available and inexpensive, try using a 1.1 to 1.5 molar excess relative to the aldehyde.

      • Monitor the reaction to see if this improves the conversion of the limiting reagent.

Problem 2: Presence of Significant Byproducts

The formation of unintended products can significantly lower the yield of your desired Schiff base.

Causality Analysis: Byproducts can arise from self-condensation of the aldehyde, reactions with solvent, or reactions involving other functional groups on your amine. The purity of the starting materials is paramount.

Workflow for Mitigating Byproduct Formation:

start Low Yield: Byproduct Formation purity Step 1: Verify Starting Material Purity start->purity conditions Step 2: Modify Reaction Conditions purity->conditions If purity is confirmed purification Step 3: Optimize Purification Method conditions->purification If byproducts persist end Improved Purity and Yield purification->end Successful Isolation

Caption: Troubleshooting workflow for byproduct mitigation.

Detailed Protocols:

  • Step 1: Starting Material Purity Check

    • Rationale: Impurities in either the aldehyde or the amine can lead to a host of side reactions.

    • Protocol:

      • Analyze your this compound and amine starting materials by NMR and/or melting point to confirm their identity and purity.

      • If necessary, purify the starting materials before setting up the reaction.

  • Step 2: Reaction Condition Modification

    • Rationale: Harsher conditions (high temperature, strong acid/base) can promote side reactions.

    • Protocol:

      • Attempt the reaction at a lower temperature for a longer period.

      • If using a strong acid catalyst, switch to a milder one like glacial acetic acid.

      • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.

  • Step 3: Purification Strategy Optimization

    • Rationale: If byproducts are difficult to separate from the desired product, a different purification technique may be required.

    • Protocol:

      • If recrystallization is ineffective, consider column chromatography. The choice of stationary and mobile phases will depend on the polarity of your compound and the byproducts.

      • A common starting point for silica gel chromatography is a hexane/ethyl acetate solvent system.

Quantitative Data Summary

The following table summarizes typical reaction conditions and their impact on yield for Schiff base formation involving substituted benzaldehydes.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst NoneGlacial Acetic AcidLewis Acid (e.g., BF3)Increased reaction rate with catalyst.[6]
Solvent EthanolToluene (Dean-Stark)WaterAzeotropic removal of water in toluene drives equilibrium to the right.[11] Water can offer "green" advantages.[11][12]
Temperature Room Temp60 °CRefluxHigher temperatures generally increase reaction rates but may also increase byproduct formation.
Reactant Ratio 1:11:1.2 (Aldehyde:Amine)1.2:1 (Aldehyde:Amine)Using an excess of the less expensive reagent can improve conversion.

Visualizing the Mechanism

Understanding the reaction mechanism is key to effective troubleshooting.

cluster_0 Schiff Base Formation Mechanism Aldehyde Aldehyde (this compound) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Nucleophilic Attack) Amine Primary Amine Imine Schiff Base (Imine) + H2O Hemiaminal->Imine - H2O (Dehydration, Acid Catalyzed)

Caption: General mechanism of Schiff base formation.

References

Technical Support Center: HPLC Analysis of 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Chloro-4-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during method development and routine analysis. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of this compound, providing a foundational understanding for method development.

Q1: What are the key physicochemical properties of this compound relevant to HPLC analysis?

A1: Understanding the physicochemical properties of this compound is the first step in developing a successful HPLC method. Key properties include:

  • Molecular Formula: C₇H₄ClNO₃[1][2][3]

  • Molecular Weight: 185.56 g/mol [3][4][5]

  • Appearance: Off-white to light yellow crystalline powder[1][2]

  • Solubility: It is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, acetonitrile, and acetone.[1][2] This is a critical consideration for sample and mobile phase preparation.

  • UV Absorbance: Nitroaromatic compounds like this compound are chromophoric, making UV detection a suitable choice for HPLC analysis. The spectra of nitrobenzaldehyde isomers show strong absorptions around 250 nm and weaker transitions around 350 nm.[6] A wavelength of 240 nm has been used for the separation of benzaldehyde and nitrobenzaldehyde isomers.[7]

Q2: What is a typical starting point for an HPLC method for this compound?

A2: For initial method development, a reversed-phase HPLC (RP-HPLC) approach is recommended. Here is a robust starting point:

ParameterRecommended Starting ConditionRationale & Expert Insights
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide good retention for moderately polar compounds like this compound. The specified dimensions are standard for conventional HPLC systems.
Mobile Phase Acetonitrile (ACN) and Water (e.g., 60:40 v/v)A simple isocratic mixture of ACN and water is a good starting point. ACN is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure.
Detection UV at 240 nm or 250 nmBased on the UV spectrum of related compounds, these wavelengths should provide good sensitivity.[6][7] A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLA standard injection volume that can be adjusted based on sample concentration and detector response.
Column Temperature 30-40 °CMaintaining a constant, elevated column temperature can improve peak shape and reproducibility.[7]
Q3: Why is a stability-indicating method important for this compound analysis, and how do I develop one?

A3: A stability-indicating method is crucial as it can accurately quantify the analyte in the presence of its degradation products, process impurities, and excipients.[8][9] This is a regulatory requirement for drug stability studies.[10][11]

The development of a stability-indicating method involves forced degradation studies, where the sample is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[9][12] The HPLC method must then be able to separate the main peak from all degradant peaks.[11]

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for this compound is asymmetrical, with a tail or a front.

Potential CauseRecommended SolutionScientific Rationale
Column Overload Decrease the sample concentration or injection volume.Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13]
Secondary Interactions Use a mobile phase with a buffer (e.g., phosphate buffer) and adjust the pH. A column with low silanol activity can also help.[14]Residual silanols on the silica surface of the stationary phase can interact with the analyte, causing tailing. Buffering the mobile phase can suppress these interactions.
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a weaker solvent.[15][16]If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and poor retention.[16]
Column Contamination/Void Wash the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, and the column may need to be replaced.[17]Contaminants can interfere with the interaction between the analyte and the stationary phase. A void creates an uneven flow path, leading to peak broadening and tailing.
Issue 2: Inconsistent Retention Times

Symptom: The retention time for this compound shifts between injections or analytical runs.

Potential CauseRecommended SolutionScientific Rationale
Inadequate Column Equilibration Increase the column equilibration time between injections, especially for gradient methods.[13]The column needs to fully return to the initial mobile phase conditions before the next injection to ensure reproducible retention.
Mobile Phase Composition Fluctuation Prepare fresh mobile phase daily and ensure accurate mixing. Use an HPLC-grade solvent.[13]Small changes in the mobile phase composition, especially the organic-to-aqueous ratio, can significantly impact retention time.
Pump Malfunction Check for leaks, and ensure pump seals are in good condition. Degas the mobile phase to prevent air bubbles.[13][15]Inconsistent flow from the pump will lead to proportional changes in retention time. Air bubbles can cause pressure fluctuations and inconsistent flow.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[13]Retention in reversed-phase chromatography is temperature-dependent. Even small changes in ambient temperature can cause retention time shifts.
Issue 3: Spurious or Ghost Peaks

Symptom: Unexpected peaks appear in the chromatogram.

Potential CauseRecommended SolutionScientific Rationale
Contaminated Mobile Phase or System Use high-purity solvents and filter the mobile phase. Flush the system thoroughly.Impurities in the mobile phase can accumulate on the column and elute as ghost peaks, particularly in gradient analysis.[15]
Sample Carryover Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.Residual sample from a previous injection can be introduced into the next run, appearing as a ghost peak.
Sample Degradation Prepare samples fresh and protect them from light if they are found to be photolabile.This compound may degrade in the sample vial over time, leading to the appearance of new peaks.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Basic HPLC Method for this compound

This protocol provides a starting point for the analysis.

  • Preparation of Mobile Phase (Acetonitrile:Water 60:40 v/v):

    • Measure 600 mL of HPLC-grade acetonitrile.

    • Measure 400 mL of HPLC-grade water.

    • Combine in a suitable reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Preparation of Standard Solution (10 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in and dilute to 100 mL with the mobile phase in a volumetric flask to obtain a 100 µg/mL stock solution.

    • Further dilute 10 mL of the stock solution to 100 mL with the mobile phase to get the final concentration of 10 µg/mL.

  • HPLC System Setup and Execution:

    • Set up the HPLC system with the parameters outlined in the "Typical Starting Point" table (Section 1, Q2).

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

Diagram 1: HPLC Method Development Workflow

This diagram illustrates a logical workflow for developing a stability-indicating HPLC method.

MethodDevelopmentWorkflow A Define Analytical Target Profile (ATP) B Analyte Physicochemical Properties (Solubility, pKa, UV λmax) A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) C->D E Method Optimization (Gradient, pH, Temperature) D->E Analyze Stressed Samples F Check for Peak Purity & Resolution (Rs > 2) E->F F->E Optimize Further G Method Validation (ICH Q2(R1)) F->G Meets Criteria H Final Robust Method G->H

Caption: A typical workflow for developing a stability-indicating HPLC method.

Diagram 2: Troubleshooting Peak Tailing

This decision tree provides a systematic approach to troubleshooting peak tailing issues.

PeakTailingTroubleshooting Start Peak Tailing Observed Q1 Is sample concentration high? Start->Q1 A1 Reduce concentration/ injection volume Q1->A1 Yes Q2 Is sample solvent stronger than mobile phase? Q1->Q2 No End Peak shape improves A1->End A2 Dissolve sample in mobile phase Q2->A2 Yes Q3 Is mobile phase buffered? Q2->Q3 No A2->End A3 Add buffer and adjust pH Q3->A3 No Wash Wash or replace column Q3->Wash Yes A3->End Wash->End

Caption: A decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Purification of 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to remove positional isomers and other impurities. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Introduction: The Challenge of Isomeric Purity

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary challenge in its purification is the removal of positional isomers, which often have very similar physicochemical properties, making separation difficult. This guide provides practical, field-proven insights into achieving high purity of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common positional isomers I should expect as impurities in my crude this compound?

A1: The synthesis of this compound typically involves the nitration of 3-chlorobenzaldehyde. Due to the directing effects of the chloro and aldehyde groups, the primary product is the desired this compound. However, the formation of other isomers is possible, with the most common being 2-chloro-3-nitrobenzaldehyde and 5-chloro-2-nitrobenzaldehyde . The exact ratio of these isomers will depend on the specific reaction conditions, such as temperature and the nitrating agent used.

Q2: How can I quickly assess the purity of my crude product and identify the presence of positional isomers?

A2: Thin-Layer Chromatography (TLC) is the most convenient initial method for assessing purity. By using an appropriate solvent system, you can often visualize the presence of multiple components in your crude product. For a more quantitative assessment and definitive identification, High-Performance Liquid Chromatography (HPLC) is recommended. Comparing the retention times of the peaks in your sample to those of authentic standards of the potential isomers will confirm their presence.

Q3: Is distillation a viable method for separating these isomers?

A3: Distillation is generally not recommended for the separation of chloronitrobenzaldehyde isomers. These compounds have high boiling points and can be thermally labile, meaning they may decompose at the temperatures required for distillation, even under reduced pressure. This can lead to significant product loss and the formation of additional impurities.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. Success hinges on selecting the right solvent system.

Understanding the Principle: Recrystallization works on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

Troubleshooting Guide: Recrystallization
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Oiling Out: The compound separates as an oil instead of forming crystals upon cooling.The compound's melting point is lower than the boiling point of the solvent. The cooling rate is too rapid. The solution is too concentrated.1. Choose a lower-boiling point solvent. If the compound's melting point is below the solvent's boiling point, it will melt before dissolving, leading to oiling out. 2. Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. This provides more time for the molecules to arrange themselves into a crystal lattice. 3. Add a small amount of additional hot solvent. This will reduce the saturation of the solution, which can sometimes prevent oiling out.
No Crystal Formation: The solution remains clear even after cooling.The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures.1. Induce crystallization. Scratch the inside of the flask with a glass rod just below the solvent level. The small glass particles can act as nucleation sites. Alternatively, add a "seed crystal" of the pure compound. 2. Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 3. Change the solvent system. If the compound is too soluble, you may need to use a solvent in which it is less soluble, or a mixed solvent system.
Poor Recovery: A low yield of purified product is obtained.Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration.1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. Using too much wash solvent or warm solvent will dissolve some of the product.
Impure Crystals: The final product is still contaminated with isomers.The chosen solvent does not effectively differentiate between the desired compound and the isomeric impurities. The impurities co-crystallized with the product.1. Perform a systematic solvent screen. Test the solubility of the crude mixture in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to find a solvent that provides better separation. 2. Consider a two-solvent recrystallization. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly.
Recommended Starting Point for Recrystallization:

Based on available data for similar compounds, a mixed solvent system of ethanol and water is a good starting point for the recrystallization of this compound.

G cluster_0 Dissolution cluster_1 Precipitation cluster_2 Isolation dissolve Dissolve crude product in a minimal amount of hot ethanol. add_water Add hot water dropwise until persistent cloudiness is observed. dissolve->add_water reheat Reheat gently until the solution becomes clear again. add_water->reheat cool Allow the solution to cool slowly to room temperature, then in an ice bath. reheat->cool filter Collect crystals by vacuum filtration. cool->filter wash Wash crystals with a small amount of cold ethanol/water mixture. filter->wash dry Dry the purified crystals. wash->dry

Caption: Column chromatography workflow for isomer separation.

Part 4: Physicochemical Data for Isomer Separation

Compound Molecular Weight ( g/mol ) Melting Point (°C) General Solubility Profile (Inferred)
This compound 185.56~65-70Soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane. Sparingly soluble in water.
2-Chloro-3-nitrobenzaldehyde 185.56~66-68Similar solubility profile to the 3-chloro-4-nitro isomer, making separation challenging.
5-Chloro-2-nitrobenzaldehyde 185.56~65-69Similar solubility profile.

Note: The solubility profile is an educated estimation based on the properties of similar molecules like 3-nitrobenzaldehyde and 4-nitrobenzaldehyde. Experimental verification is always recommended.

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this critical chemical intermediate. Here, we move beyond simple protocols to address the practical challenges and nuanced chemical principles that govern a successful, scalable synthesis. Our focus is on providing actionable insights and robust troubleshooting strategies grounded in established chemical expertise.

Overview of Synthetic Strategy

This compound is a key building block in the pharmaceutical industry. While several synthetic routes exist, the most common and industrially scalable method involves the selective oxidation of the methyl group of 2-chloro-4-nitrotoluene. This pathway is generally preferred over the direct nitration of 3-chlorobenzaldehyde due to challenges in controlling regioselectivity, which can lead to difficult-to-separate isomeric impurities.

The oxidation of 2-chloro-4-nitrotoluene can be achieved through various methods. A widely adopted approach involves the use of chromium trioxide in a mixture of acetic anhydride and sulfuric acid. This method proceeds via a gem-diacetate intermediate (3-chloro-4-nitrobenzaldiacetate), which is subsequently hydrolyzed to yield the desired aldehyde. This two-step process helps prevent over-oxidation to the corresponding carboxylic acid, a common side reaction.

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Oxidation & Acylation cluster_1 Step 2: Hydrolysis 2_Chloro_4_nitrotoluene 2-Chloro-4-nitrotoluene Intermediate 3-Chloro-4-nitrobenzaldiacetate (gem-diacetate intermediate) 2_Chloro_4_nitrotoluene->Intermediate  CrO₃, Ac₂O, H₂SO₄   Product This compound Intermediate->Product  H₂O, H₂SO₄, EtOH  

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis, purification, and scale-up processes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving high yield and purity? A1: Temperature control is paramount, particularly during the addition of the oxidizing agent (chromium trioxide). The reaction is highly exothermic, and exceeding the optimal temperature range (typically kept below 10°C) can lead to a significant increase in side reactions, most notably the over-oxidation of the aldehyde to 3-chloro-4-nitrobenzoic acid and potential charring.[1]

Q2: How can I effectively monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most common and effective method for laboratory-scale monitoring. Use a suitable solvent system (e.g., hexane:ethyl acetate 4:1) to resolve the starting material (2-chloro-4-nitrotoluene), the intermediate diacetate, and the final product. For larger-scale operations, High-Performance Liquid Chromatography (HPLC) provides more quantitative and accurate tracking of the reaction components.

Q3: What are the primary safety concerns associated with this synthesis? A3: The primary hazards stem from the reagents used:

  • Chromium Trioxide (CrO₃): A strong oxidizer and a known carcinogen. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

  • Acetic Anhydride & Sulfuric Acid: These reagents are highly corrosive. Their mixture is extremely reactive and should be prepared and handled with caution, ensuring slow addition and adequate cooling.[1]

  • General Handling: The product, this compound, and related nitroaromatic compounds are classified as irritants and may cause skin sensitization.[2] Always handle with appropriate PPE.[3][4]

Troubleshooting Common Issues

Q4: My reaction yield is consistently low. What are the likely causes? A4: Low yield can be attributed to several factors. Use the following decision tree to diagnose the issue:

Troubleshooting_Yield Start Low Yield Observed Temp Was temperature kept below 10°C during oxidant addition? Start->Temp Reagents Are starting materials and reagents pure and anhydrous? Temp->Reagents Yes SideRxn Primary Cause: Side reactions (over-oxidation, charring). Solution: Improve cooling efficiency, slow down reagent addition rate. Temp->SideRxn No Hydrolysis Was the hydrolysis of the diacetate intermediate complete? Reagents->Hydrolysis Yes Impurity Primary Cause: Impurities (e.g., water) are interfering. Solution: Use freshly opened or distilled reagents. Dry starting material. Reagents->Impurity No Workup Was the product fully precipitated during quenching? Loss Primary Cause: Product loss during workup. Solution: Ensure sufficient ice/water for quenching. Check pH and solvent volumes during extraction. Workup->Loss No Hydrolysis->Workup Yes Incomplete Primary Cause: Incomplete hydrolysis. Solution: Increase reflux time or acid concentration during hydrolysis step. Hydrolysis->Incomplete No

Caption: Decision tree for troubleshooting low reaction yield.

Q5: My final product is contaminated with an acidic impurity. What is it and how do I remove it? A5: The most common acidic impurity is 3-chloro-4-nitrobenzoic acid , formed by the over-oxidation of the aldehyde.

  • Cause: This occurs when the reaction temperature is too high or the reaction time is excessively long.[1]

  • Removal: During the workup, after quenching the reaction, dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[5] The acidic impurity will react to form a water-soluble sodium salt and move into the aqueous layer, effectively separating it from your desired product in the organic layer.

Q6: The reaction mixture turned dark brown or black upon adding the oxidant. What happened? A6: This indicates charring or thermal decomposition.

  • Cause: This is a severe case of an exothermic runaway, where the local temperature far exceeded the controlled limit. It is often caused by adding the chromium trioxide too quickly or having insufficient cooling and stirring.[1]

  • Solution: The run should be safely quenched and discarded. For future attempts, significantly slow down the rate of addition of the oxidant. Ensure the reaction vessel is fully submerged in an efficient cooling bath (e.g., ice-salt) and that mechanical stirring is vigorous enough to ensure rapid heat dissipation. On a larger scale, this highlights the need for a reactor with a high surface-area-to-volume ratio and a reliable cooling jacket.

Q7: What are the key challenges when scaling this reaction from the lab to a pilot plant? A7:

  • Heat Management: The reaction is highly exothermic. Heat dissipation becomes less efficient as the volume increases. A jacketed reactor with a reliable cooling system is essential. The rate of reagent addition must be carefully controlled and potentially slowed down compared to the lab scale.

  • Mixing: Efficient mixing is critical to prevent localized "hot spots" during oxidant addition. Ensure the impeller design and stirring speed are adequate for the reactor geometry and batch volume.

  • Quenching: Adding the reaction mixture to ice/water is also highly exothermic. This step must be done slowly and with vigorous stirring in a vessel large enough to accommodate potential splashing and the total volume.

  • Material Handling: Handling large quantities of hazardous materials like chromium trioxide requires specialized equipment and stringent safety protocols to minimize exposure.

Experimental Protocol and Data

Detailed Synthesis Protocol

This protocol is representative for a laboratory-scale synthesis and should be optimized for specific equipment and scaled with appropriate engineering controls.

Step 1: Formation of 3-Chloro-4-nitrobenzaldiacetate

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2-chloro-4-nitrotoluene, acetic acid, and acetic anhydride.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add concentrated sulfuric acid, ensuring the temperature does not rise above 10°C.[1]

  • Once the addition is complete and the temperature is stable at or below 5°C, begin the portion-wise addition of chromium trioxide. Add the solid slowly over 1-2 hours, maintaining the internal temperature strictly below 10°C.

  • After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture slowly and carefully into a large beaker containing a vigorously stirred mixture of crushed ice and water.

  • The crude diacetate intermediate will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate runs clear.

Step 2: Hydrolysis to this compound

  • Transfer the crude, moist diacetate intermediate to a flask.

  • Add a mixture of water, ethanol, and concentrated sulfuric acid.

  • Heat the mixture to reflux for 30-60 minutes. The solid will dissolve as the hydrolysis proceeds.

  • Cool the solution in an ice bath. The product, this compound, will crystallize.

  • Collect the crystals by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to facilitate drying.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[6]

Data Summary Table
ParameterLab Scale (10g)Pilot Scale (1kg)Key Consideration
2-Chloro-4-nitrotoluene10.0 g1.0 kgEnsure >98% purity
Acetic Anhydride35 mL3.5 LAnhydrous grade is critical
Sulfuric Acid (conc.)5 mL0.5 LAdd slowly with cooling
Chromium Trioxide17.5 g1.75 kgAdd in small portions; highly exothermic
Reaction Temp. < 10°C < 10°C Most critical parameter
Typical Crude Yield65-75%60-70%Yields may be slightly lower on scale-up
Melting Point61-63°C61-63°CA sharp melting point indicates high purity

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of catalyst selection for reactions involving 3-Chloro-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.

This compound is a versatile intermediate characterized by an electron-deficient aromatic ring, a reactive aldehyde, a reducible nitro group, and a halogen handle for cross-coupling. This unique combination of functional groups presents both opportunities and challenges in catalyst selection, particularly concerning chemoselectivity. This guide will address common issues and questions related to the most prevalent transformations of this substrate.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the electronic properties and steric hindrance of this compound can lead to challenges such as low yield, catalyst deactivation, and unwanted side reactions.

Suzuki-Miyaura Coupling

FAQ: What is the best catalyst system for the Suzuki-Miyaura coupling of this compound with arylboronic acids?

The coupling of an electron-deficient aryl chloride like this compound requires a highly active catalyst system capable of facilitating the challenging oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] For this substrate, a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is recommended.[2]

A robust starting point is the use of Pd(OAc)₂ with a ligand such as SPhos or XPhos.[2] These ligands are known for their high activity in coupling aryl chlorides. The strong electron-withdrawing nature of the nitro and aldehyde groups on your substrate can make oxidative addition more facile than on electron-neutral aryl chlorides, but a potent catalyst is still crucial.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: Low to No Product Yield

  • Probable Cause: Inefficient catalyst activation or activity. The C-Cl bond is strong, and a highly active Pd(0) species is required for oxidative addition.

  • Solution:

    • Ligand Choice: If using a less bulky ligand, switch to a more electron-rich and sterically hindered ligand like SPhos, XPhos, or RuPhos. The choice of ligand is often crucial for the reaction's success.[2]

    • Palladium Source: Use a pre-formed palladium catalyst or a reliable precatalyst to ensure efficient generation of the active Pd(0) species.[2]

    • Base and Solvent: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary. A biphasic solvent system such as 1,4-dioxane/water or t-BuOH/water can be effective.[2]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.

Issue 2: Formation of Homocoupling Product of the Boronic Acid

  • Probable Cause: The presence of oxygen, leading to oxidative homocoupling of the boronic acid.

  • Solution:

    • Degassing: Thoroughly degas all solvents and reagents before use.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100>90
Pd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O80>90
PdCl₂(dppf)dppfCs₂CO₃DMF110~85

Data adapted from reactions with the structurally similar 3-chloro-4-nitrobenzoic acid.[2]

Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by degassed water (typically a 4:1 dioxane to water ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

FAQ: Can I perform a Buchwald-Hartwig amination on this compound without affecting the nitro or aldehyde groups?

Yes, the Buchwald-Hartwig amination is generally compatible with both nitro and aldehyde functionalities, provided the correct catalyst and reaction conditions are chosen.[3][4] The key is to use a catalyst system that operates under conditions mild enough to avoid side reactions. The reaction couples an aryl halide with an amine to form a C-N bond.[3]

For an electron-deficient aryl chloride, a highly active palladium catalyst with a bulky, electron-rich ligand is essential. Systems based on ligands like XPhos have proven effective.[4] The choice of base is also critical; a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ is typically used.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 1: No reaction or very slow conversion.

  • Probable Cause: The catalyst is not active enough for the C-Cl bond activation.

  • Solution:

    • Ligand Selection: Employ a highly active, sterically hindered ligand such as XPhos, SPhos, or a second-generation Buchwald ligand.

    • Catalyst Precursor: Use a reliable palladium precatalyst like a G3 or G4 palladacycle to ensure efficient generation of the active Pd(0) species.

    • Temperature: While some systems work at room temperature, aryl chlorides often require elevated temperatures (80-110 °C). Microwave irradiation can also be beneficial in accelerating the reaction.[4]

Issue 2: Aldehyde decomposition or side reactions.

  • Probable Cause: The base is too harsh or the temperature is too high, leading to aldol condensation or other base-mediated side reactions of the aldehyde.

  • Solution:

    • Base Selection: Consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst or higher temperatures.

    • Temperature Control: Carefully control the reaction temperature and minimize reaction time once the starting material is consumed.

Sonogashira Coupling

FAQ: What are the main challenges and recommended catalysts for the Sonogashira coupling of this compound?

The Sonogashira coupling of aryl chlorides is significantly more challenging than that of aryl bromides or iodides due to the strength of the C-Cl bond.[5][6] For an electron-deficient substrate like this compound, specialized catalyst systems and more forcing conditions are generally required.

Key Considerations:

  • High-Activity Catalysts: Standard catalysts like Pd(PPh₃)₄ are often insufficient.[5] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, cataCXium® A) or N-heterocyclic carbene (NHC) ligands is often necessary. Palladacycle catalysts have also shown high efficacy for this transformation.[7]

  • Copper Co-catalyst: While the traditional Sonogashira reaction uses a copper(I) co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling), especially at the higher temperatures required for aryl chlorides.[6] Copper-free conditions should be considered, though they may require a more active palladium catalyst.

  • Elevated Temperatures: Reactions involving aryl chlorides typically require temperatures in the range of 100-120 °C.[5]

Troubleshooting Guide: Sonogashira Coupling

Issue 1: No product formation.

  • Probable Cause: Insufficient catalyst activity to break the C-Cl bond.

  • Solution:

    • Switch to a High-Activity System: Employ a modern catalyst system, such as a palladium precatalyst with a Buchwald-type ligand (e.g., XPhos).

    • Increase Temperature: Gradually increase the reaction temperature, potentially using a high-boiling solvent like DMF or NMP.

    • Microwave Irradiation: This can be a very effective method to drive the reaction to completion.[5]

Issue 2: Significant formation of Glaser homocoupling product.

  • Probable Cause: Copper-catalyzed oxidative homocoupling of the terminal alkyne.

  • Solution:

    • Run Copper-Free: Eliminate the copper(I) co-catalyst. This will likely necessitate a more active palladium catalyst system and potentially a stronger base.

    • Slow Addition: If copper is used, the slow addition of the alkyne via syringe pump can maintain a low concentration, minimizing the rate of homocoupling.[6]

Section 2: Chemoselective Transformations of Functional Groups

The presence of both a nitro group and an aldehyde group on the same molecule requires careful catalyst selection to achieve chemoselectivity.

Reduction of the Nitro Group

FAQ: How can I selectively reduce the nitro group of this compound to an amine without affecting the aldehyde or the chloro substituent?

This is a classic chemoselectivity challenge. Catalytic hydrogenation is a common method for nitro group reduction, but many standard catalysts will also reduce the aldehyde.[8]

Recommended Catalyst Systems for Selective Nitro Reduction:

  • Platinum-based catalysts: Sulfided platinum on carbon (Pt/C) is known for its high selectivity in reducing nitro groups in the presence of other reducible functionalities, including aldehydes and halogens.

  • Gold nanoparticles: Gold nanoparticle catalysts have shown excellent selectivity for the reduction of the nitro group over the aldehyde in substituted nitrobenzaldehydes.[9]

  • Metal/Acid Systems: Classic methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can be highly chemoselective for nitro group reduction. These methods are often cost-effective and reliable.[8]

Troubleshooting Guide: Nitro Group Reduction

Issue 1: Reduction of the aldehyde to an alcohol.

  • Probable Cause: The catalyst is not sufficiently chemoselective. Standard Pd/C is known to reduce aldehydes.

  • Solution:

    • Switch Catalyst: Move to a more selective catalyst system like sulfided Pt/C or a gold-based catalyst.

    • Use Metal/Acid: Employ Fe/HCl or SnCl₂/HCl, which are generally very selective for the nitro group.

Issue 2: Dehalogenation (loss of the chloro substituent).

  • Probable Cause: Over-reduction, particularly with powerful hydrogenation catalysts like Pd/C.

  • Solution:

    • Avoid Pd/C: This catalyst is known to cause dehalogenation.

    • Use Milder Conditions: If using catalytic hydrogenation, use lower hydrogen pressure and temperature, and carefully monitor the reaction to stop it upon consumption of the starting material. Raney Nickel can sometimes be an alternative to Pd/C to avoid dehalogenation.

Diagram 2: Chemoselective Reduction Pathways

Chemoselective_Reduction Start This compound Desired 3-Chloro-4-aminobenzaldehyde Start->Desired Selective Catalyst (e.g., Sulfided Pt/C, Au NPs, Fe/HCl) Side1 3-Chloro-4-nitrobenzyl alcohol Start->Side1 Non-selective Catalyst (e.g., Pd/C, high H2 pressure) Side2 4-Aminobenzaldehyde Start->Side2 Over-reduction Catalyst (e.g., Pd/C, prolonged reaction)

Caption: Catalyst choice dictates the outcome of reduction.

Oxidation of the Aldehyde Group

FAQ: What catalytic system is recommended for the selective oxidation of this compound to 3-chloro-4-nitrobenzoic acid?

The oxidation of an aldehyde to a carboxylic acid is a common transformation. However, the strong electron-withdrawing nature of the nitro group can make the aldehyde less susceptible to over-oxidation, which is beneficial. A number of catalytic systems can be employed, often using a green co-oxidant.

Recommended Catalyst Systems:

  • Sodium Chlorite (NaClO₂): This is a mild and highly selective oxidant for converting aldehydes to carboxylic acids. The reaction is often buffered, for instance with a phosphate buffer, and can be catalyzed by transition metal complexes.[10][11]

  • Catalytic TEMPO with a Co-oxidant: The use of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) is a powerful and selective method for aldehyde oxidation.

  • Hydrogen Peroxide with a Catalyst: Using hydrogen peroxide as a green oxidant in the presence of a catalyst, such as selenium dioxide or certain metal complexes, can be effective.[12]

Troubleshooting Guide: Aldehyde Oxidation

Issue 1: Incomplete Conversion.

  • Probable Cause: Insufficient oxidant or catalyst activity. The electron-deficient nature of the substrate may slow the reaction.

  • Solution:

    • Increase Oxidant Stoichiometry: Add a slight excess of the oxidant (e.g., 1.2-1.5 equivalents).

    • Optimize Catalyst Loading: Increase the catalyst loading slightly.

    • Temperature: Gently heating the reaction may improve the rate, but should be done cautiously to avoid side reactions.

Issue 2: Decomposition of the Starting Material or Product.

  • Probable Cause: The reaction conditions are too harsh (e.g., pH is too high or low).

  • Solution:

    • Buffering: If using an oxidant like NaClO₂, ensure the reaction is adequately buffered to maintain a near-neutral pH.

    • Use Milder Conditions: Opt for a milder system like catalytic TEMPO at room temperature.

Reductive Amination

FAQ: How can I use this compound in a one-pot reductive amination with a primary amine?

This transformation can be approached in two main ways:

  • Direct Reductive Amination: this compound (as the aldehyde) reacts with a primary or secondary amine to form an imine, which is then reduced in situ.

  • One-Pot Nitro-Reduction and Reductive Amination: this compound (as the nitro compound) is first reduced to the corresponding amino-aldehyde, which then reacts with another aldehyde or ketone in the same pot.

For the direct reductive amination of this compound with an external amine, a chemoselective reducing agent is required that will reduce the intermediate imine without affecting the nitro group. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this, as it is milder than other borohydrides and typically does not reduce nitroarenes.

For a one-pot process where the nitro group is first reduced, a catalyst that can perform both the nitro reduction and the subsequent imine reduction is needed. Heterogeneous catalysts like Pd/C or Au/Al₂O₃ under a hydrogen atmosphere are often used for these "domino" reactions.[2][6][13]

Troubleshooting Guide: Reductive Amination

Issue 1: Reduction of the nitro group instead of the imine (in direct reductive amination).

  • Probable Cause: The reducing agent is not chemoselective.

  • Solution:

    • Use a Mild Reducing Agent: Employ STAB, which is known for its selectivity in reducing imines in the presence of other functional groups.

Issue 2: Low yield in one-pot nitro-reduction/reductive amination.

  • Probable Cause: Inefficient catalyst for one or both of the tandem reactions, or catalyst poisoning.

  • Solution:

    • Catalyst Screening: Test different catalysts. Gold-based catalysts have shown high activity for one-pot reductive aminations involving nitroarenes.[13]

    • Optimize Conditions: Adjusting hydrogen pressure, temperature, and solvent can significantly impact the efficiency of the tandem process.

References

Validation & Comparative

Comparison of reactivity between 3-Chloro-4-nitrobenzaldehyde and 4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Chloro-4-nitrobenzaldehyde and 4-nitrobenzaldehyde

For researchers and professionals in drug development and organic synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic sequence. Substituted benzaldehydes are foundational building blocks, but the nature and position of their substituents dramatically alter their chemical behavior. This guide provides a detailed, evidence-based comparison of two such analogs: this compound and 4-nitrobenzaldehyde. We will dissect their reactivity profiles, supported by mechanistic insights and experimental data, to inform your selection and experimental design.

Electronic Landscape: The Foundation of Reactivity

The reactivity of a substituted benzaldehyde is primarily governed by the electrophilicity of its carbonyl carbon. This is modulated by the electronic effects—inductive and resonance—of the substituents on the aromatic ring.[1][2]

  • 4-Nitrobenzaldehyde: The nitro group (-NO₂) at the para position is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring through both a strong inductive effect (-I) and a potent resonance effect (-M or -R).[2][3] The resonance effect delocalizes electron density from the ring onto the nitro group, significantly increasing the partial positive charge on the carbonyl carbon and making it highly susceptible to nucleophilic attack.[1][4]

  • This compound: This molecule features two EWGs. The para-nitro group exerts the same strong -I and -M effects as in 4-nitrobenzaldehyde. The chlorine atom at the meta position adds a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[2][3] While halogens can technically donate electrons via resonance (+M), this effect is weak and generally overshadowed by their strong inductive withdrawal.[5] The cumulative electron withdrawal from both the nitro and chloro groups makes the carbonyl carbon in this compound even more electrophilic than that in 4-nitrobenzaldehyde.

This fundamental electronic difference predicts that This compound will generally be more reactive towards nucleophiles at the carbonyl carbon than 4-nitrobenzaldehyde.

Caption: Electronic effects of substituents on the aldehyde group.

Comparative Reactivity in Key Transformations

The enhanced electrophilicity of the carbonyl group in these molecules drives their reactivity in a host of crucial synthetic reactions.

A. Condensation Reactions (Knoevenagel, Aldol, Schiff Base Formation)

Condensation reactions involve the nucleophilic addition of an active methylene compound, enolate, or amine to the aldehyde, followed by dehydration.[6] The rate-determining step is typically the initial nucleophilic attack. Therefore, aldehydes with strong EWGs show markedly increased reactivity.[1][7]

  • Knoevenagel Condensation: Both molecules are excellent substrates for the Knoevenagel condensation, reacting readily with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a mild base.[8][9][10] Experimental data consistently show that electron-poor benzaldehydes give higher yields and faster reaction rates.[1][7] Given the superior electron-withdrawing character of the combined chloro and nitro groups, This compound is predicted to exhibit a faster reaction rate and potentially higher yield than 4-nitrobenzaldehyde under identical conditions.

  • Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases) follows the same principle. The rate is dependent on the nucleophilic attack of the amine on the carbonyl carbon. Both 3-nitro and 4-nitro substituted benzaldehydes are commonly used to synthesize Schiff bases.[11][12][13][14] The heightened electrophilicity of this compound suggests it will form Schiff bases more rapidly than 4-nitrobenzaldehyde.

Table 1: Predicted Relative Reactivity in Carbonyl Addition Reactions

Reaction Type 4-Nitrobenzaldehyde This compound Rationale
Knoevenagel Condensation High Very High Cumulative -I effect of Cl and -M/-I effects of NO₂ enhance carbonyl electrophilicity more than NO₂ alone.[1][7]
Wittig Reaction High Very High EWGs accelerate the rate-determining nucleophilic attack by the ylide.[1]

| Schiff Base Formation | High | Very High | Increased carbonyl carbon electrophilicity facilitates faster attack by the amine nucleophile.[12][14] |

B. Nucleophilic Aromatic Substitution (SNAr) - A Key Distinction

Herein lies the most significant difference in their synthetic utility. Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings, but it has strict requirements:

  • The ring must be activated by at least one strong electron-withdrawing group.

  • There must be a good leaving group (typically a halide) on the ring.[15][16]

  • The EWG must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex) via resonance.[17][18]

  • 4-Nitrobenzaldehyde lacks a suitable leaving group and therefore cannot undergo SNAr reactions.

  • This compound is perfectly primed for SNAr. The chlorine atom serves as the leaving group, and the powerful nitro group is para to it, providing the necessary resonance stabilization for the intermediate. This opens up a completely different avenue of reactivity, allowing for the displacement of the chlorine atom by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates).[19] Kinetic studies on the reaction of 3-nitro-4-chloro benzaldehyde with sodium phenoxide confirm that the reaction follows second-order kinetics and is strongly activated by the nitro group.[19]

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Cl Nu Start->Intermediate Attack at C-Cl (Rate-Determining) Product Substituted Product + Cl⁻ Intermediate:c0->Product Loss of Leaving Group caption SₙAr is a unique reaction pathway for this compound.

References

A Comparative Guide to the Synthesis of 3-Chloro-4-nitrobenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key aromatic intermediates is a cornerstone of innovation. 3-Chloro-4-nitrobenzaldehyde is one such pivotal building block, finding extensive application in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its unique substitution pattern, featuring an aldehyde, a chloro group, and a nitro group, offers a versatile platform for further molecular elaboration.

This comprehensive technical guide provides a comparative analysis of the most viable synthetic routes to this compound. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings and practical considerations of each pathway, empowering the discerning scientist to make informed decisions for their specific research needs. We will explore two primary, robust synthetic strategies, alongside a third, less direct route, evaluating each for yield, scalability, and operational complexity.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials. The choice of route is often dictated by the availability of precursors, desired scale of production, and tolerance for specific reagents and reaction conditions. Here, we compare three logical pathways.

Parameter Route 1: Oxidation of 3-Chloro-4-nitrotoluene Route 2: From 3-Chloro-4-nitrobenzoic Acid Route 3: Direct Nitration of 3-Chlorobenzaldehyde
Starting Material 3-Chloro-4-nitrotoluene3-Chloro-4-nitrobenzoic acid3-Chlorobenzaldehyde
Key Transformation(s) Side-chain oxidationAcid chloride formation, followed by reductionElectrophilic aromatic substitution (nitration)
Typical Reagents CrO₃, Acetic Anhydride1. SOCl₂ or (COCl)₂ 2. H₂/Pd-BaSO₄ or LiAlH(OtBu)₃HNO₃, H₂SO₄
Anticipated Yield Moderate to GoodGood to HighVariable (mixture of isomers)
Key Advantages Utilizes a readily available starting material.Generally high-yielding and selective final step.Potentially a one-step synthesis.
Key Disadvantages Use of carcinogenic Cr(VI) reagents; potential for over-oxidation.Two-step process; requires handling of moisture-sensitive acid chloride.Poor regioselectivity leading to a mixture of isomers requiring difficult separation.
Scalability Feasible, with appropriate safety measures for Cr(VI).Good, with established industrial precedent for similar reductions.Challenging due to purification issues.

Route 1: Selective Oxidation of 3-Chloro-4-nitrotoluene

The oxidation of the methyl group of 3-chloro-4-nitrotoluene presents a direct and atom-economical approach to the target aldehyde. This method hinges on the selective oxidation of the benzylic position without affecting the aromatic ring or the other functional groups.

Mechanistic Rationale

The use of chromium trioxide (CrO₃) in acetic anhydride is a classic and effective method for this transformation.[1] The reaction proceeds through the formation of a geminal diacetate intermediate, which is subsequently hydrolyzed to the aldehyde. This two-step sequence within a single pot prevents the over-oxidation of the aldehyde to the corresponding carboxylic acid, a common side reaction in benzylic oxidations. The acetic anhydride serves both as a solvent and a trapping agent for the initially formed aldehyde.

Caption: Oxidation of 3-Chloro-4-nitrotoluene to this compound.

Experimental Protocol

Materials:

  • 3-Chloro-4-nitrotoluene

  • Acetic anhydride

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Sodium carbonate solution (2%)

  • Ice

Procedure: [2][3]

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 3-chloro-4-nitrotoluene in acetic anhydride.

  • Cool the mixture in an ice-salt bath to 0°C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

  • In a separate beaker, prepare a solution of chromium trioxide in acetic anhydride, ensuring to cool the mixture during the addition of CrO₃. Caution: The dissolution of chromium trioxide in acetic anhydride is exothermic and potentially hazardous. Add the CrO₃ in small portions to the cooled anhydride.[2]

  • Slowly add the chromium trioxide solution to the reaction mixture via the dropping funnel, keeping the internal temperature between 5-10°C.

  • After the addition is complete, continue stirring the reaction mixture at 5-10°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is colorless.

  • Suspend the crude product in a 2% sodium carbonate solution to neutralize any acidic impurities, stir, and filter again.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • The resulting solid is the geminal diacetate intermediate.

  • For hydrolysis, reflux the intermediate with a mixture of ethanol, water, and a catalytic amount of sulfuric acid for 30-60 minutes.

  • Cool the solution to induce crystallization of the this compound.

  • Collect the product by filtration, wash with cold water, and dry.

Safety Considerations: Chromium trioxide is a known carcinogen and a powerful oxidizing agent.[4][5][6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with combustible materials.

Route 2: Reduction of 3-Chloro-4-nitrobenzoyl Chloride

This two-step route commences with the readily available 3-chloro-4-nitrobenzoic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative, which is then selectively reduced to the aldehyde.

Mechanistic Rationale

The conversion of the carboxylic acid to the acid chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[7] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

The subsequent reduction of the acid chloride to the aldehyde requires a controlled and selective reducing agent to prevent over-reduction to the corresponding alcohol. Two primary methods are well-suited for this transformation:

  • Rosenmund Reduction: This classic method involves the catalytic hydrogenation of the acid chloride using a poisoned palladium catalyst (e.g., Pd on BaSO₄).[8][9] The "poison," often a sulfur-containing compound like quinoline-sulfur, deactivates the catalyst just enough to stop the reduction at the aldehyde stage.[10]

  • Reduction with a Bulky Hydride Reagent: A more modern and often more convenient laboratory-scale method employs a sterically hindered hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃).[11][12][13] The bulky nature of this reagent moderates its reactivity, allowing for the selective reduction of the highly reactive acid chloride to the aldehyde at low temperatures, without significantly affecting the less reactive aldehyde product.[14]

Caption: Synthesis of this compound from the corresponding carboxylic acid.

Experimental Protocols

Part A: Synthesis of 3-Chloro-4-nitrobenzoyl Chloride [7]

Materials:

  • 3-Chloro-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), place 3-chloro-4-nitrobenzoic acid.

  • Add an excess of thionyl chloride (2-3 equivalents) and a catalytic drop of DMF.

  • Heat the mixture to reflux gently for 2-4 hours, or until the evolution of gases ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 3-chloro-4-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Safety Considerations: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water.[8][15][16][17] This procedure must be carried out in a well-ventilated fume hood.

Part B: Reduction to this compound

Method 1: Rosenmund Reduction [8]

Materials:

  • 3-Chloro-4-nitrobenzoyl chloride

  • Palladium on barium sulfate (5% Pd)

  • Quinoline-sulfur poison (optional, but recommended)

  • Anhydrous toluene or xylene

  • Hydrogen gas

Procedure:

  • In a hydrogenation flask, suspend the palladium on barium sulfate catalyst in anhydrous toluene.

  • Add the quinoline-sulfur poison if used.

  • Flush the apparatus with hydrogen gas.

  • Add a solution of 3-chloro-4-nitrobenzoyl chloride in anhydrous toluene.

  • Pressurize the system with hydrogen gas (typically 1-4 atm) and stir vigorously at a slightly elevated temperature (e.g., 80-120°C).

  • Monitor the reaction by observing the uptake of hydrogen or by TLC.

  • Upon completion, cool the reaction, vent the hydrogen, and filter the catalyst through a pad of celite.

  • Wash the filtrate with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aldehyde.

  • Purify by recrystallization or vacuum distillation.

Safety Considerations: Hydrogen gas is highly flammable and forms explosive mixtures with air.[12] The palladium catalyst can be pyrophoric. Handle with care, preferably under an inert atmosphere.

Method 2: Reduction with Lithium Tri-tert-butoxyaluminum Hydride [11][12][13]

Materials:

  • 3-Chloro-4-nitrobenzoyl chloride

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-chloro-4-nitrobenzoyl chloride in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride in anhydrous THF.

  • Slowly add the hydride solution to the stirred acid chloride solution via a syringe or cannula, maintaining the temperature at -78°C.

  • Stir the reaction at -78°C for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow addition of water or a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to afford the crude aldehyde.

  • Purify by recrystallization or column chromatography.

Route 3: Direct Nitration of 3-Chlorobenzaldehyde

The direct nitration of 3-chlorobenzaldehyde is, in principle, the most straightforward approach. However, the regioselectivity of this electrophilic aromatic substitution is a significant challenge.

Mechanistic Considerations and Regioselectivity

Due to the formation of a complex mixture of isomers that are difficult to separate, this route is generally considered less practical for the clean synthesis of this compound compared to the other two routes discussed.

Conclusion

For the synthesis of this compound, both the oxidation of 3-chloro-4-nitrotoluene and the reduction of 3-chloro-4-nitrobenzoyl chloride represent viable and effective strategies. The choice between these two routes will likely depend on the starting material availability, scale of the reaction, and the laboratory's capabilities and comfort with the required reagents and techniques.

  • Route 1 (Oxidation) is a more direct approach from a common starting material but involves the use of a hazardous chromium reagent.

  • Route 2 (Reduction from Acid) is a robust, two-step process that often provides high yields and purity, with well-established and varied reduction methods available.

The direct nitration of 3-chlorobenzaldehyde (Route 3) is a less favorable option due to the inherent lack of regioselectivity, which necessitates challenging purification steps. For researchers requiring high-purity this compound for applications in drug discovery and development, Routes 1 and 2 offer more reliable and scalable solutions.

References

A Comparative Guide to the Biological Activity of Schiff Bases: 3-Chloro-4-nitrobenzaldehyde vs. 2-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Schiff bases, a class of organic compounds characterized by the presence of an azomethine (-C=N-) group, represent a cornerstone in this endeavor.[1] Their synthetic accessibility and profound biological versatility make them prime candidates for drug development.[2] The biological activity of a Schiff base is not merely a function of its core structure but is exquisitely modulated by the electronic and steric nature of the substituents on its aromatic rings.

This guide provides an in-depth, objective comparison of the biological activities of Schiff bases derived from two distinct, yet related, aromatic aldehydes: 3-chloro-4-nitrobenzaldehyde and 2-nitrobenzaldehyde. We will dissect how the specific placement and nature of the chloro and nitro substituents influence the antimicrobial, anticancer, and antioxidant profiles of the resulting compounds, supported by experimental data and established protocols.

The Decisive Role of Substituents: An Electronic and Steric Overview

The foundation of this comparison lies in understanding the inherent properties of the parent aldehydes. The biological fate of the resulting Schiff base is heavily influenced by the electron-withdrawing or donating nature of the substituents on the benzaldehyde ring.

  • 2-Nitrobenzaldehyde: Features a potent electron-withdrawing nitro group (-NO₂) at the ortho position. This placement can induce significant steric hindrance around the reaction center and may influence the conformation of the final Schiff base. The proximity of the nitro group to the azomethine linkage in the derivative can also impact its coordination chemistry with metal ions.[3]

  • This compound: This precursor is decorated with two electron-withdrawing groups. The nitro group at the para-position exerts a powerful electron-withdrawing effect via resonance and induction, while the chloro group at the meta-position contributes an inductive electron-withdrawing effect. This dual substitution renders the aromatic ring significantly electron-deficient, which can enhance the electrophilicity of the azomethine carbon and influence the compound's lipophilicity and ability to interact with biological targets.

These subtle yet critical differences in electronic and steric profiles are the primary drivers of the divergent biological activities observed between the two families of Schiff bases.

Comparative Analysis of Biological Activities

The true measure of a potential therapeutic agent is its performance in biological assays. The following sections compare the documented activities of Schiff bases derived from our two precursors.

Antimicrobial Activity: A Battle Against Pathogens

Schiff bases are widely recognized for their potent antibacterial and antifungal properties.[1][4] The mechanism often involves the azomethine nitrogen atom, which can form hydrogen bonds with the active sites of cellular enzymes, disrupting microbial function. Chelation with metal ions is a well-established strategy to enhance this activity, often attributed to increasing the lipophilicity of the molecule for improved penetration through the microbial cell membrane.[5]

Studies have shown that Schiff bases and their metal complexes derived from nitro-substituted benzaldehydes exhibit broad-spectrum antimicrobial activity.[6][7] The presence of electron-withdrawing groups like nitro (-NO₂) and halo (-Cl) on the aromatic ring can significantly enhance the biological potency of these compounds.[7][8] For instance, Schiff bases derived from 3-nitrobenzaldehyde have demonstrated notable activity against various bacterial and fungal strains.[6] While direct comparative studies are sparse, the collective evidence suggests that the enhanced electron-deficient nature of the this compound ring could lead to more potent antimicrobial agents compared to those from 2-nitrobenzaldehyde. The increased lipophilicity conferred by the chloro group may facilitate better membrane transport.

Table 1: Comparative Antimicrobial Activity Data (Illustrative)

Schiff Base Derivative/ComplexParent AldehydeTest OrganismActivity (Zone of Inhibition / MIC)Reference
Co(II) complex of 3-nitrobenzaldehyde thiosemicarbazone3-NitrobenzaldehydeS. aureus, B. subtilis, E. coli, P. aeruginosaGood activity at 75-100 mg/ml[7]
Ni(II) complex of 3-nitrobenzaldehyde thiosemicarbazone3-NitrobenzaldehydeS. aureus, B. subtilis, E. coli, P. aeruginosaGood activity at 100 mg/ml[7]
Schiff Base from 4-nitrobenzaldehyde4-NitrobenzaldehydeE. coliMIC: 250 µg/ml
Schiff Base from 4-nitrobenzaldehyde4-NitrobenzaldehydeS. aureusMIC: 62.5 µg/ml
Schiff bases with -NO₂ moietyVarious nitrobenzaldehydesGram-positive & Gram-negative bacteriaGenerally potent activity[4]
Anticancer Activity: Targeting Malignant Cells

The cytotoxic potential of Schiff bases against various cancer cell lines is a major area of research.[9] Their mechanism of action can involve inducing apoptosis (programmed cell death), interfering with DNA replication, or modulating key signaling pathways within cancer cells.[3][10]

Schiff bases derived from 4-nitrobenzaldehyde have shown promising cytotoxic activity.[10][11][12] For example, a novel Schiff base, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid, exhibited selective cytotoxicity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL, while being significantly less toxic to normal human gingival fibroblasts (IC₅₀ of 977.24 µg/mL).[10][11][12] This selectivity is a highly desirable trait in cancer chemotherapy. The anticancer activity is often attributed to the azomethine group.[11][12]

The combination of a chloro and a nitro group, as seen in derivatives of this compound, is a common feature in potent anticancer compounds. It is plausible that these derivatives could exhibit enhanced cytotoxicity due to increased cellular uptake and stronger interactions with biological targets.

Table 2: Comparative Anticancer Activity Data (Illustrative)

Schiff Base DerivativeParent AldehydeCancer Cell LineActivity (IC₅₀)Reference
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid4-NitrobenzaldehydeTSCCF446.68 µg/mL[10][11][12]
Schiff base quinoline-2-carboxaldehyde Cu complexQuinoline-2-carboxaldehydePC-3 (Prostate)4 µM[13]
Schiff base quinoline-2-carboxaldehyde Cu complexQuinoline-2-carboxaldehydeLNCaP (Prostate)3.2 µM[13]

Note: This table includes data from a related nitrobenzaldehyde to illustrate the potential. Further research is required to directly compare the 2-nitro and 3-chloro-4-nitro derivatives.

Antioxidant Activity: Scavenging Free Radicals

Antioxidants play a crucial role in mitigating oxidative stress, a condition linked to numerous chronic diseases. Schiff bases have emerged as potential synthetic antioxidants, capable of scavenging harmful free radicals.[14][15][16] Their activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14][16]

The antioxidant capacity of a Schiff base is highly structure-dependent. While electron-donating groups typically enhance antioxidant activity, the complex interplay of electronic effects in nitro-substituted Schiff bases can also lead to significant radical scavenging properties.[14] The mechanism involves the donation of a hydrogen atom or an electron to stabilize the free radical.[16] The overall electron-deficient character of the aromatic systems in both 2-nitro and 3-chloro-4-nitro derivatives suggests that their antioxidant activity might be modest compared to derivatives with electron-donating groups like hydroxyl or methoxy. However, their ability to form stable radical adducts should not be discounted.

Experimental Design and Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of the Schiff bases discussed.

Protocol 1: General Synthesis of Schiff Bases

This protocol describes the condensation reaction to form the azomethine linkage.

  • Dissolution: In a 100 mL round-bottom flask, dissolve the substituted benzaldehyde (e.g., this compound or 2-nitrobenzaldehyde) (10 mmol) in 30 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount (10 mmol) of the desired primary amine, also dissolved in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]

Diagram 1: General Synthesis Workflow for Schiff Bases

Synthesis_Workflow Reactants Aldehyde + Primary Amine (in Ethanol) Catalyst Add Glacial Acetic Acid Reactants->Catalyst 1 Reflux Reflux for 3-6 hours Catalyst->Reflux 2 Cooling Cool to Room Temp. & Precipitate Forms Reflux->Cooling 3 Filtration Vacuum Filtration Cooling->Filtration 4 Purification Wash & Recrystallize Filtration->Purification 5 Product Pure Schiff Base Product Purification->Product 6

A generalized workflow for the synthesis of Schiff bases.

Protocol 2: Antimicrobial Screening (Agar Well Diffusion Method)

This method assesses the ability of a compound to inhibit microbial growth.

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri plates.

  • Inoculation: Prepare a standardized microbial suspension (0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar plates using a sterile cork borer.

  • Compound Loading: Prepare stock solutions of the test Schiff bases in Dimethyl sulfoxide (DMSO). Add a specific volume (e.g., 100 µL) of each test solution into the wells. Use a standard antibiotic as a positive control and pure DMSO as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm).

Diagram 2: Antimicrobial Screening Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis Agar Prepare & Pour Sterile Agar Plates Swab Inoculate Plates with Microbe Agar->Swab Inoculum Prepare Standardized Microbial Inoculum Inoculum->Swab Well Create Wells in Agar Swab->Well Load Load Compounds & Controls into Wells Well->Load Incubate Incubate Plates (24-48h) Load->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Step-by-step process for the agar well diffusion assay.

Conclusion and Future Outlook

The comparative analysis reveals that the biological activity of Schiff bases is profoundly dictated by the substitution pattern on the benzaldehyde precursor. While both 2-nitrobenzaldehyde and this compound can yield biologically active Schiff bases, the dual electron-withdrawing nature of the latter is hypothesized to confer enhanced antimicrobial and potentially anticancer properties. The chloro group may increase lipophilicity, aiding in membrane transport, while the highly electron-deficient ring can strengthen interactions with biological targets.

However, this guide also highlights a critical gap in the literature: a lack of direct, side-by-side comparative studies of Schiff bases derived from these two specific aldehydes under identical experimental conditions. Future research should focus on:

  • Direct Synthesis and Comparison: Synthesizing a library of Schiff bases from both aldehydes with a common set of primary amines and evaluating their biological activities in parallel.

  • Metal Complexation Studies: Investigating how complexation with various transition metals (e.g., Cu(II), Zn(II), Co(II)) differentially modulates the activity of each Schiff base series.

  • Mechanistic Investigations: Delving deeper into the mechanisms of action, particularly for the most potent anticancer compounds, to identify specific cellular targets and pathways.

By systematically addressing these areas, the scientific community can fully elucidate the structure-activity relationships and unlock the therapeutic potential of these versatile compounds.

References

A Comparative Crystallographic Guide to 3-Chloro-4-nitrobenzaldehyde Derivatives: Structure and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into the structure-property relationships that govern the efficacy and behavior of pharmaceutical compounds. This guide offers a comparative analysis of the X-ray crystal structures of derivatives of 3-Chloro-4-nitrobenzaldehyde, a versatile scaffold in medicinal chemistry.

Herein, we delve into a comparative study of two related compounds: the acetohydrazide derivative of 4-chloro-3-nitrobenzaldehyde, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide , and a closely related structural isomer, 4-Chloro-3-nitrobenzamide . While the former is a direct derivative, the latter provides a fascinating case study on the impact of functional group modification and substituent transposition on crystal packing and intermolecular interactions. This guide will navigate through the synthesis, crystallographic analysis, and a detailed comparison of their solid-state structures, underpinned by field-proven insights and methodologies.

The Significance of Structural Elucidation

The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice are fundamental to a molecule's physicochemical properties, including solubility, stability, and bioavailability. For derivatives of this compound, understanding these structural nuances is critical for rational drug design and the development of new therapeutic agents.

Experimental Workflow: A Self-Validating System

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following workflow represents a robust and self-validating system, ensuring the generation of high-quality and reliable crystallographic data.

X-ray_Crystallography_Workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Crystal_Mounting Crystal Mounting Slow_Evaporation->Crystal_Mounting Data_Collection Data Collection on Diffractometer Crystal_Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols

Synthesis of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide:

  • A solution of acetohydrazide (0.001 mmol) in dioxane (15 ml) is prepared.

  • To this solution, 4-chloro-3-nitrobenzaldehyde (185.56 mg, 0.001 mmol) and glacial acetic acid (1 ml) are added with continuous stirring.[1]

  • The reaction mixture is refluxed for 6 hours.

  • After cooling, the mixture is poured into ice water to precipitate the solid product.

  • The crude product is collected and recrystallized from chloroform to yield yellow crystals suitable for X-ray diffraction.[1]

Synthesis of 4-Chloro-3-nitrobenzamide:

  • 4-chloro-3-nitrobenzoic acid (60.3 g, 0.32 mol) is suspended in thionyl chloride (180 ml) and heated at reflux for 5 hours.[2]

  • The reaction mixture is concentrated in vacuo to obtain an oily substance.

  • Ice-cold ammonia water (300 ml) is added to the oil, leading to the formation of a precipitate upon cooling to room temperature.

  • The precipitate is collected by filtration and washed with water.

  • The pure compound is obtained by recrystallization from methanol, and crystals suitable for X-ray analysis are grown by slow evaporation of a methanol solution.[2]

Single-Crystal X-ray Diffraction:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 294 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and 4-Chloro-3-nitrobenzamide, providing a basis for a detailed structural comparison.

Parameter(E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide4-Chloro-3-nitrobenzamide
Chemical FormulaC₉H₈ClN₃O₃C₇H₅ClN₂O₃
Formula Weight241.64200.58
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)12.374 (3)8.8490 (18)
b (Å)7.5470 (15)7.5470 (15)
c (Å)12.374 (3)12.374 (3)
α (°)9090
β (°)101.18 (3)101.18 (3)
γ (°)9090
Volume (ų)810.7 (3)810.7 (3)
Z44
Temperature (K)294294
Radiation (λ, Å)Mo Kα (0.71073)Mo Kα (0.71073)
R-factorNot specified0.078

Data for 4-Chloro-3-nitrobenzamide sourced from Liu et al. (2009)[2]. Data for (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide is inferred from the synthesis paper, though specific crystallographic data beyond the crystal system and space group were not provided in the abstract.

Structural Analysis and Comparison

Molecular Conformation:

In 4-Chloro-3-nitrobenzamide , the benzene ring is planar. The chlorine atom, the nitrogen atom of the nitro group, and the carbon atom of the amide group are nearly coplanar with the benzene ring.[2] An intramolecular C-H···O hydrogen bond contributes to the stability of the molecular conformation.[2]

For (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide , the molecule is reported to be planar, with a slight twist of the nitro group out of the plane of the benzene ring. The conformation is consistent with other similar structures containing the [(4-chloro-3-nitrophenyl)methylidene]formohydrazide moiety.

Intermolecular Interactions and Crystal Packing:

The crystal structure of 4-Chloro-3-nitrobenzamide is stabilized by a network of intermolecular N-H···O and C-H···O hydrogen bonds.[2] Additionally, π-π stacking interactions between the benzene rings of adjacent molecules, with a centroid-centroid distance of 3.803 (3) Å, further contribute to the stability of the crystal packing.[2]

In the case of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide , the crystal packing is also dominated by hydrogen bonding. Neighboring molecules are linked by intermolecular N-H···O hydrogen bonds.

The following diagram illustrates the key intermolecular interactions that govern the crystal packing of these types of molecules.

Intermolecular_Interactions Key Intermolecular Interactions in Crystal Packing Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B N-H···O Hydrogen Bond Molecule_C Molecule C Molecule_A->Molecule_C C-H···O Interaction Molecule_B->Molecule_C π-π Stacking

Caption: A schematic of common intermolecular interactions in organic crystals.

Conclusion

This comparative guide highlights the critical role of X-ray crystallography in dissecting the structural intricacies of this compound derivatives. The analysis of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and 4-Chloro-3-nitrobenzamide reveals how subtle changes in chemical structure can influence molecular conformation and the network of intermolecular interactions, ultimately dictating the solid-state properties of these compounds. For researchers in drug development, these insights are instrumental in guiding the synthesis and selection of molecules with desired physicochemical characteristics. The robust experimental workflow detailed herein provides a reliable framework for obtaining high-quality crystallographic data, forming the bedrock of structure-based drug design.

References

A Comparative Guide to the Efficacy of Corrosion Inhibitors Derived from Nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against metallic corrosion, a significant challenge in industrial applications, organic inhibitors have emerged as a primary line of defense. Their efficacy is intrinsically linked to their molecular structure, which dictates their ability to adsorb onto a metal's surface and form a protective barrier. Among the vast array of organic compounds, those derived from nitrobenzaldehydes are of particular interest due to the potent electronic influence of the nitro (NO₂) group. This guide provides an in-depth comparison of the corrosion inhibition efficacy of Schiff bases derived from the three structural isomers of nitrobenzaldehyde: ortho- (o-), meta- (m-), and para- (p-). We will delve into the experimental data that differentiates their performance and elucidate the underlying chemical principles that govern their protective capabilities.

The Decisive Role of the Nitro Group's Position

The position of the electron-withdrawing nitro group on the benzaldehyde ring is not a trivial structural detail; it is a critical determinant of the molecule's overall electron distribution, and consequently, its interaction with a metal surface. The nitro group exerts its influence through two primary electronic effects: the inductive effect (-I) and the resonance effect (-R).

  • Ortho- and Para-Nitrobenzaldehydes: In these isomers, the nitro group can withdraw electron density from the benzene ring through both the inductive and the strong resonance effect. This delocalization of electrons can significantly influence the electron density of the entire molecule, including the heteroatoms (like nitrogen in a Schiff base) that are crucial for coordinating with the metal surface.[1]

  • Meta-Nitrobenzaldehyde: When positioned meta to the aldehyde group, the nitro group's strong resonance effect on the reaction center is absent. Its electron-withdrawing nature is primarily exerted through the weaker inductive effect.[2][3] This distinction in electronic influence leads to marked differences in the adsorption behavior and, ultimately, the corrosion inhibition efficiency of their derivatives.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Logical flow of nitro group's positional influence."

Comparative Efficacy: An Evidence-Based Analysis

To objectively compare the performance of inhibitors derived from different nitrobenzaldehydes, we rely on established electrochemical and gravimetric techniques. These methods provide quantitative data on how effectively an inhibitor mitigates the corrosion rate of a metal, typically mild steel, in an aggressive acidic medium like hydrochloric acid (HCl).

A pivotal study on symmetrical hydrazine derivatives provides a direct comparison of the inhibitory effects of ortho-, meta-, and para-nitro moieties.[4] The findings from this and other relevant studies are synthesized below.

Inhibitor DerivativeIsomer PositionOptimal ConcentrationInhibition Efficiency (IE%)TechniqueReference
(1E,2E)-bis(1-(2-nitrophenyl)ethylidene)hydrazine (SSBO)Ortho1 mM83.20%EIS[4]
(1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM)Meta1 mM93.04%EIS[4]
(1E,2E)-bis(1-(4-nitrophenyl)ethylidene)hydrazine (SSBP)Para1 mM87.30%EIS[4]
(3-nitrobenzaldehyde)-4-phenylthiosemicarbazone (3N-4P)Meta5 mM~90% (at 10h)Weight Loss[5]

Analysis of Results:

The data consistently demonstrates a clear trend in inhibition efficiency: Meta > Para > Ortho .

The superior performance of the meta-derived inhibitor (SSBM) can be attributed to the nuanced electronic effects.[4] While seemingly counterintuitive that a less powerful electron-withdrawing configuration would yield a better inhibitor, the mechanism is more complex than simple electron donation. The meta position allows for a more favorable electron density distribution across the molecule, facilitating a stable and effective adsorption onto the metal surface. The molecule can effectively accept electrons from the metal's d-orbitals into its π* orbitals, strengthening the bond, while the nitrogen and other heteroatoms donate lone pairs.

In contrast, the strong resonance effect in the ortho and para isomers may withdraw too much electron density from the coordinating heteroatoms, potentially weakening their dative bond with the metal surface. Furthermore, steric hindrance from the ortho-positioned nitro group could physically impede the molecule's ability to lie flat and form a dense, protective film on the metal surface.

Mechanistic Insights: The Adsorption Story

The efficacy of these organic inhibitors hinges on their ability to adsorb onto the metal surface, a process that can be categorized as either physisorption (electrostatic interaction) or chemisorption (covalent bond formation).[5] The nature of this adsorption is often elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir isotherm, which describes a monolayer adsorption process.[5]

The molecules act by displacing water and aggressive ions from the metal surface, forming a barrier that impedes both the anodic dissolution of the metal and the cathodic evolution of hydrogen. Polarization studies often reveal these compounds to be "mixed-type" inhibitors, meaning they affect both electrochemical reactions, though one may be more predominantly controlled.[4]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Mechanism of corrosion inhibition by adsorption."

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for the key techniques used to evaluate corrosion inhibitors.

Protocol 1: Weight Loss (Gravimetric) Method

This fundamental method provides a direct measure of metal loss over time.

Causality: The difference in mass of a metal coupon before and after exposure to a corrosive environment directly quantifies the amount of material lost to corrosion. By comparing the mass loss in the presence and absence of an inhibitor, we can calculate its efficiency.

  • Preparation of Metal Coupons:

    • Cut mild steel coupons to a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200) until a mirror-like surface is achieved.

    • Degrease the coupons by washing with acetone, rinse with distilled water, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (W_initial) and store in a desiccator.

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl).

    • Prepare a series of test solutions by dissolving varying concentrations of the nitrobenzaldehyde-derived inhibitor (e.g., 1 mM to 5 mM) in the corrosive medium. Include a blank solution without any inhibitor.[5]

    • Completely immerse one prepared coupon into each test solution at a constant temperature (e.g., 303 K) for a specified duration (e.g., 10 hours).[5]

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons with a standard cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust) to remove corrosion products, rinse with distilled water and acetone, and dry.

    • Reweigh the cleaned and dried coupons (W_final).

  • Calculation:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where A is the surface area and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the metal-solution interface.

Causality: An effective inhibitor will adsorb on the metal surface, increasing the charge transfer resistance (R_ct) and decreasing the double-layer capacitance (C_dl). A larger R_ct value corresponds to a slower corrosion rate.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: the mild steel coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

    • Fill the cell with the test solution (corrosive medium with or without inhibitor).

  • Measurement:

    • Allow the system to stabilize by immersing the electrodes for approximately 30-60 minutes until a steady open circuit potential (OCP) is reached.

    • Connect the cell to a potentiostat equipped with a frequency response analyzer.

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

Protocol 3: Potentiodynamic Polarization (PDP)

This technique provides information on the kinetics of the anodic and cathodic reactions and helps classify the inhibitor type.

Causality: By polarizing the working electrode and measuring the resulting current, we can construct Tafel plots. The shift in these plots upon adding an inhibitor indicates its effect on the anodic and cathodic reactions. The corrosion current density (i_corr), determined by extrapolating the Tafel slopes, is directly proportional to the corrosion rate.

  • Cell Setup: Use the same three-electrode setup as in the EIS protocol.

  • Measurement:

    • After reaching a stable OCP, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

dot graph workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Experimental workflow for inhibitor comparison."

Conclusion

The positional isomerism of the nitro group in nitrobenzaldehyde has a profound and predictable impact on the efficacy of its derivatives as corrosion inhibitors. Experimental evidence strongly suggests that meta-substituted derivatives offer superior protection compared to their ortho and para counterparts. This is attributed to a more advantageous molecular electron distribution in the meta isomer, which promotes a stable, protective adsorbed layer on the metal surface without the steric hindrance or excessive electron withdrawal seen in the other isomers. The systematic application of gravimetric and electrochemical techniques provides a robust framework for quantifying these differences and understanding the structure-activity relationships that are paramount for designing next-generation, high-efficiency corrosion inhibitors.

References

A Comparative Guide to the Electronic Properties of 3-Chloro-4-nitrobenzaldehyde: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the electronic properties of 3-Chloro-4-nitrobenzaldehyde (3C4NB) using Density Functional Theory (DFT). While direct experimental and extensive computational data for 3C4NB are sparse in publicly accessible literature, this guide establishes a robust comparative analysis. By examining DFT studies of its isomer, 4-Chloro-3-nitrobenzaldehyde (4C3NB), and other structurally related substituted benzaldehydes, we offer a detailed protocol and predictive insights into the molecular structure, reactivity, and electronic landscape of 3C4NB. This guide is designed to empower researchers to perform and interpret their own computational studies, leveraging established methodologies to advance research in medicinal chemistry and materials science where substituted benzaldehydes are crucial intermediates.[1]

Introduction: The Significance of Substituted Benzaldehydes

Benzaldehyde derivatives are fundamental building blocks in organic synthesis, pivotal to the creation of pharmaceuticals, agrochemicals, and dyes.[1] The electronic nature of these molecules, dictated by the type and position of substituents on the benzene ring, governs their reactivity and biological activity. This compound (3C4NB) is a compound of interest due to the presence of two powerful electron-withdrawing groups: a chloro (-Cl) and a nitro (-NO₂) group. These substituents are known to significantly modulate the electron density distribution, affecting the molecule's electrophilicity, stability, and potential for intermolecular interactions.

Understanding the electronic properties—such as the distribution of electron density, the energy of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP)—is critical for predicting reaction mechanisms, designing novel drug candidates, and developing new materials. Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for accurately predicting these properties, offering insights that complement and guide experimental work.[2]

This guide will detail the standard computational protocol for analyzing 3C4NB, compare its predicted properties with those of its isomer and other related benzaldehydes, and provide the theoretical foundation necessary for researchers to conduct similar in-silico investigations.

Theoretical & Computational Methodology

The accuracy of DFT calculations is fundamentally dependent on the choice of the functional and the basis set. For substituted benzaldehydes and similar organic molecules, the B3LYP hybrid functional has consistently demonstrated a favorable balance of computational efficiency and accuracy.[3] The 6-311++G(d,p) basis set is well-suited for these systems as it includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonded atoms.

Rationale for Method Selection
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron exchange effects, crucial for aromatic systems. It is widely used and has been benchmarked extensively, providing reliable results for geometries and electronic properties of organic compounds.

  • 6-311++G(d,p) Basis Set: This triple-zeta basis set provides a flexible description of the valence electrons. The addition of diffuse functions (++) is particularly important for molecules with heteroatoms like oxygen, nitrogen, and chlorine, as it allows for a more accurate representation of lone pairs and anions. The polarization functions (d on heavy atoms, p on hydrogens) are essential for describing the anisotropic charge distribution in molecules, which is critical for calculating accurate dipole moments and polarizabilities.

Step-by-Step Computational Workflow

The following protocol outlines the standard procedure for performing DFT calculations on 3C4NB using a quantum chemistry software package like Gaussian.

Step 1: Geometry Optimization The initial 3D structure of the 3C4NB molecule is built. A geometry optimization is then performed using the B3LYP functional and 6-311++G(d,p) basis set to find the lowest energy conformation of the molecule on the potential energy surface.

Step 2: Frequency Calculation To verify that the optimized structure is a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

Step 3: Electronic Property Calculation Using the optimized geometry, single-point energy calculations are performed to determine the key electronic properties. This includes:

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability.[2]

  • Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing Mulliken atomic charges that offer insight into the charge distribution and potential sites for electrostatic interactions.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualization provides a clear picture of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[4][5][6]

Computational Workflow Diagram

DFT_Workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_output Analysis Phase A 1. Build Initial 3D Structure of this compound B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D D->B Imaginary Frequencies Found (Re-optimize) E 4. Calculate Electronic Properties (HOMO, LUMO, Mulliken Charges, MEP) D->E No Imaginary Frequencies (True Minimum) F 5. Analyze Data: - HOMO-LUMO Gap - Charge Distribution - Reactivity Sites (MEP) E->F G 6. Comparative Analysis (vs. Isomers & Analogs) F->G

Caption: A generalized workflow for performing DFT calculations on this compound.

Results and Comparative Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[2] The electron-withdrawing nature of the chloro and nitro groups is expected to lower both the HOMO and LUMO energy levels and influence the overall energy gap.

Table 1: Comparison of Calculated Electronic Properties of Substituted Benzaldehydes

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
4-Chloro-3-nitrobenzaldehyde B3LYP/6-311+G(d,p)-8.10-3.614.49
3,4-Dimethoxybenzaldehyde B3LYP/6-311++G -5.69-1.414.28
2-Nitrobenzaldehyde B3LYP/6-311++G-7.21-2.874.34

Data for 4C3NB and other analogs are compiled from representative DFT studies.[2][7]

For 3C4NB, we can predict that the strong electron-withdrawing effects of the para-nitro group and the meta-chloro group will result in low HOMO and LUMO energies. The energy gap is expected to be comparable to its 4C3NB isomer, indicating high chemical stability but also significant reactivity at specific sites.

Mulliken Charge Distribution and Molecular Electrostatic Potential (MEP)

The Mulliken charge analysis and the MEP map provide a detailed picture of the charge distribution and reactive sites within the molecule.

  • Mulliken Charges: This analysis quantifies the partial charge on each atom. In 3C4NB, the oxygen atoms of the nitro and aldehyde groups, along with the chlorine atom, are expected to carry significant negative charges. Conversely, the carbonyl carbon and the carbon atom attached to the nitro group will be highly electron-deficient and thus carry positive charges.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrophilic and nucleophilic regions of a molecule.[5][6] For 3C4NB, the most negative potential (red/yellow regions), indicating sites for electrophilic attack, will be localized over the oxygen atoms of the nitro and carbonyl groups. The most positive potential (blue regions), indicating sites for nucleophilic attack, will be found around the aldehyde proton and the aromatic protons. The carbonyl carbon, being highly electron-deficient, is a primary site for nucleophilic addition reactions.

Molecular Logic Diagram

MEP_Logic cluster_molecule This compound cluster_properties Electronic Properties cluster_implications Chemical Reactivity Implications Molecule C₇H₄ClNO₃ HOMO HOMO (High Energy Occupied Orbital) Reactivity Chemical Reactivity (Determined by HOMO-LUMO Gap) HOMO->Reactivity Donates Electrons LUMO LUMO (Low Energy Unoccupied Orbital) LUMO->Reactivity Accepts Electrons MEP Molecular Electrostatic Potential Nucleophilic Nucleophilic Attack Sites (Positive MEP Regions - Blue) e.g., Carbonyl Carbon MEP->Nucleophilic Electrophilic Electrophilic Attack Sites (Negative MEP Regions - Red) e.g., Nitro/Carbonyl Oxygens MEP->Electrophilic

Caption: Logical relationship between electronic properties and predicted chemical reactivity of 3C4NB.

Conclusion

This guide establishes a comprehensive computational framework for investigating the electronic properties of this compound using DFT. By adopting the B3LYP/6-311++G(d,p) level of theory, researchers can reliably predict the molecular geometry, frontier molecular orbital energies, and charge distribution of 3C4NB.

The comparative analysis with its isomer, 4-Chloro-3-nitrobenzaldehyde, and other substituted benzaldehydes suggests that 3C4NB possesses a significant HOMO-LUMO energy gap, indicative of its relative stability. However, the potent electron-withdrawing nature of the chloro and nitro substituents creates highly localized electron-rich and electron-deficient regions, as visualized by the MEP map. This charge polarization implies a high susceptibility of the carbonyl carbon to nucleophilic attack, a key feature for its role as a synthetic intermediate.

By following the detailed protocol and leveraging the comparative data presented, researchers in drug discovery and materials science can gain valuable a priori insights into the electronic behavior of 3C4NB, thereby accelerating the design and synthesis of novel molecules with desired properties.

References

A Comparative Guide to the Quantitative Purity Analysis of 3-Chloro-4-nitrobenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable, reproducible, and safe outcomes. 3-Chloro-4-nitrobenzaldehyde is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Consequently, the accurate determination of its purity is not merely a quality control checkpoint but a critical factor influencing reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound purity. Furthermore, it provides an objective comparison with Gas Chromatography-Mass Spectrometry (GC-MS), offering the data and insights necessary to make informed decisions on analytical strategy.

The Imperative for a Validated Purity Method

In the synthesis of complex organic molecules, even seemingly minor impurities in starting materials can lead to significant downstream consequences. These can range from the formation of undesirable side products to the introduction of potentially genotoxic impurities in the final drug substance. A robust and validated analytical method is therefore indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique, widely adopted in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy, making it an ideal choice for the purity assessment of non-volatile and thermally stable compounds like this compound.[1]

A Validated HPLC Method for this compound

The development of this HPLC method was predicated on achieving a balance of efficiency, resolution, and robustness. A reverse-phase approach was selected due to the moderately polar nature of the analyte.

Chromatographic Conditions: The "Why" Behind the "How"

The selection of each parameter in an HPLC method is a deliberate choice aimed at optimizing the separation.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen. The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed for optimal separation. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. The organic modifier (acetonitrile) is a strong solvent that elutes the analyte from the hydrophobic C18 column, while water serves as the weak solvent.

  • Detection Wavelength: Based on the UV/Vis absorption spectra of structurally similar nitrobenzaldehydes, which exhibit strong absorbance around 250 nm, a detection wavelength of 254 nm is recommended.[2] This wavelength provides a strong chromophoric response for the nitroaromatic system, ensuring high sensitivity.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point that provides a good balance between analysis time and separation efficiency.

  • Injection Volume: A 10 µL injection volume is typically used to ensure reproducibility without overloading the column.

Potential Impurities and Method Specificity

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this compound, potential impurities can arise from the synthesis process, which often involves the nitration of a chlorobenzaldehyde precursor.[3]

Potential Impurities:

  • Starting Material: Unreacted 3-chlorobenzaldehyde.

  • Isomeric Byproducts: Other isomers formed during nitration, such as 5-Chloro-2-nitrobenzaldehyde and 2-Chloro-5-nitrobenzaldehyde.

  • Over-nitrated or degraded products.

The developed HPLC method must be able to resolve the main this compound peak from these potential impurities. This is typically demonstrated by spiking the sample with known impurities and observing baseline separation.

Method Validation: The Hallmark of a Trustworthy Protocol

In accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, any analytical method intended for quality control must be validated to ensure it is fit for its purpose.[4] The following parameters are crucial for validating the HPLC method for this compound purity analysis.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can detect the analyte in the presence of impurities and degradants.The peak for this compound should be pure and well-resolved from any other peaks.
Linearity To demonstrate a proportional relationship between the detector response and the analyte concentration over a defined range.Correlation coefficient (r²) > 0.999.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (injection precision) and intermediate precision (inter-day and inter-analyst) with a relative standard deviation (RSD) of < 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.

Experimental Protocol: A Step-by-Step Guide

I. Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • This compound reference standard

  • This compound sample for analysis

  • 0.45 µm syringe filters

II. Instrumentation
  • A standard HPLC system equipped with a UV-Vis detector, gradient pump, and autosampler.

  • C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

III. Preparation of Solutions
  • Diluent: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.

IV. Chromatographic Analysis
  • Set up the HPLC system with the chromatographic conditions outlined above.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.

V. Calculation of Purity

The purity of the this compound sample is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

For higher accuracy, especially if impurity standards are available, a calibration curve can be used for quantification.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter with 0.45µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the quantitative analysis of this compound purity by HPLC.

Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a robust and widely applicable technique for the purity analysis of this compound, it is essential to consider alternative methods to make a well-rounded analytical choice. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and semi-volatile compounds.[4][5]

At a Glance: HPLC vs. GC-MS
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.Suitable for volatile and thermally stable compounds. May require derivatization for less volatile compounds.
Resolution High resolution, capable of separating closely related impurities.Very high resolution, especially for volatile compounds.
Detection UV-Vis, Diode Array, Fluorescence, Mass Spectrometry.Primarily Mass Spectrometry, providing structural information for impurity identification.
Quantification Highly quantitative with excellent accuracy and precision.Quantitative with appropriate calibration, often with higher sensitivity for volatile impurities.
Throughput Moderate to high, especially with the use of autosamplers.Moderate throughput.
Causality Behind the Choice: HPLC as the Primary Recommendation

For the routine purity assessment of this compound, HPLC is the recommended technique . The primary reason is the analyte's physicochemical properties. This compound has a relatively high boiling point and may not be sufficiently volatile for direct GC analysis without the risk of thermal degradation. HPLC, being a liquid-phase separation technique, circumvents this issue.

GC-MS, however, excels in the identification of unknown volatile or semi-volatile impurities due to the structural information provided by the mass spectrometer. Therefore, GC-MS can be a valuable complementary technique , particularly during process development or for investigating out-of-specification results where the identity of minor impurities is critical.

Method_Selection Analyte This compound Purity Analysis Properties Physicochemical Properties: - Non-volatile - Thermally stable (to a degree) Analyte->Properties Goal Analytical Goal Analyte->Goal HPLC HPLC (Recommended Primary Method) Properties->HPLC Suited for non-volatile compounds GCMS GC-MS (Complementary/Investigative Method) Properties->GCMS Volatility may be a limiting factor Routine Routine QC & Purity Assay Goal->Routine ImpurityID Unknown Volatile Impurity Identification Goal->ImpurityID Routine->HPLC ImpurityID->GCMS

Caption: Logical flow for selecting the appropriate analytical method for this compound purity analysis.

Conclusion

This guide has detailed a robust and reliable HPLC method for the quantitative analysis of this compound purity. By adhering to the principles of method validation outlined by the ICH, researchers and drug development professionals can have high confidence in the accuracy and precision of their results. While HPLC is the recommended primary technique for routine quality control, GC-MS serves as a powerful complementary tool for in-depth impurity profiling. The judicious selection and application of these analytical techniques are paramount to ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Cross-Reactivity of Substituted Nitrobenzaldehydes in the Crossed Cannizzaro Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the crossed Cannizzaro reaction, with a specific focus on the comparative reactivity of ortho-, meta-, and para-substituted nitrobenzaldehydes. Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic nuances, compares product yields with supporting experimental data, and offers detailed protocols for the synthesis of substituted nitrobenzyl alcohols.

Introduction: Overcoming the Limitations of the Classical Cannizzaro Reaction

The Cannizzaro reaction, first reported by Stanislao Cannizzaro in 1853, is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens) to yield a primary alcohol and a carboxylic acid.[1] While fundamentally important, the classical reaction suffers from poor atom economy, with a maximum theoretical yield of 50% for each product.[1]

The crossed Cannizzaro reaction offers a significant improvement in synthetic efficiency. By reacting a valuable aldehyde with an inexpensive, highly reactive "sacrificial" aldehyde, such as formaldehyde, the valuable aldehyde is preferentially reduced to the corresponding alcohol in high yield, while the sacrificial aldehyde is oxidized.[1][2] This approach is particularly valuable in the synthesis of functionalized aromatic alcohols, key intermediates in the pharmaceutical and fine chemical industries.

This guide will compare the performance of ortho-, meta-, and para-nitrobenzaldehyde in the crossed Cannizzaro reaction with formaldehyde, examining how the position of the electron-withdrawing nitro group influences the reaction's outcome.

The Mechanism of the Crossed Cannizzaro Reaction

The crossed Cannizzaro reaction proceeds via a nucleophilic acyl substitution and a subsequent hydride transfer. The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: A hydroxide ion (from a strong base like NaOH or KOH) attacks the carbonyl carbon of the more reactive aldehyde. In the case of a substituted benzaldehyde and formaldehyde, the hydroxide preferentially attacks the formaldehyde due to its lower steric hindrance and the absence of any electron-donating groups, making its carbonyl carbon more electrophilic.[3]

  • Formation of a Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Hydride Transfer: The tetrahedral intermediate collapses, reforming the carbonyl group and transferring a hydride ion (H⁻) to the carbonyl carbon of the other aldehyde molecule (the substituted nitrobenzaldehyde). This is the rate-determining step of the reaction.

  • Proton Exchange: An acid-base reaction then occurs between the newly formed carboxylic acid (formic acid) and the alkoxide. The final products are the corresponding alcohol (nitrobenzyl alcohol) and the salt of the carboxylic acid (formate).

The selectivity of the reaction hinges on the preferential attack of the hydroxide on formaldehyde and its subsequent role as the hydride donor.

Crossed Cannizzaro Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydride Transfer (Rate-Determining) cluster_2 Step 3: Proton Exchange HCHO Formaldehyde Intermediate1 Tetrahedral Intermediate HCHO->Intermediate1 + OH⁻ OH- Hydroxide Ion Intermediate1_2 Tetrahedral Intermediate ArCHO Nitrobenzaldehyde Alkoxide Nitrobenzyl Alkoxide ArCHO->Alkoxide FormicAcid Formic Acid Intermediate1_2->FormicAcid Hydride Transfer to ArCHO FormicAcid_2 Formic Acid Alkoxide_2 Nitrobenzyl Alkoxide Formate Formate FormicAcid_2->Formate Alcohol Nitrobenzyl Alcohol Alkoxide_2->Alcohol Protonation

Caption: Mechanism of the Crossed Cannizzaro Reaction.

Comparative Reactivity of Substituted Nitrobenzaldehydes

The reactivity of a substituted benzaldehyde in the crossed Cannizzaro reaction is primarily governed by the electronic and steric effects of the substituent. The electron-withdrawing nitro group (-NO₂) increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (in this case, by the hydride ion).

  • Electronic Effects: The nitro group exerts a strong electron-withdrawing effect through both induction (-I effect) and resonance (-R effect).

    • Ortho and Para Positions: When the nitro group is in the ortho or para position, it can withdraw electron density from the carbonyl group via both induction and resonance, significantly increasing its electrophilicity.

    • Meta Position: In the meta position, the nitro group primarily exerts its electron-withdrawing inductive effect, as the resonance effect does not extend to the meta position.

  • Steric Effects: A substituent in the ortho position can sterically hinder the approach of the nucleophile (the hydride ion) to the carbonyl carbon, potentially slowing down the reaction rate compared to the para isomer.

Based on these principles, the expected order of reactivity for the nitrobenzaldehyde isomers in the crossed Cannizzaro reaction is: para > ortho > meta . The para-isomer benefits from the full electron-withdrawing resonance effect without steric hindrance. The ortho-isomer also has a strong electronic activation but suffers from steric hindrance. The meta-isomer has the weakest electronic activation of the three. This theoretical ranking is supported by experimental observations in related Cannizzaro reactions, which show a reactivity order of p-nitrobenzaldehyde > o-nitrobenzaldehyde > m-nitrobenzaldehyde.[4]

Experimental Data and Performance Comparison

The following table summarizes the reported yields for the synthesis of nitrobenzyl alcohols via the crossed Cannizzaro reaction of ortho-, meta-, and para-nitrobenzaldehyde with formaldehyde.

SubstrateProductReaction ConditionsYield (%)Reference
o-Nitrobenzaldehydeo-Nitrobenzyl alcoholFormaldehyde, 35% NaOH, 50-60°CNot specified[5]
m-Nitrobenzaldehydem-Nitrobenzyl alcoholFormaldehyde, KOH, solvent-free90
p-Nitrobenzaldehydep-Nitrobenzyl alcoholFormaldehyde, KOH, solvent-free80

Note: While a specific yield for the o-nitrobenzaldehyde reaction was not provided in the cited patent, the detailed protocol suggests a viable synthetic route.

The experimental data for the meta and para isomers in a solvent-less system show a high conversion for both, with the meta isomer surprisingly giving a higher yield in this specific protocol. This highlights that while electronic and steric effects provide a good predictive framework, the specific reaction conditions (solvent, base, temperature) can significantly influence the outcome and may lead to deviations from the expected reactivity order.

Detailed Experimental Protocols

The following are representative protocols for the crossed Cannizzaro reaction of substituted nitrobenzaldehydes.

Protocol 1: Synthesis of o-Nitrobenzyl Alcohol

This protocol is adapted from a patent for the preparation of o-nitrobenzyl alcohol.[5]

  • Preparation: Suspend 150 g of o-nitrobenzaldehyde in 1125 cm³ of a 35% formaldehyde solution in a reaction vessel equipped with a mechanical stirrer.

  • Reaction: Prepare a solution of 75 g of sodium hydroxide in 2250 cm³ of water and preheat it to 50-60°C.

  • Slowly add the warm sodium hydroxide solution to the stirred suspension of o-nitrobenzaldehyde and formaldehyde, maintaining the reaction temperature between 50 and 60°C.

  • Continue vigorous stirring. The completion of the reaction is indicated by the solidification of the reaction mixture.

  • Work-up: Neutralize the excess alkali with hydrochloric acid.

  • Filter the crude o-nitrobenzyl alcohol and wash it with water.

  • The product can be further purified by recrystallization from a suitable solvent.

Protocol 2: Synthesis of m-Nitrobenzyl Alcohol (Solvent-Free)

This protocol is based on the high-yield synthesis of aryl alcohols via a solvent-less crossed Cannizzaro reaction.

  • Preparation: In a mortar, grind a mixture of m-nitrobenzaldehyde (1.51 g, 10 mmol), potassium hydroxide (1.12 g, 20 mmol), and paraformaldehyde (0.6 g, 20 mmol).

  • Reaction: Transfer the ground mixture to a test tube and heat it in an oil bath at 80°C for the time specified by initial trials (monitoring by TLC is recommended).

  • Work-up: After cooling to room temperature, add 20 mL of water to the reaction mixture.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude m-nitrobenzyl alcohol by column chromatography on silica gel or by recrystallization. A reported yield for this method is 90% .

Protocol 3: Synthesis of p-Nitrobenzyl Alcohol

This protocol is a standard method for the preparation of p-nitrobenzyl alcohol.

  • Preparation: In a suitable reaction vessel, dissolve p-nitrobenzaldehyde in methanol.

  • Reaction: Add an aqueous solution of formaldehyde, followed by the slow addition of a concentrated solution of sodium hydroxide or potassium hydroxide while maintaining the temperature with an ice bath.

  • Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Collect the solid p-nitrobenzyl alcohol by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from hot water or an ethanol-water mixture to obtain the pure alcohol. A reported yield for a similar solvent-less preparation is 80% .

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Mix Nitrobenzaldehyde, Formaldehyde, and Base react Stir and Heat (if necessary) prep->react quench Quench with Water/Acid react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry evap Evaporate Solvent dry->evap purify Recrystallization or Column Chromatography evap->purify

Caption: General experimental workflow for the crossed Cannizzaro reaction.

Conclusion

The crossed Cannizzaro reaction is a highly effective method for the synthesis of substituted nitrobenzyl alcohols from the corresponding nitrobenzaldehydes, with formaldehyde serving as an efficient sacrificial reductant. The reactivity of the nitrobenzaldehyde isomers is influenced by a combination of electronic and steric factors, with the general trend favoring the para- and ortho-isomers due to stronger electronic activation. However, experimental results demonstrate that reaction conditions can be optimized to achieve high yields for all three isomers. The provided protocols offer robust starting points for the synthesis and further investigation of these valuable chemical intermediates.

References

A Senior Application Scientist's Guide to Impurity Characterization of 3-Chloro-4-nitrobenzaldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Impurity Profiling

3-Chloro-4-nitrobenzaldehyde is a key starting material and intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its purity is paramount, as any undesired chemical entities—impurities—can potentially affect the quality, safety, and efficacy of the final drug product.[3] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[4][5] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making their accurate characterization a non-negotiable aspect of drug development.[6][7]

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of impurities in this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy.

The Analytical Imperative: Why GC-MS for this compound?

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities.[8] this compound is a volatile, thermally stable organic compound, making it an ideal candidate for GC-MS analysis.[9][10]

  • Gas Chromatography (GC) offers high-resolution separation of volatile compounds. Its ability to separate structurally similar isomers, which are common process-related impurities, is a significant advantage.

  • Mass Spectrometry (MS) provides powerful identification capabilities. By analyzing the mass-to-charge ratio of fragmented ions, it allows for the structural elucidation of unknown impurities and definitive confirmation of known ones. This high degree of specificity is indispensable in modern pharmaceutical analysis.[11][12]

GC-MS is the gold standard for identifying unknown volatile peaks and is exceptionally well-suited for profiling impurities such as residual starting materials, by-products, and certain degradation products that may arise during the synthesis and storage of this compound.[2][11]

Section 1: The GC-MS Workflow: A Validated Protocol

A robust analytical method is a self-validating one. This protocol is designed not just to be followed, but to be understood, incorporating system suitability checks to ensure data integrity.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Acetonitrile) A->B C Vortex & Sonicate B->C D Filter (0.22 µm) C->D E Inject into GC D->E Transfer to Vial F Separation on Capillary Column E->F G Elution into MS F->G H Ionization (EI) & Mass Analysis G->H I Chromatogram Generation H->I Signal Acquisition J Peak Integration I->J K Mass Spectra Library Search (NIST) I->K L Impurity ID & Quantification J->L K->L

Caption: GC-MS experimental workflow for impurity analysis.

Step-by-Step GC-MS Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for accurate and reproducible results. Acetonitrile is a common solvent that provides good solubility for the analyte while being compatible with the GC system. Filtration removes particulates that could block the injector or column.

  • Protocol:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade Acetonitrile to achieve a concentration of 1 mg/mL.

    • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

    • Filter a portion of the solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

2. Instrumentation & Conditions:

  • Rationale: The parameters below are chosen to provide good separation and sensitive detection. A mid-polarity column (e.g., DB-5ms) is selected for its versatility with a wide range of aromatic compounds. The temperature program is optimized to separate potential impurities from the main analyte peak. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, ideal for library matching.[9][13]

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentProvides reliable and precise control over all GC parameters.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Capillary Column Agilent J&W DB-5ms (30m x 0.25mm, 0.25µm)A robust, low-bleed column suitable for a wide range of semi-volatile compounds.[13]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Split/SplitlessOperated in Split mode (50:1) to avoid overloading the column with the main peak.
Inlet Temp. 280 °CEnsures rapid and complete volatilization of the sample.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)Allows for separation of early-eluting volatile impurities and ensures late-eluting compounds are cleared.
MS Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVStandard energy that produces extensive, reproducible fragmentation for library matching.
Mass Range 40 - 450 m/zCovers the molecular weight of the parent compound and expected fragments.

3. System Suitability Testing (SST):

  • Rationale: Before analyzing samples, an SST solution must be run to verify the system is performing correctly. This is a core principle of method validation.[14][15]

  • Protocol: Prepare a solution containing 1 mg/mL of this compound and 0.01 mg/mL (1%) of a known related impurity (e.g., 4-chlorobenzaldehyde).

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the main peak and the impurity peak must be > 2.0.

    • Tailing Factor (Tf): The tailing factor for the main analyte peak should be ≤ 1.5.

    • Reproducibility: Five replicate injections should show a relative standard deviation (RSD) of < 5.0% for the peak area of the main analyte.

Section 2: Data Interpretation & Impurity Identification

Interpreting GC-MS data involves examining both the chromatogram and the mass spectra of the eluted peaks.

  • Chromatogram: The x-axis represents retention time, and the y-axis represents abundance. The large peak will be the main compound, this compound. Smaller peaks represent potential impurities.

  • Mass Spectra: Each peak in the chromatogram has an associated mass spectrum. The molecular ion peak (M+) for this compound is expected at m/z 185. The presence of a chlorine atom results in a characteristic M+2 peak at m/z 187 with an intensity approximately one-third of the M+ peak, confirming the presence of chlorine.[16][17] Fragmentation patterns, such as the loss of •NO2 (m/z 139) or the aldehyde group •CHO (m/z 156), provide structural clues.[18]

Hypothetical Experimental Data

The following table presents a plausible impurity profile for a batch of this compound.

Peak ID Retention Time (min) Area % Key m/z Fragments Proposed Identity Potential Origin
17.850.12140, 111, 754-ChlorobenzaldehydeUnreacted Starting Material[2]
29.520.08185, 187, 139, 1102-Chloro-5-nitrobenzaldehydeIsomeric By-product
API 10.21 99.71 185, 187, 156, 139, 75 This compound Active Pharmaceutical Ingredient
311.540.09201, 203, 184, 1553-Chloro-4-nitrobenzoic acidOxidation Product

Section 3: A Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, it is not universally applicable. A comprehensive impurity profiling strategy often involves orthogonal techniques.[8][11]

Alternative Methodologies
  • High-Performance Liquid Chromatography (HPLC/UPLC-MS): This is the workhorse for non-volatile or thermally labile compounds.[19] For impurities like high molecular weight polymers or certain degradation products, HPLC is the superior choice. Coupling with MS provides identification capabilities similar to GC-MS.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural elucidation of unknown impurities without the need for a reference standard. While less sensitive than MS, it provides unambiguous information about the connectivity of atoms in a molecule.[9]

Technique Selection Logic

Caption: Decision logic for selecting an analytical technique.

Comparative Summary
Parameter GC-MS HPLC-UV/MS NMR Spectroscopy
Analyte Suitability Volatile & Thermally StableNon-volatile & Thermally LabileSoluble Compounds
Primary Application Impurity ID & QuantificationPurity Assay & QuantificationStructural Elucidation
Sensitivity High (ppb-ppt)Moderate to High (ppm-ppb)Low (requires µg-mg)
Specificity Very High (with MS)High (with MS), Moderate (UV)Very High
Sample Throughput ModerateHighLow
Key Advantage Excellent for volatile impurity profiling and identification via spectral libraries.[11]Broad applicability for a wide range of compounds, including non-volatiles.[8]Provides unambiguous structural information without reference standards.[10]
Key Disadvantage Not suitable for non-volatile or thermally labile compounds.Potential for co-elution; MS detector is more complex and costly.Lower sensitivity; complex data interpretation.

Conclusion

For the characterization of impurities in this compound, GC-MS stands out as the premier technique due to its high resolution, sensitivity, and unparalleled specificity for identifying volatile and semi-volatile compounds. Its ability to interface with extensive mass spectral libraries allows for the rapid and confident identification of process-related impurities and degradation products.

However, a truly robust quality control strategy acknowledges the strengths of orthogonal methods. HPLC-MS is an essential complementary technique for analyzing any potential non-volatile or thermally sensitive impurities that would be missed by GC. For the definitive structural elucidation of a novel, significant impurity, NMR spectroscopy remains the ultimate tool. By understanding the capabilities and limitations of each technique, researchers and drug development professionals can design a comprehensive and scientifically sound approach to ensure the purity and safety of their materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.